3-Acetyltetramic acid
Beschreibung
Eigenschaften
IUPAC Name |
4-acetyl-3-hydroxy-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-3(8)5-4(9)2-7-6(5)10/h9H,2H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWJWQHPYLBZPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175364 | |
| Record name | 3-Acetyltetramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2113-93-1 | |
| Record name | 3-Acetyltetramic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyltetramic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyltetramic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Acetyltetramic acid chemical structure and properties
An In-depth Technical Guide to 3-Acetyltetramic Acid: Structure, Properties, and Applications
Introduction
This compound is a fascinating heterocyclic organic compound belonging to the broader class of tetramic acids, which are derivatives of pyrrolidine-2,4-dione. Its core structure is characterized by this five-membered ring, substituted with an acetyl group at the C-3 position. This seemingly simple molecule is the foundational scaffold for a multitude of naturally occurring secondary metabolites that exhibit a remarkable spectrum of biological activities.[1][2][3] These natural products, isolated from diverse sources like fungi and bacteria, have garnered significant attention in the fields of medicinal chemistry and drug discovery.[1][4]
This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical properties, synthetic methodologies, and diverse biological functions. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into the molecule's potential as a lead compound for novel therapeutics and agrochemicals.[4]
Chemical Structure and Physicochemical Properties
The defining feature of this compound is its pyrrolidine-2,4-dione core. The presence of ketone and enol functionalities allows it to exist in several tautomeric forms, a critical aspect influencing its reactivity and biological interactions.[2][5]
Molecular Structure
The chemical structure of this compound is presented below. Its systematic IUPAC name is 4-acetyl-3-hydroxy-1,2-dihydropyrrol-5-one.[6]
Caption: Chemical Structure of this compound.
Tautomerism
3-Acyltetramic acids exist as a mixture of rapidly interconverting tautomers in solution. The equilibrium between these forms is crucial for their biological activity and is influenced by factors such as the solvent and substituents on the nitrogen atom.[2][5] The primary tautomeric forms involve the endocyclic and exocyclic carbonyl groups and the acidic proton.
Caption: Tautomeric Equilibrium in this compound.
Note: The DOT language has limitations in rendering complex chemical structures. The diagram conceptually illustrates the equilibrium between the less stable keto forms and the more predominant enol forms.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | 4-acetyl-3-hydroxy-1,2-dihydropyrrol-5-one | [6] |
| CAS Number | 2113-93-1 | [6] |
| Molecular Formula | C₆H₇NO₃ | [6] |
| Molecular Weight | 141.12 g/mol | [6] |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility | Moderately soluble in polar solvents | [7] |
| pKa | ~4.50 (Predicted) | [4] |
Synthesis and Reactivity
The synthesis of 3-acyltetramic acids is a well-explored area, driven by the desire to access the diverse array of natural products containing this core. Several efficient synthetic strategies have been developed.
Synthetic Methodologies
Two prominent methods for synthesizing the 3-acyltetramic acid scaffold are:
-
Dieckmann-type Cyclization: This classic approach involves the intramolecular cyclization of N-acetoacetyl amino acid esters. It is a robust method for forming the pyrrolidine-2,4-dione ring.
-
Acylation of Tetramic Acid Precursors: A versatile method involves the O-acylation of a pre-formed tetramic acid with a carboxylic acid, followed by a base-mediated acyl migration to the C-3 position.[5] This sequence is often facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic or stoichiometric amount of 4-dimethylaminopyridine (DMAP).[5] The amount of DMAP can be critical; excess DMAP can induce the acyl migration directly.[5]
-
Meldrum's Acid Route: A more recent, efficient method utilizes the reaction between an amino acid ester and an acyl Meldrum's acid to form a β-ketoamide, which then undergoes a mild intramolecular cyclization to yield the final product.[8] This approach is amenable to parallel synthesis for creating libraries of analogues.[8]
Experimental Protocol: Synthesis via Acyl Meldrum's Acid
This protocol is a generalized representation based on the efficient synthesis described by Li et al. (2022).[8] It offers high yields and mild reaction conditions.
Step 1: Formation of the β-Ketoamide Intermediate
-
To a solution of the desired amino acid ester (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile), add the corresponding acyl Meldrum's acid (1.1 eq).
-
The reaction is typically stirred at room temperature or gentle reflux until completion, monitored by Thin Layer Chromatography (TLC).
-
Causality: Meldrum's acid is a highly acidic cyclic acylal that readily reacts with the amine of the amino acid ester to form the amide bond, creating the linear precursor for cyclization.
Step 2: Intramolecular Cyclization
-
Upon formation of the intermediate, a mild base (e.g., a tertiary amine or potassium carbonate) is added to the reaction mixture.
-
The mixture is stirred, often at reflux, to promote the intramolecular Dieckmann-type condensation.
-
Causality: The base deprotonates the α-carbon of the amino acid ester portion, creating a nucleophile that attacks the ketone of the former acyl group, leading to ring closure and elimination of the Meldrum's acid-derived acetone and CO₂.
Step 3: Work-up and Purification
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is subjected to a standard aqueous work-up (e.g., extraction with ethyl acetate from a mildly acidic aqueous solution).
-
The crude product is then purified using column chromatography on silica gel to yield the pure 3-acyltetramic acid.
Caption: General Workflow for this compound Synthesis.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques. While a specific spectrum for the parent compound is not provided in the search results, the expected data can be inferred from its structure.
| Technique | Expected Observations |
| ¹H NMR | - CH₂ group: A singlet or multiplet around 3.5-4.5 ppm.- NH proton: A broad singlet, chemical shift is solvent-dependent.- Enolic OH: A broad singlet, often downfield (>10 ppm).- Acetyl CH₃: A sharp singlet around 2.0-2.5 ppm. |
| ¹³C NMR | - Amide C=O: Signal around 170-175 ppm.- Enol/Ketone C=O: Signals in the range of 190-205 ppm.- Enolic C=C: Signals between 100-175 ppm.- Acetyl CH₃: Signal around 25-30 ppm. |
| IR Spectroscopy | - O-H stretch: Broad absorption around 3200-3600 cm⁻¹.- N-H stretch: Absorption around 3100-3500 cm⁻¹.- C=O stretches: Strong, distinct absorptions between 1550-1750 cm⁻¹ for the conjugated ketone and amide carbonyls. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 141.04).- Fragmentation: Loss of the acetyl group (M-43) would be a characteristic fragment. |
Biological Activities and Applications
The this compound scaffold is a privileged structure in nature, and compounds containing this motif exhibit a wide array of biological activities.
Spectrum of Activity
-
Antimicrobial Activity: Many 3-acyltetramic acids show potent activity against Gram-positive bacteria, including resistant strains like MRSA, and mycobacteria.[9][10] The mechanism is often linked to their ability to chelate metal ions or act as protonophores, disrupting the proton motive force across bacterial membranes.[9][11]
-
Herbicidal Activity: Certain derivatives have demonstrated significant phytotoxicity.[8] One key mode of action is the inhibition of endogenous abscisic acid synthesis in plants, which disrupts seedling germination and growth.[8] This makes them promising candidates for the development of new herbicides.[8][12]
-
Antiproliferative and Cytotoxic Activity: Some natural analogues have shown cytotoxicity against various human tumor cell lines, suggesting potential applications in oncology.[1]
-
Anti-inflammatory and Antiviral Effects: Derivatives have been reported to possess anti-inflammatory properties and activity against viruses like the H1N1 influenza virus.[1][2][3]
Mode of Action: Protonophore Activity
One of the well-studied mechanisms of action for the antimicrobial effects of some 3-acyltetramic acids is their function as protonophores. They can embed in the bacterial cell membrane and shuttle protons from the exterior to the interior, dissipating the critical proton gradient required for ATP synthesis and other essential cellular processes.[9]
Caption: this compound Derivative as a Proton Shuttle.
Applications in Drug and Agrochemical Development
The versatile structure and potent bioactivities make this compound an attractive starting point for:
-
Lead Optimization: Serving as a scaffold for the synthesis of novel antibiotics, herbicides, and anticancer agents.[13]
-
Prodrug Development: Derivatization of the core structure can improve properties like stability and bioavailability, creating prodrugs that release the active tetramic acid in the target organism.[12]
-
Fragment-Based Discovery: The tetramic acid core can be used as a fragment in screening campaigns to identify new protein targets and develop novel inhibitors.
Conclusion
This compound is more than just a simple heterocyclic compound; it is a cornerstone of a large and diverse family of bioactive natural products. Its unique chemical properties, particularly its tautomerism, and its amenability to efficient chemical synthesis make it a highly valuable scaffold for scientific investigation. The broad spectrum of biological activities, from antimicrobial to herbicidal, underscores its significant potential in the development of new pharmaceuticals and agrochemicals. Continued exploration of the structure-activity relationships and modes of action of its derivatives will undoubtedly pave the way for novel solutions to pressing challenges in human health and agriculture.
References
-
Lansdown, M. G., & Jones, K. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. The Journal of Organic Chemistry, 76(5), 1487-1491. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 54678601, this compound. Retrieved from [Link]
-
Klapper, M., Götze, S., Barnett, R., Willing, K., & Stallforth, P. (2018). Bioactivity and Mode of Action of Bacterial Tetramic Acids. ACS Chemical Biology, 13(9), 2635-2641. Available at ResearchGate: [Link]
-
Li, Y., Wang, M., Xu, Y., Wang, G., & Li, Z. (2022). Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators. Journal of Agricultural and Food Chemistry, 70(42), 13510-13517. [Link]
-
Royles, B. J. L. (1995). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 95(6), 1981-2001. [Link]
-
De Zutter, N., Ebrahimi, P., Taning, C. N. T., Goeminne, L., Audenaert, K., & Eeckhout, M. (2023). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Agricultural Science & Technology, 3(7), 651-660. [Link]
-
Li, X., Liu, Y., & Zhang, Q. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 114. [Link]
-
Matsuo, K., Kimura, M., Kinuta, T., Takai, N., & Tanaka, K. (1984). Syntheses and antimicrobial activities of 3-acyltetramic acid derivatives. Chemical & Pharmaceutical Bulletin, 32(10), 4197-4204. [Link]
-
ResearchGate. (n.d.). Chemical structure of tetramic acid and selected examples of natural... Retrieved from [Link]
-
Schlessinger, R. H., & Bebernitz, G. R. (1985). A versatile 3-acyltetramic acid reagent. The Journal of Organic Chemistry, 50(8), 1344-1346. [Link]
-
Liu, X., Nong, X., Liang, X., Xu, X., Huang, J., & She, Z. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. Marine Drugs, 20(4), 255. [Link]
-
Liu, X., Nong, X., Liang, X., Xu, X., Huang, J., & She, Z. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. PMC, [Link]
-
LookChem. (n.d.). Cas 503-83-3,Tetramic acid. Retrieved from [Link]
Sources
- 1. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H7NO3 | CID 54678601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 503-83-3: Tetramic acid | CymitQuimica [cymitquimica.com]
- 8. Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Syntheses and antimicrobial activities of 3-acyltetramic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Natural sources and isolation of 3-Acetyltetramic acid
An In-depth Technical Guide to the Natural Sources and Isolation of 3-Acetyltetramic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its related derivatives represent a structurally diverse class of natural products with a broad spectrum of potent biological activities, including antimicrobial, antiviral, and antitumor effects.[1][2][3] This technical guide provides a comprehensive overview of the natural origins of these valuable compounds, with a primary focus on their microbial producers. It further details the field-proven methodologies for their isolation and purification, offering insights into the rationale behind experimental choices. This document is intended to serve as a practical resource for researchers in natural product chemistry, drug discovery, and biotechnology.
Introduction: The Significance of 3-Acetyltetramic Acids
The tetramic acid moiety, a pyrrolidine-2,4-dione ring system, is a recurring scaffold in a multitude of biologically active secondary metabolites isolated from a wide array of organisms, including bacteria, fungi, and sponges.[1][2][3] Among these, the 3-acyltetramic acids are the most prevalent subclass found in nature.[3][4] These molecules are characterized by an acyl substituent at the C-3 position of the tetramic acid core, which contributes to their structural diversity and biological function.
The biosynthesis of tetramic acids is a fascinating example of convergent evolution in microbial secondary metabolism. In fungi, the carbon backbone is typically assembled by a bimodular megasynthase, a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) assembly line.[5] This pathway culminates in a Dieckmann cyclization to form the characteristic tetramic acid ring.[5] Understanding this biosynthetic origin is crucial for endeavors in strain improvement and synthetic biology to enhance the production of these valuable compounds.
Natural Sources of this compound Derivatives
Fungi, particularly those from marine and deep-sea environments, are prolific producers of this compound and its derivatives.[1][2][3][4][6] These organisms have evolved to produce a remarkable array of bioactive compounds to thrive in competitive and often extreme environments. Several fungal genera have been identified as key sources of these molecules.
Fungal Producers
A summary of prominent fungal genera known to produce this compound derivatives is presented in Table 1.
| Fungal Genus | Environment | Noteworthy Compounds | Reference(s) |
| Penicillium | Deep-Sea | Penicillide, Ravenic acid | [1][7][8] |
| Lecanicillium | Deep-Sea | Lecanicilliumins A–G | [3][4] |
| Colpoma | Terrestrial | Colposetins A–C, Colpomenoic acid A and B | [7] |
| Cladosporium | Deep-Sea | Cladosporiumins I-O | [6] |
| Aspergillus | Marine (Mangrove) | RKB-3884A, 18-OH-RKB-3884A | [9] |
The isolation of novel this compound derivatives from deep-sea fungi underscores the potential of exploring underexplored ecological niches for the discovery of new chemical entities with therapeutic potential.[1][3][4][6]
Isolation and Purification Strategies
The isolation of this compound and its derivatives from microbial cultures is a multi-step process that requires a combination of extraction and chromatographic techniques. The physicochemical properties of these compounds, including their polarity and solubility, guide the selection of appropriate methods. A general workflow for the isolation process is depicted in Figure 1.
Figure 1. A generalized workflow for the isolation and purification of this compound derivatives from fungal cultures.
Fermentation and Extraction
The production of this compound derivatives is initiated by the cultivation of the producing fungal strain in a suitable liquid medium. The composition of the culture medium, including carbon and nitrogen sources, can significantly influence the yield of the target compounds.
Step-by-Step Extraction Protocol:
-
Harvesting: After an appropriate incubation period (typically several days to weeks), the fungal culture is harvested. The mycelia and the culture broth are often separated by filtration.
-
Extraction: Both the mycelia and the culture broth are extracted with organic solvents to recover the secondary metabolites. Common solvents for this purpose include ethyl acetate, methanol, and acetone.[1][7] The choice of solvent is dictated by the polarity of the target compounds.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract, a complex mixture of various metabolites, is then subjected to a series of chromatographic steps to isolate the desired this compound derivatives.
3.2.1. Primary Chromatography
The initial chromatographic separation is typically performed using normal-phase or size-exclusion chromatography.
-
Silica Gel Column Chromatography: This technique separates compounds based on their polarity. A step gradient of solvents with increasing polarity (e.g., a mixture of dichloromethane and methanol) is commonly used to elute the compounds.[1]
-
Sephadex LH-20 Column Chromatography: This method separates molecules based on their size and is also effective for removing pigments and other impurities. Methanol is a common eluent for this step.[1]
3.2.2. Secondary and Final Purification
The fractions obtained from the primary chromatography are further purified using reversed-phase chromatography, which separates compounds based on their hydrophobicity.
-
Reversed-Phase C18 Medium Pressure Liquid Chromatography (MPLC): This is a widely used technique for the semi-preparative separation of natural products. A gradient of water and an organic solvent (e.g., methanol or acetonitrile) is employed as the mobile phase.[1][4]
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): This is the final step in the purification process to obtain highly pure compounds. Isocratic or gradient elution with a reversed-phase column (e.g., C18) is typically used.[1][4][7] The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.[1]
Structural Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC, HSQC) NMR experiments are essential for elucidating the carbon skeleton and the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular formula of the compound.
-
X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[1]
Conclusion and Future Perspectives
This compound and its derivatives remain a promising class of natural products for drug discovery and development. The continued exploration of unique microbial habitats, coupled with advances in fermentation, isolation, and analytical techniques, will undoubtedly lead to the discovery of new members of this important class of compounds. Furthermore, a deeper understanding of their biosynthetic pathways will open up new avenues for their production through metabolic engineering and synthetic biology approaches. This guide provides a solid foundation for researchers to embark on or advance their work in this exciting field.
References
-
Chen, M., et al. (2021). New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation. Frontiers in Microbiology, 12, 748970. [Link]
-
Harrison, P. H. M., & Olesen, S. G. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. The Journal of Organic Chemistry, 76(5), 1487-1491. [Link]
-
Luo, M., et al. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. Marine Drugs, 20(4), 259. [Link]
-
Aghcheh, G. K., et al. (2021). Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372. Molecules, 26(11), 3331. [Link]
-
Jiang, Y., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 114. [Link]
-
Wang, J., et al. (2018). Unstable Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Cladosporium sphaerospermum EIODSF 008. Marine Drugs, 16(11), 448. [Link]
-
Luo, M., et al. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. Marine Drugs, 20(4), 259. [Link]
-
Mo, X., & Gulder, T. A. (2021). Biosynthetic strategies for tetramic acid formation. Natural Product Reports, 38(11), 2097-2108. [Link]
-
Jiang, Y., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 114. [Link]
-
Schobert, R., & Schlenk, A. (2008). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 108(9), 3641-3707. [Link]
-
Ju, J., et al. (2014). Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity. RSC Advances, 4(94), 50566-50593. [Link]
-
Jeong, Y. C., & Moloney, M. G. (2009). Biologically active natural products containing a tetramic acid core, or a derivative. Tetrahedron, 65(40), 8347-8358. [Link]
-
Wingen, S., et al. (2014). Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus. ChemistryOpen, 3(4), 146-153. [Link]
-
Chen, M., et al. (2021). New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation. Frontiers in Microbiology, 12, 748970. [Link]
-
Kaufmann, G. F., et al. (2005). Representative natural products containing a tetramic acid motif... Proceedings of the National Academy of Sciences, 102(37), 13081-13086. [Link]
-
Robinson, M., Riov, J., & Sharon, A. (1998). Indole-3-Acetic Acid Biosynthesis in Colletotrichum gloeosporioides f. sp. aeschynomene. Applied and Environmental Microbiology, 64(12), 5030-5032. [Link]
-
Capon, R. J., et al. (2002). Ravenic acid, a new tetramic acid isolated from a cultured microfungus, Penicillium sp. Journal of Natural Products, 65(9), 1360-1362. [Link]
Sources
- 1. New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Unstable Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Cladosporium sphaerospermum EIODSF 008 | MDPI [mdpi.com]
- 7. Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ravenic acid, a new tetramic acid isolated from a cultured microfungus, Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms [mdpi.com]
The Diverse Biological Landscape of 3-Acetyltetramic Acid Compounds: A Technical Guide for Drug Discovery and Development
Introduction
The 3-acetyltetramic acid scaffold, a core structural motif found in a plethora of natural and synthetic compounds, has emerged as a privileged platform in the quest for novel therapeutic agents. These compounds, characterized by a pyrrolidine-2,4-dione ring bearing a C3-acetyl group, exhibit an impressively broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted bioactivities of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. We will delve into their antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and herbicidal properties, elucidating their mechanisms of action, outlining detailed experimental protocols for their evaluation, and exploring the critical structure-activity relationships that govern their potency and selectivity.
Antibacterial Activity: Disrupting Bacterial Defenses
This compound derivatives have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria.[1][2] This activity is often linked to their ability to disrupt fundamental cellular processes.
Mechanism of Action: Protonophores and Beyond
A primary mechanism underlying the antibacterial action of certain this compound derivatives is their function as protonophores. These lipophilic molecules can insert into the bacterial cell membrane and shuttle protons across it, dissipating the proton motive force (PMF). The PMF is crucial for essential cellular functions, including ATP synthesis, nutrient transport, and flagellar motility. Its disruption leads to a catastrophic failure of cellular bioenergetics and ultimately, cell death.[3]
Beyond their protonophoric activity, some derivatives have been shown to inhibit key bacterial enzymes. For instance, certain 3-acyltetramic acids have been found to target undecaprenyl pyrophosphate synthase (UPPS) and RNA polymerase (RNAP), both of which are essential for bacterial survival.[1]
Figure 1: Antibacterial mechanisms of this compound derivatives.
Structure-Activity Relationship (SAR)
The antibacterial potency of this compound derivatives is significantly influenced by their structural features. Key SAR observations include:
-
N-Substitution: The nature of the substituent on the nitrogen atom of the tetramic acid ring plays a crucial role. N-alkylation has been shown to be favorable for activity against Gram-positive pathogens.[2]
-
3-Acyl Chain: The length and nature of the 3-acyl chain are critical. Lipophilicity of this chain often correlates with enhanced activity, likely facilitating membrane insertion.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound derivative)
-
Bacterial strain (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in MHB directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Antifungal Activity: Targeting Fungal Pathogens
Several this compound derivatives have demonstrated promising activity against a range of fungal pathogens, making them attractive candidates for the development of new antifungal drugs.
Structure-Activity Relationship (SAR)
The antifungal activity of these compounds is also closely tied to their chemical structure. For instance, in a series of penicillenols, the saturation of the hydrocarbon chain and the configuration of specific double bonds were found to significantly affect their antifungal potency.[4]
Experimental Protocol: Antifungal Susceptibility Testing
Similar to antibacterial testing, the broth microdilution method is a standard for determining the antifungal susceptibility of yeast and filamentous fungi.
Materials:
-
Test compound
-
Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Serial Dilutions: Perform serial twofold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Controls: Include a drug-free growth control and a medium-only sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Determine MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the drug-free control.
Antiviral Activity: A Nascent but Promising Frontier
The exploration of this compound derivatives as antiviral agents is a more recent area of investigation, but early studies have yielded encouraging results against various viruses, including influenza and herpes simplex virus (HSV-1).[4]
Mechanism of Action
The precise antiviral mechanisms of most this compound derivatives are still under investigation. However, some compounds have been shown to interfere with viral replication.[5] Potential targets could include viral enzymes essential for replication or host cell factors that the virus hijacks for its life cycle.
Figure 2: Potential antiviral mechanism of this compound derivatives.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a classic and reliable method to quantify the effect of an antiviral compound on infectious virus particles.
Materials:
-
Test compound
-
Virus stock
-
Susceptible host cell line (e.g., Vero cells for HSV-1)
-
Cell culture medium
-
Overlay medium (containing, for example, carboxymethylcellulose or agarose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Dilute the virus stock to a concentration that will produce a countable number of plaques.
-
Infection: Infect the cell monolayers with the virus in the presence of varying concentrations of the test compound.
-
Overlay: After an adsorption period, remove the virus/compound inoculum and add the overlay medium to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Fix and stain the cells to visualize and count the plaques.
-
Calculate Inhibition: Determine the concentration of the compound that reduces the number of plaques by 50% (IC50).
Anticancer Activity: Inducing Cell Death in Malignant Cells
A significant body of research has highlighted the cytotoxic effects of this compound derivatives against a variety of cancer cell lines.[4]
Mechanism of Action
The anticancer mechanisms of these compounds are diverse and can involve the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that drive cancer cell proliferation and survival. Some derivatives have been shown to modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis, and to inhibit matrix metalloproteinases (MMPs) involved in cancer cell metastasis.[4] Additionally, some compounds can induce apoptosis through the p53/Bax/Bcl-2 pathway.[4]
Figure 3: Anticancer mechanisms of this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compound
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.
-
Calculate Viability: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated.
Anti-inflammatory Activity: Modulating the Immune Response
Certain this compound derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7]
Mechanism of Action: NF-κB Inhibition
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines. Some this compound derivatives can inhibit this pathway, thereby reducing the production of inflammatory mediators.[8]
Figure 4: Anti-inflammatory mechanism via NF-κB inhibition.
Experimental Protocol: NF-κB Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
Test compound
-
Cell line (e.g., RAW 264.7 macrophages)
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
LPS (lipopolysaccharide)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid.
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of the test compound.
-
Stimulation: Stimulate the cells with LPS to activate the NF-κB pathway.
-
Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.
Herbicidal Activity: A Potential for Crop Protection
Some this compound derivatives have demonstrated phytotoxic effects, suggesting their potential application as herbicides.[9][10][11]
Mechanism of Action
The herbicidal mechanism of these compounds can involve the inhibition of essential plant enzymes. For example, some derivatives have been found to inhibit acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[12]
Experimental Protocol: Seed Germination and Seedling Growth Assay
This simple bioassay provides a preliminary assessment of the herbicidal activity of a compound.
Materials:
-
Test compound
-
Seeds of a model plant (e.g., cress, lettuce)
-
Petri dishes
-
Filter paper
Procedure:
-
Prepare Test Solutions: Prepare a range of concentrations of the test compound in water or a suitable solvent.
-
Assay Setup: Place a filter paper in each Petri dish and moisten it with a specific volume of the test solution or a control solution (water or solvent).
-
Seed Placement: Place a defined number of seeds on the moist filter paper in each dish.
-
Incubation: Incubate the Petri dishes in a controlled environment (light and temperature) for a set period (e.g., 3-7 days).
-
Evaluation: Measure the percentage of seed germination, and the root and shoot length of the seedlings. Inhibition of these parameters compared to the control indicates herbicidal activity.
Conclusion
The this compound scaffold represents a remarkably versatile platform for the discovery of new bioactive molecules. The diverse range of biological activities, from antibacterial to anticancer and herbicidal, underscores the immense potential of this compound class. This guide has provided a comprehensive overview of their biological activity spectrum, delved into their mechanisms of action, and presented detailed protocols for their in vitro evaluation. By understanding the intricate structure-activity relationships and the underlying molecular mechanisms, researchers and drug development professionals can more effectively design and synthesize novel this compound derivatives with enhanced potency, selectivity, and therapeutic potential. The continued exploration of this fascinating class of compounds holds great promise for addressing unmet needs in medicine and agriculture.
References
- A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones. [URL not available]
-
Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs. [Link]
-
Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC. [Link]
-
Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals. [Link]
-
Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators. [Link]
-
Synthesis and antibacterial activity of monocyclic 3-carboxamide tetramic acids. [Link]
-
Inhibition of replication and cytopathic effect of human T cell lymphotropic virus type III/lymphadenopathy-associated virus by 3'-azido-3'-deoxythymidine in vitro. [Link]
-
New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. [Link]
-
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. [Link]
-
Highlight report: Cell type selection for toxicity testing. [Link]
-
HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation. [Link]
-
Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling. [Link]
-
Structure–activity relationships for a new family of sulfonylurea herbicides. [Link]
-
Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways. [Link]
-
Cell lines used in the cytotoxicity assay. [Link]
-
The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. [Link]
-
A review: Mechanism of action of antiviral drugs. [Link]
-
Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway. [Link]
-
Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. [Link]
-
Cytotoxicity of compounds 1–15 towards confluent cultures of three human cell lines. [Link]
-
Asiatic acid in anticancer effects: emerging roles and mechanisms. [Link]
-
Molecular mechanism of palmitic acid and its derivatives in tumor progression. [Link]
-
New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. [Link]
-
N-substituted this compound Derivatives as Antibacterial Agents. [Link]
-
Antiviral Drugs Mechanisms of Action, Animation. [Link]
-
Mechanisms of NF-κB p65 and strategies for therapeutic manipulation. [Link]
-
Mechanisms of action of antiviral drugs. [Link]
-
The resolution of inflammation: Anti-inflammatory roles for NF-κB. [Link]
-
Inhibitory effects of antiviral compounds on respiratory syncytial virus replication in vitro. [Link]
-
The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. [Link]
-
Replication and Expression Strategies of Viruses. [Link]
-
In vitro effect of acyclovir and other antiherpetic compounds on the replication of channel catfish virus. [Link]
Sources
- 1. A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-substituted this compound derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of replication and cytopathic effect of human T cell lymphotropic virus type III/lymphadenopathy-associated virus by 3'-azido-3'-deoxythymidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Introduction: The 3-Acetyltetramic Acid Core - A Privileged Scaffold in Nature
An In-Depth Technical Guide to the 3-Acetyltetramic Acid Core in Natural Product Synthesis
The this compound, a derivative of pyrrolidine-2,4-dione, represents a core structural motif found in a vast and diverse array of natural products isolated from terrestrial and marine sources, including fungi, bacteria, and sponges.[1][2] These molecules, often characterized by a chiral center at the C-5 position derived from an amino acid precursor, exhibit a remarkable spectrum of potent biological activities, including antibiotic, antiviral, antifungal, antitumor, and anti-inflammatory properties.[3] This inherent bioactivity has rendered the tetramic acid scaffold a "privileged structure" in medicinal chemistry and a compelling target for synthetic chemists.
This guide provides a comprehensive overview of the this compound core for researchers and drug development professionals. We will explore its natural biosynthesis, delve into key chemical synthesis strategies with detailed protocols, and summarize the biological significance of natural products containing this versatile scaffold.
Part 1: The Biosynthetic Blueprint - Nature's Assembly Line
In nature, the synthesis of the this compound core is a feat of elegant enzymatic machinery, typically orchestrated by hybrid multimodular enzymes known as Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) systems.[1] These enzymatic assembly lines seamlessly integrate two major biosynthetic pathways to construct the final molecule.
The process begins with the PKS portion, which iteratively adds two-carbon units (derived from malonyl-CoA or its derivatives) to build a linear polyketide chain. This chain is then passed to the NRPS module. The NRPS machinery specifically recognizes and activates an amino acid (e.g., L-leucine, L-proline), which is then covalently linked to the polyketide chain.
The final and defining step is an intramolecular cyclization of the linear intermediate. This reaction, a biological equivalent of the Dieckmann condensation, is typically catalyzed by a terminal thioesterase (TE) or a specialized Dieckmann cyclase (DKC) domain.[1][4] The enzyme facilitates the nucleophilic attack of the α-carbon of the polyketide portion onto the amino acid's carbonyl group, leading to the formation of the five-membered pyrrolidine-2,4-dione ring and the release of the final product from the enzyme.
Caption: Generalized biosynthetic pathway for the this compound core via a PKS-NRPS hybrid system.
Part 2: The Chemical Synthesis - Benchtop Strategies and Protocols
While biosynthesis provides the natural blueprint, chemical synthesis offers the means to produce these molecules in the lab, enabling the creation of analogues for structure-activity relationship (SAR) studies. The intramolecular Dieckmann condensation is a cornerstone of many synthetic approaches to the tetramic acid core.[5][6][7]
Core Strategy: The Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester using a strong base to form a β-keto ester.[6][8] In the context of tetramic acid synthesis, the starting material is typically an N-acyl-α-amino acid ester. The base abstracts a proton from the α-carbon of the N-acyl group, generating an enolate that attacks the ester carbonyl of the amino acid moiety, forming the five-membered ring.
Causality in Reagent Selection:
-
Base: A strong, non-nucleophilic base is critical. Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.[5][8] The base must be strong enough to deprotonate the α-carbon of the acyl group to initiate the cyclization, but a bulky base like KOtBu can help minimize competing intermolecular reactions.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or toluene are preferred.[8][9] This prevents the base from being quenched by protic sources and avoids potential side reactions with the solvent.
-
Temperature: Reactions are often run at low temperatures and gradually warmed to room temperature to control the reaction rate and minimize side products, including potential racemization at the C-5 position.[10][11]
Caption: A generalized workflow for the synthesis of 3-acyltetramic acids via Dieckmann condensation.
Experimental Protocol: Synthesis of a 3-Acyltetramic Acid via Dieckmann Cyclization
This protocol is a generalized procedure based on common literature methods.[5][10] Researchers should optimize conditions for their specific substrates.
Objective: To synthesize a 5-substituted-3-acyltetramic acid from an N-acetoacetyl amino acid ethyl ester.
Materials:
-
N-acetoacetyl-L-(amino acid)-ethyl ester (1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add the N-acetoacetyl-L-(amino acid)-ethyl ester (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature helps to control the exothermicity of the reaction and minimize side product formation.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (1.1 equiv) in anhydrous THF to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and carefully quench by the slow addition of 1 M HCl until the pH is acidic (~pH 3-4). Rationale: The acidic workup protonates the resulting enolate to yield the final keto-enol tautomers of the tetramic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-acyltetramic acid.
Part 3: Biological Activity & Applications in Drug Discovery
Natural products containing the this compound core are a treasure trove of biological activity, making them highly relevant to drug discovery programs.[2] Their mechanisms of action are varied, often involving enzyme inhibition or disruption of cellular processes. The diversity of substituents at the C-3 and C-5 positions, as well as on the ring nitrogen, leads to a wide range of biological targets.[2][12]
| Natural Product Example | Source Organism (Typical) | Key Biological Activities | Citation(s) |
| Tenuazonic Acid | Alternaria alternata (Fungus) | Antiviral, Antitumor, Phytotoxic | [13] |
| Equisetin | Fusarium equiseti (Fungus) | Antibiotic (Gram-positive bacteria), Anti-HIV, Phytotoxic | [12] |
| Tirandamycin | Streptomyces sp. (Bacteria) | Antibiotic (inhibits RNA polymerase), Antiparasitic | [12][14] |
| Cladosporiumin D | Cladosporium sp. (Fungus) | Moderate Anti-inflammatory | [15] |
| Penicillenols | Penicillium sp. (Fungus) | Anticancer, Antibacterial | [4][12] |
| Spirotetramat | (Synthetic Derivative) | Insecticide (Lipid biosynthesis inhibitor) | [16][17] |
The development of the commercial insecticide spirotetramat, a synthetic analogue, highlights the potential of using the tetramic acid core as a scaffold for developing new agrochemicals and pharmaceuticals.[16] By understanding the native biosynthetic pathways and mastering chemical synthesis, researchers can generate novel derivatives with improved potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Outlook
The this compound core is a structurally fascinating and biologically significant motif. Nature's PKS-NRPS assembly lines provide an efficient route to its construction, while chemical methods, particularly the Dieckmann condensation, grant access to this scaffold in the laboratory. The broad range of potent bioactivities associated with these compounds ensures their continued importance in natural product synthesis and medicinal chemistry. Future research will likely focus on elucidating novel biosynthetic gene clusters, developing more efficient and stereoselective synthetic routes, and leveraging this privileged scaffold to design next-generation therapeutics and agrochemicals.
References
-
Spatz, J. H., et al. (2009). Tetramic acid derivatives via Ugi–Dieckmann-reaction. Tetrahedron Letters, 50(15), 1705-1707. Available from: [Link]
-
Hassan, G. S., et al. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Farmaco, 46(10), 1179-93. Available from: [Link]
-
Hassan, G. S., et al. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 56(12), 933-7. Available from: [Link]
-
Lacey, H. D., et al. (1972). Synthesis of pyrrolidine-2,4-diones(tetramic acids) and some derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2595-2598. Available from: [Link]
-
Gullón, M., et al. (2024). Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones. Green Chemistry. Available from: [Link]
-
Lacey, H. D., et al. (1972). Synthesis of pyrrolidine-2,4-diones(tetramic acids) and some derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2595-2598. Available from: [Link]
-
Mo, X., & Gulder, T. A. M. (2021). Biosynthetic strategies for tetramic acid formation. Natural Product Reports. Available from: [Link]
-
Mo, X., & Gulder, T. A. M. (2021). Biosynthetic strategies for tetramic acid formation. Natural Product Reports, 38(5), 935-959. Available from: [Link]
-
Kumar, A., et al. (2012). An efficient synthesis of tetramic acid derivatives with extended conjugation from L-Ascorbic Acid. Chemistry Central Journal, 6(1), 1-8. Available from: [Link]
-
Gullón, M., et al. (2024). Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones. Green Chemistry. Available from: [Link]
-
Schobert, R., & Schlenk, A. (2008). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 108(9), 3549-3596. Available from: [Link]
-
De Witte, B., et al. (2024). Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs. ACS Omega. Available from: [Link]
-
Krchňák, V., et al. (2020). Traceless Solid-Phase Synthesis of Ketones via Acid-Labile Enol Ethers: Application in the Synthesis of Natural Products and Derivatives. Molecules, 25(21), 5133. Available from: [Link]
-
Kim, H., et al. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. The Journal of Organic Chemistry, 76(5), 1367-1374. Available from: [Link]
-
Al-Said, M., et al. (1998). Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation. Journal of the Chemical Society, Perkin Transactions 1, (22), 3625-3630. Available from: [Link]
-
Kumar, M., et al. (2018). Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. ChemistrySelect, 3(44), 12483-12487. Available from: [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from: [Link]
-
Ju, J., et al. (2014). Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity. Natural Product Reports, 31(7), 897-935. Available from: [Link]
-
Jones, R. C. F., & Sumaria, S. (1978). A versatile 3-acyltetramic acid reagent. Tetrahedron Letters, 19(34), 3173-3174. Available from: [Link]
-
Bai, W. J., et al. (2016). Recent Advances in the Total Synthesis of Tetramic Acid-Containing Natural Products. Journal of Chemistry, 2016, 1-19. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from: [Link]
-
Wang, C., et al. (2024). Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi. Natural Product Reports. Available from: [Link]
-
Song, B., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 130. Available from: [Link]
-
Chen, G. D., et al. (2023). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. Journal of Fungi, 9(7), 748. Available from: [Link]
-
Keri, R. S., et al. (2015). Metal-Catalyzed and Metal-Mediated Approaches to the Synthesis and Functionalization of Tetramic Acids. Current Organic Chemistry, 19(18), 1788-1811. Available from: [Link]
-
Song, B., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 130. Available from: [Link]
-
Chen, L., et al. (2021). Unraveling the biosynthesis of penicillenols by genome mining polyketide synthase and nonribosomal peptide synthetase gene clusters in Penicillium citrinum. Organic & Biomolecular Chemistry, 19(38), 8349-8356. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC03085D [pubs.rsc.org]
- 10. Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An efficient synthesis of tetramic acid derivatives with extended conjugation from L-Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Discovery and History of 3-Acyltetramic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-acyltetramic acids, a prominent class of natural products, feature a distinctive pyrrolidine-2,4-dione core acylated at the C3 position. First identified as microbial secondary metabolites, these compounds have since been isolated from a vast array of terrestrial and marine organisms, including fungi, bacteria, and sponges.[1] Their rich chemical diversity is matched by a broad spectrum of potent biological activities, encompassing antibacterial, antiviral, antitumoral, herbicidal, and enzyme-inhibitory properties.[2][3] This guide provides an in-depth exploration of the discovery and history of 3-acyltetramic acids, detailing their isolation, structure elucidation, biosynthesis, and the evolution of synthetic strategies. By examining the causality behind experimental choices and citing key mechanistic claims, this document serves as an authoritative resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction: The Emergence of a Privileged Scaffold
Natural products have long been a cornerstone of drug discovery, providing complex and biologically active scaffolds that have inspired the development of numerous therapeutics.[4] Among these, the tetramic acid motif, and specifically its 3-acylated derivatives, has garnered significant attention for its intriguing chemical architecture and pronounced biological activities. These compounds are characterized by a five-membered lactam ring, the pyrrolidine-2,4-dione, which is N-substituted and features an acyl group at the C3 position. The structural diversity within this class arises from variations in the N-substituent, the C5-substituent, and the nature of the C3-acyl chain.[1]
The journey of 3-acyltetramic acids from their initial discovery in microorganisms to their current status as promising lead compounds in various therapeutic areas is a testament to the power of natural product research. This guide will trace this historical path, offering insights into the key scientific milestones that have shaped our understanding of this fascinating class of molecules.
Discovery and Isolation from Natural Sources
The story of 3-acyltetramic acids begins with their isolation from microbial sources. These compounds are secondary metabolites, produced by a wide range of organisms, often as part of their chemical defense or signaling mechanisms.
Fungal Origins
Fungi have proven to be a prolific source of 3-acyltetramic acids. One of the earliest discovered members of the 3-decalinoyltetramic acid family from fungi was equisetin, isolated from Fusarium species.[5] Since then, a plethora of other derivatives have been identified from various fungal genera. For instance, submerged mycelial cultures of the ascomycete Colpoma quercinum were found to produce several previously undescribed tetramic acids, including colposetins A–C and colpomenoic acids A and B.[5] Similarly, the deep-sea-derived fungus Lecanicillium fusisporum yielded a series of new 3-acyl tetramic acid derivatives.[6]
Bacterial Sources
Bacteria, particularly actinomycetes and Pseudomonas species, are also significant producers of 3-acyltetramic acids. The tirandamycins, a subgroup of 3-dienoyltetramic acid antibiotics, were isolated from Streptomyces and exhibit broad biological activities, including the inhibition of bacterial RNA polymerase.[1] More recently, 3-acyltetramic acids have been identified as quorum sensing signals in Pseudomonas aeruginosa, highlighting their role in bacterial communication and competition.[7]
Marine Environments: A Rich Reservoir
The exploration of marine ecosystems has unveiled a vast chemical diversity of natural products, and 3-acyltetramic acids are no exception. Marine-derived microorganisms, including fungi, actinobacteria, and cyanobacteria, have become a significant repository of novel tetramic acids.[8][9] These marine natural products often possess unique structural features and potent bioactivities, reflecting the distinct evolutionary pressures of their environment.
Isolation and Structure Elucidation: A Methodological Perspective
The isolation of 3-acyltetramic acids from natural sources typically involves a series of chromatographic techniques. A general workflow is outlined below:
Experimental Protocol: Isolation of 3-Acyltetramic Acids from Fungal Culture
-
Cultivation: The fungal strain is grown in a suitable liquid or solid medium to encourage the production of secondary metabolites.
-
Extraction: The culture broth and/or mycelium are extracted with an organic solvent, such as ethyl acetate or methanol, to obtain a crude extract.
-
Partitioning: The crude extract is often subjected to liquid-liquid partitioning (e.g., between methanol/water and n-heptane) to remove highly lipophilic components.[5]
-
Chromatographic Purification: The resulting extract is purified using a combination of chromatographic methods, including:
-
Column Chromatography: Often using silica gel or reversed-phase materials (e.g., C18) for initial fractionation.
-
Preparative High-Performance Liquid Chromatography (HPLC): Utilized for the final purification of individual compounds.[5]
-
-
Structure Elucidation: The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments to establish the connectivity and stereochemistry of the molecule.[5][10]
-
Circular Dichroism (CD) Spectroscopy: Can be used to determine the absolute configuration by comparing experimental data with known compounds or theoretical calculations.[10]
-
Chemical Structure and Tautomerism
A key feature of 3-acyltetramic acids is their existence as a mixture of tautomers in solution. The pyrrolidine-2,4-dione ring can undergo keto-enol tautomerism, and the C3-acyl group can also exist in enol forms. This results in a complex equilibrium between several tautomeric structures. The predominant tautomeric form is often the exo-enol, where a double bond is formed between C3 and the acyl carbon.[6] The tautomeric equilibrium is influenced by factors such as the nature of the substituents on the nitrogen and the 3-acyl group, as well as the solvent.[11]
A Spectrum of Biological Activities and Mechanisms of Action
The significant interest in 3-acyltetramic acids within the scientific community is largely driven by their diverse and potent biological activities.
Antibacterial Activity
Many 3-acyltetramic acids exhibit significant antibacterial activity, particularly against Gram-positive bacteria.[10][12] Their mechanisms of action can be varied. Some, like the tirandamycins, inhibit bacterial RNA polymerase.[1] Others have been shown to target undecaprenyl pyrophosphate synthase (UPPS), an enzyme involved in cell wall biosynthesis.[12] Certain 3-acyltetramic acids derived from quorum sensing signals in P. aeruginosa have been found to dissipate both the membrane potential and pH gradient of Gram-positive bacteria, leading to cell death.[7]
Table 1: Antibacterial Activity of Selected 3-Acyltetramic Acids
| Compound | Source Organism | Target Bacteria | MIC (µg/mL) | Mechanism of Action | Reference |
| Tirandamycin A | Streptomyces sp. | Enterococcus faecalis (VRE) | 2.25 µM | RNA Polymerase Inhibition | [1] |
| Ascosetin | Ascomycete | Staphylococcus aureus (MRSA) | 2-16 | Non-specific inhibition of DNA, RNA, protein, and lipid synthesis | [10] |
| C12-TA | Pseudomonas aeruginosa | Bacillus cereus | EC50 = 61.6 ± 8.7 μM | Dissipation of membrane potential and pH gradient | [7] |
Antiviral and Antitumoral Activities
Beyond their antibacterial properties, certain 3-acyltetramic acids have demonstrated antiviral and antitumoral activities. For example, RKB-3884A, a 3-oligoenoyltetramic acid from a mangrove-derived fungus, showed potent inhibition of the H1N1 influenza virus.[1] The diverse structures within this class offer a promising avenue for the discovery of new antiviral and anticancer agents.
Herbicidal Activity
Recent research has highlighted the potential of 3-acyltetramic acids as novel herbicides.[13][14] These compounds can induce rapid cell death in plants upon contact.[2] Some have been shown to inhibit photosystem II, a key component of the photosynthetic machinery.[15] Others may act by inhibiting the synthesis of endogenous abscisic acid, a plant hormone that regulates germination and growth.[14] The development of proherbicides, which are converted to the active compound within the plant, is an active area of research to improve their efficacy.[16][17][18]
Enzyme Inhibition
The 3-acyltetramic acid scaffold has been identified as a versatile inhibitor of various enzymes. For instance, a series of these compounds were developed as inhibitors of human kallikreins 5 and 7, which are involved in skin desquamation.[3] Others have been found to inhibit mitochondrial FₒF₁-ATP synthase and complex III, key components of the oxidative phosphorylation pathway.[19] This inhibitory activity against a range of enzymes underscores the potential of 3-acyltetramic acids as tool compounds for chemical biology and as starting points for drug design.
The Evolution of Synthetic Strategies
The intriguing biological activities and complex structures of 3-acyltetramic acids have made them attractive targets for chemical synthesis. Over the years, a variety of synthetic approaches have been developed.
Solution-Phase Synthesis
Early synthetic efforts focused on solution-phase methodologies. A common strategy involves the O-acylation of a tetramic acid precursor, followed by an acyl migration to the C3 position.[11][20] This rearrangement can be promoted by bases such as 4-dimethylaminopyridine (DMAP).[21] Another powerful approach is the Dieckmann condensation of an N-acylated amino acid ester, which allows for the stereoselective synthesis of the tetramic acid core.
Solid-Phase Synthesis for Library Generation
To facilitate the rapid generation of diverse libraries of 3-acyltetramic acids for structure-activity relationship (SAR) studies, solid-phase synthesis methods have been developed.[22] In this approach, an amino acid is attached to a solid support, followed by a series of reactions to build the 3-acyltetramic acid scaffold. A key step is often a cyclization-cleavage strategy, where the Dieckmann condensation simultaneously forms the tetramic acid ring and releases the product from the resin.[22]
Diagram 1: General Workflow for Solid-Phase Synthesis of 3-Acyltetramic Acids
Caption: A streamlined solid-phase synthesis workflow for generating 3-acyltetramic acid libraries.
Chemoenzymatic Synthesis: Harnessing Nature's Catalysts
More recently, chemoenzymatic approaches have emerged as a powerful strategy for the synthesis of 3-acyltetramic acids and other complex natural products.[23][24][25] These methods combine the selectivity and efficiency of enzymatic reactions with the versatility of chemical synthesis. For example, enzymes involved in the biosynthesis of these compounds can be used to construct the core scaffold or introduce specific functional groups with high stereocontrol. This approach offers a more sustainable and often more efficient alternative to purely chemical syntheses.
Biosynthesis: Nature's Synthetic Blueprint
The biosynthesis of 3-acyltetramic acids is a fascinating example of the intricate molecular machinery that has evolved in microorganisms. In most cases, these compounds are derived from hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways.[26]
Diagram 2: Simplified Biosynthetic Pathway of 3-Acyltetramic Acids
Caption: A conceptual overview of the hybrid PKS-NRPS biosynthetic pathway leading to 3-acyltetramic acids.
The PKS module is responsible for constructing the polyketide chain that will become the C3-acyl group, while the NRPS module incorporates an amino acid that forms the pyrrolidine-2,4-dione core. The final cyclization to form the tetramic acid ring is a key step in the pathway. Understanding these biosynthetic pathways not only provides insights into the natural production of these compounds but also opens up opportunities for biosynthetic engineering to create novel analogs.
Conclusion and Future Perspectives
From their humble beginnings as microbial metabolites, 3-acyltetramic acids have emerged as a major class of natural products with immense potential in medicine and agriculture. Their rich history of discovery, coupled with a deep and growing understanding of their chemistry, biology, and biosynthesis, has paved the way for exciting future developments. The continued exploration of biodiversity, particularly in underexplored environments like the deep sea, will undoubtedly lead to the discovery of new and even more potent 3-acyltetramic acid derivatives. Furthermore, advances in synthetic chemistry, including chemoenzymatic and biosynthetic engineering approaches, will enable the creation of tailored analogs with improved therapeutic or agrochemical properties. As we continue to unravel the complexities of this remarkable class of molecules, the future of 3-acyltetramic acids in drug discovery and beyond looks exceptionally bright.
References
-
Synthesis of and Tautomerism in 3-Acyltetramic Acids. The Journal of Organic Chemistry. [Link][20][21]
-
Synthesis of and tautomerism in 3-acyltetramic acids. PubMed. [Link][11]
-
Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity. RSC Publishing. [Link]
-
A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones. ChemMedChem. [Link][12]
-
Synthesis of and Tautomerism in 3-Acyltetramic Acids. The Journal of Organic Chemistry. [Link][21]
-
Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372. PMC - NIH. [Link][5]
-
Isolation, Structure Elucidation and Antibacterial Activity of a New Tetramic Acid, Ascosetin. The Journal of Antibiotics. [Link][10]
-
Study of Amino Acid-Derived 3-Acyltetramic Acids as Herbicidal Agents. ResearchGate. [Link][2]
-
The Biological and Chemical Diversity of Tetramic Acid Compounds From Marine-Derived Microorganisms. PubMed. [Link][8]
-
Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Omega. [Link][16]
-
The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. PMC - NIH. [Link][1]
-
The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. MDPI. [Link][9]
-
Tetramic acid-motif natural products from a marine fungus Tolypocladium cylindrosporum FB06 and their anti-Parkinson activities. PMC - NIH. [Link]
-
Study of Amino Acid-Derived 3-Acyltetramic Acids as Herbicidal Agents. Journal of Agricultural and Food Chemistry - ACS Publications. [Link][13]
-
Natural tetramic acids elicit multiple inhibitory actions against mitochondrial machineries presiding over oxidative phosphorylation. Bioscience, Biotechnology, and Biochemistry - Oxford Academic. [Link][19]
-
Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators. PubMed. [Link][14]
-
Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs. PubMed. [Link][17]
-
Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews. [Link]
-
Biosynthetic strategies for tetramic acid formation. RSC Publishing. [Link][26]
-
3-Acyltetramic acids as a novel class of inhibitors for human kallikreins 5 and 7. PubMed. [Link][3]
-
New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. PMC - NIH. [Link][6]
-
Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs. PMC - NIH. [Link][18]
-
Study of Amino Acid-Derived 3-Acyltetramic Acids as Herbicidal Agents. ACS Publications. [Link][15]
-
Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals. NIH. [Link][7]
-
Syntheses and antimicrobial activities of 3-acyltetramic acid derivatives. PubMed. [Link]
-
A synthetic approach to diverse 3-acyltetramic acids via O- to C-acyl rearrangement and application to the total synthesis of penicillenol series. PubMed. [Link]
-
Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products. NIH. [Link][23]
-
A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI. [Link]
-
How do antibiotics work?. ReAct. [Link]
-
Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products. Frontiers. [Link][24]
-
Mode of Action & Target for Antibacterial Drug. Creative Biolabs. [Link]
-
Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives. PubMed. [Link]
-
Study of Amino Acid-Derived 3-Acyltetramic Acids as Herbicidal Agents. PubMed. [Link]
-
Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. MDPI. [Link][25]
Sources
- 1. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Acyltetramic acids as a novel class of inhibitors for human kallikreins 5 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The history of the tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms | MDPI [mdpi.com]
- 10. Isolation, structure elucidation and antibacterial activity of a new tetramic acid, ascosetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 23. Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester [mdpi.com]
- 26. Biosynthetic strategies for tetramic acid formation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Spectroscopic Elucidation of 3-Acetyltetramic Acid: An In-depth Technical Guide
Introduction: The Structural Nuances of 3-Acetyltetramic Acid
This compound, a derivative of the tetramic acid scaffold, represents a core structural motif found in a wide array of biologically active natural products.[1][2][3] These compounds exhibit diverse pharmacological properties, including antibiotic, anticancer, and neurotoxic activities.[3] The biological function of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. A comprehensive understanding of the spectroscopic characteristics of this compound is therefore paramount for researchers in natural product synthesis, medicinal chemistry, and drug development for unambiguous structure confirmation, quality control, and the design of novel therapeutic agents.
This technical guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this compound. We will delve into the causality behind spectral features, grounded in the principles of chemical structure and tautomerism, and provide practical, field-proven protocols for data acquisition and interpretation.
A critical aspect of this compound's chemistry is its existence in various tautomeric forms. In solution, it predominantly exists as an equilibrium of several tautomers, with the exo-enol form often being the major species.[4] This tautomerism is highly sensitive to the solvent environment and the nature of substituents on the pyrrolidine-2,4-dione ring.[5][6] This dynamic behavior is directly reflected in the spectroscopic data and must be a primary consideration in its analysis.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum provides key insights into its tautomeric state and substitution pattern.
Predicted ¹H NMR Data
Based on the analysis of related 3-acyltetramic acid derivatives found in the literature, the following ¹H NMR chemical shifts are predicted for the major exo-enol tautomer of this compound in a deuterated solvent like DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations (COSY) |
| H-5 | ~3.5 - 4.0 | Singlet (or broad singlet) | 2H | - |
| -CH₃ (acetyl) | ~2.3 - 2.5 | Singlet | 3H | - |
| -NH | ~7.0 - 9.0 | Broad Singlet | 1H | - |
| -OH (enol) | ~10.0 - 14.0 | Broad Singlet | 1H | - |
Causality of Chemical Shifts and Multiplicities:
-
H-5 Methylene Protons: The protons on the C-5 methylene group of the pyrrolidine-2,4-dione ring are expected to appear as a singlet in the range of 3.5-4.0 ppm. Their chemical shift is influenced by the adjacent carbonyl group and the nitrogen atom. The absence of adjacent protons results in a singlet multiplicity.
-
Acetyl Methyl Protons: The three protons of the acetyl group are magnetically equivalent and will therefore appear as a sharp singlet, typically in the region of 2.3-2.5 ppm.
-
Amide NH Proton: The amide proton's chemical shift is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding. It is expected to be a broad singlet in the downfield region of 7.0-9.0 ppm.
-
Enolic OH Proton: The enolic hydroxyl proton is also subject to hydrogen bonding and its chemical shift is highly variable and appears as a broad singlet in the far downfield region, often between 10.0 and 14.0 ppm.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium and should be recorded.[6]
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Temperature: Set the probe temperature to 298 K (25 °C).
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of 16 ppm, centered around 8 ppm, is typically sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate all signals.
-
Perform peak picking to determine the exact chemical shifts.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for the major exo-enol tautomer of this compound are summarized below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Correlations (HMBC) |
| C-2 (Amide C=O) | ~170 - 175 | H-5 |
| C-3 | ~100 - 105 | H-5, -CH₃ (acetyl) |
| C-4 (Enol C-O) | ~180 - 185 | H-5 |
| C-5 (-CH₂-) | ~40 - 45 | H-5 |
| C-6 (Acetyl C=O) | ~195 - 200 | -CH₃ (acetyl) |
| C-7 (-CH₃) | ~25 - 30 | -CH₃ (acetyl) |
Causality of Chemical Shifts:
-
Carbonyl Carbons (C-2, C-4, C-6): The carbonyl carbons are significantly deshielded and appear in the most downfield region of the spectrum (>170 ppm). The enolic C-4 and the acetyl C-6 carbons are generally the most downfield.
-
Olefinic Carbons (C-3): The C-3 carbon, being part of the enol double bond, will resonate in the olefinic region, typically around 100-105 ppm.
-
Methylene Carbon (C-5): The C-5 methylene carbon, attached to the nitrogen and positioned between two carbonyl groups, is expected around 40-45 ppm.
-
Methyl Carbon (C-7): The acetyl methyl carbon is an aliphatic carbon and will appear in the upfield region of the spectrum, around 25-30 ppm.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup:
-
Spectrometer: A spectrometer with a broadband probe is required.
-
Temperature and Shimming: Same as for ¹H NMR.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of 240 ppm, centered around 120 ppm, is generally appropriate.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Perform peak picking.
-
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Predicted Mass Spectrometry Data
For this compound (Molecular Formula: C₆H₇NO₃, Molecular Weight: 141.12 g/mol ), the following mass spectral features are anticipated:
| Ion | Predicted m/z | Ionization Mode |
| [M+H]⁺ | 142.0448 | ESI+ |
| [M-H]⁻ | 140.0298 | ESI- |
| [M+Na]⁺ | 164.0267 | ESI+ |
Fragmentation Pattern:
Under tandem MS (MS/MS) conditions, the molecular ion of this compound is expected to undergo characteristic fragmentation. Common fragmentation pathways may include the loss of the acetyl group (CH₃CO•, 43 Da) or the loss of water (H₂O, 18 Da). These fragmentation patterns provide valuable structural information and can be used to confirm the identity of the compound. For instance, in positive ion mode, a prominent fragment at m/z 99 corresponding to the loss of the acetyl group from the [M+H]⁺ ion might be observed.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Instrument Setup:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[7]
-
Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
-
-
Data Acquisition Parameters:
-
Ionization Mode: Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.
-
Mass Range: Set the mass range to scan from m/z 50 to 500.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: Adjust according to the instrument manufacturer's recommendations.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M+Na]⁺).
-
Determine the accurate mass and calculate the elemental composition to confirm the molecular formula.
-
If MS/MS data is acquired, analyze the fragmentation pattern to further support the structural assignment.
-
Visualization of Spectroscopic Relationships
To visualize the relationships between the different nuclei and their spectroscopic signatures, a logical workflow diagram is presented below.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion: A Synergistic Approach to Structural Elucidation
The spectroscopic analysis of this compound requires a multi-faceted approach, integrating data from ¹H NMR, ¹³C NMR, and mass spectrometry. The inherent tautomerism of the molecule plays a crucial role in its spectral characteristics and must be carefully considered during data interpretation. By combining the insights from these powerful analytical techniques, researchers can confidently determine the structure, purity, and other key chemical properties of this compound and its derivatives. This foundational knowledge is indispensable for advancing research in fields that rely on this important class of natural products. The protocols and predictive data presented in this guide serve as a robust starting point for scientists and professionals engaged in the synthesis, characterization, and application of tetramic acid-based compounds.
References
-
Lacoske, M. H., et al. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. The Journal of Organic Chemistry, 76(7), 2198-2205. [Link]
-
Saito, K., & Yamaguchi, T. (1978). NMR Spectroscopic Studies of the Tautomerism in Tetramic Acid Analogs and Their Anilides. III. Polar Solvent Effects on the Tautomeric Populations. Bulletin of the Chemical Society of Japan, 51(2), 651-652. [Link]
-
Chen, M., et al. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. Marine Drugs, 20(4), 255. [Link]
-
Royles, B. J. L. (1995). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 95(7), 1981-2001. [Link]
-
Schlessinger, R. H., & Bebernitz, G. R. (1985). A versatile 3-acyltetramic acid reagent. The Journal of Organic Chemistry, 50(8), 1344-1346. [Link]
-
Moloney, M. G. (2023). Natural products bearing a tetramic acid motif. RSC Medicinal Chemistry. [Link]
-
Pretsch, A., et al. (2010). Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. European Journal of Organic Chemistry, 2010(16), 3097-3107. [Link]
-
Chen, M., et al. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Stereochemistry in the Biological Activity of 3-Acetyltetramic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Structure - The Stereochemical Imperative
3-Acetyltetramic acid represents a core scaffold in a multitude of biologically active natural products.[1] Its deceptively simple structure belies a chemical complexity that is fundamental to its function: stereochemistry. The three-dimensional arrangement of atoms within the this compound molecule is not a trivial detail; it is a critical determinant of its biological efficacy. This guide delves into the profound impact of stereochemistry on the activity of this compound, providing a technical overview for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold. We will explore the stereochemical nuances of this molecule, examine evidence for stereospecific activity from its derivatives, elucidate its mechanism of action, and provide detailed experimental protocols for its study.
Part 1: The Chiral Center of this compound: A Tale of Two Enantiomers
The biological activity of this compound is intrinsically linked to its chirality. The carbon atom at the 5-position of the pyrrolidine-2,4-dione ring is a stereocenter, meaning it can exist in two different three-dimensional arrangements that are non-superimposable mirror images of each other. These two forms are known as enantiomers: (R)-3-acetyltetramic acid and (S)-3-acetyltetramic acid.
Caption: The enantiomers of this compound.
While these enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as enzymes and receptors, can differ significantly. This disparity in interaction can lead to profound differences in their pharmacological and toxicological profiles.
Part 2: Evidence for Stereospecific Activity from a Complex Derivative: The Case of Harzianic Acid
Direct comparative studies on the biological activity of the individual enantiomers of the parent this compound are not extensively documented in publicly available literature. However, compelling evidence for the importance of stereochemistry in this class of compounds can be drawn from studies on more complex derivatives. A pivotal study on harzianic acid, a structurally related natural product, revealed significant differences in the biological activities of its stereoisomers.[2][3]
The four stereoisomers of harzianic acid were synthesized and evaluated for their antifungal and plant growth-promoting activities.[2] The results, summarized in the table below, demonstrate a clear dependence of biological activity on the stereochemical configuration.
| Stereoisomer | Configuration | Antifungal Activity (S. rolfsii) | Antifungal Activity (P. ultimum) | Plant Root Growth Promotion |
| 1a (Harzianic Acid) | (S,S) | Less Active | Less Active | Active |
| 1b (Isoharzianic Acid) | (R,S) | Less Active | Less Active | Active |
| 1c | (R,R) | More Active | More Active | Active |
| 1d | (S,R) | More Active | More Active | Active |
Data synthesized from the findings of a study on harzianic acid stereoisomers.[2]
Notably, the isomers with the (R,R) and (S,R) configurations exhibited significantly enhanced antifungal activity against the pathogens Sclerotinium rolfsii and Pythium ultimum compared to the naturally occurring harzianic acid ((S,S) configuration).[2] This finding strongly suggests that the stereochemistry at the core tetramic acid scaffold and its substituents plays a crucial role in the molecule's interaction with its biological targets. While this is an indirect line of evidence, it provides a strong rationale for the hypothesis that the enantiomers of the simpler this compound would also exhibit differential biological activities.
Part 3: Proposed Mechanism of Action - A Stereochemical Perspective on Antibacterial Activity
Several 3-acyltetramic acids have been shown to exert their antibacterial effects by disrupting the bacterial cell membrane's potential and pH gradient.[4] This dissipation of the proton motive force ultimately leads to cell death. The precise molecular interactions that lead to this membrane disruption are likely to be stereospecific.
It is hypothesized that the specific three-dimensional shape of each enantiomer of this compound dictates how it partitions into and interacts with the lipid bilayer of the bacterial membrane. The orientation and presentation of the acetyl group and other functionalities could influence the formation of transient pores or other disruptions that lead to ion leakage.
Caption: Hypothetical stereospecific interaction with the bacterial membrane.
The (R)-enantiomer, for instance, might adopt a conformation that allows for a more favorable insertion into the membrane, leading to a stronger disruptive effect and consequently, higher antibacterial potency. Conversely, the (S)-enantiomer might interact more weakly, resulting in reduced activity. This proposed stereospecific mechanism underscores the importance of evaluating the individual enantiomers in any drug development program.
Part 4: Experimental Protocols
To facilitate the investigation of the stereochemistry and activity of this compound, this section provides detailed, step-by-step methodologies for its synthesis, chiral separation, and biological evaluation.
Protocol 1: Synthesis of Racemic this compound
This protocol describes a general method for the synthesis of 3-acyltetramic acids, which can be adapted for this compound.[1]
Materials:
-
N-protected amino acid (e.g., N-Boc-glycine)
-
Meldrum's acid
-
Acetyl chloride
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium methoxide
-
Anhydrous Methanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acylation of Meldrum's Acid: a. Dissolve Meldrum's acid (1.0 eq) in anhydrous DCM. b. Add DIPEA (1.1 eq) and cool the solution to 0 °C. c. Add acetyl chloride (1.0 eq) dropwise and stir the reaction at room temperature for 2-4 hours. d. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acylated Meldrum's acid derivative.
-
Coupling with Amino Acid: a. Dissolve the acylated Meldrum's acid (1.0 eq) and N-Boc-glycine (1.1 eq) in anhydrous DCM. b. Add a coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) and a catalytic amount of DMAP (4-Dimethylaminopyridine). c. Stir the reaction at room temperature overnight. d. Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.
-
Dieckmann Cyclization and Deprotection: a. Dissolve the crude product from the previous step in anhydrous methanol. b. Add sodium methoxide (2.0 eq) and stir the reaction at room temperature for 4-6 hours. c. Neutralize the reaction with 1M HCl and extract with ethyl acetate. d. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. e. To the crude product, add a solution of TFA in DCM (e.g., 1:1 v/v) to remove the Boc protecting group. Stir for 1-2 hours. f. Concentrate the reaction mixture under reduced pressure.
-
Purification: a. Purify the crude racemic this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: Chiral Separation of this compound Enantiomers by HPLC
This protocol provides a general strategy for the chiral separation of acidic compounds like this compound using High-Performance Liquid Chromatography (HPLC).[5]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or a protein-based column)
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).
-
For acidic compounds, it is often necessary to add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase to improve peak shape and resolution.
Procedure:
-
Column Equilibration: a. Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: a. Dissolve a small amount of the racemic this compound in the mobile phase. b. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: a. Inject the sample onto the column. b. Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength (e.g., 254 nm). c. The two enantiomers should elute as separate peaks.
-
Method Optimization: a. If the separation is not optimal, adjust the mobile phase composition (e.g., the ratio of hexane to alcohol, the type and concentration of the acidic modifier) and the flow rate to improve the resolution between the two enantiomeric peaks.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines the broth microdilution method to determine the MIC of this compound enantiomers against a bacterial strain like Staphylococcus aureus.
Materials:
-
Pure enantiomers of this compound
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. c. Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). d. Further dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Test Compound Dilutions: a. Prepare a stock solution of each enantiomer in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of each enantiomer in MHB in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the test compound dilutions. b. Include a positive control (bacteria in MHB without the test compound) and a negative control (MHB only). c. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The stereochemistry of this compound is a paramount consideration in the exploration of its therapeutic potential. The evidence from complex derivatives like harzianic acid strongly indicates that the biological activity of this scaffold is stereospecific.[2] Future research should prioritize the stereoselective synthesis or efficient chiral separation of the enantiomers of this compound and its simple analogs, followed by a comprehensive comparative evaluation of their biological activities. Such studies will not only deepen our understanding of the structure-activity relationships within this important class of molecules but also pave the way for the development of more potent and selective therapeutic agents. The protocols provided in this guide offer a robust framework for initiating these critical investigations.
References
-
Cai, X., et al. (2015). Total Synthesis and Biological Evaluation of the Tetramic Acid Based Natural Product Harzianic Acid and Its Stereoisomers. Organic Letters, 17(3), 692-695. [Link]
-
Vinale, F., et al. (2009). Harzianic Acid, an Antifungal and Plant Growth Promoting Metabolite from Trichoderma harzianum. Journal of Natural Products, 72(11), 2032-2035. [Link]
-
Lowery, C. A., et al. (2009). Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals. Journal of the American Chemical Society, 131(40), 14473-14479. [Link]
-
Kaufmann, G. F., et al. (2005). Re-evaluating the role of 3-oxo-C12-homoserine lactone in the regulation of virulence in Pseudomonas aeruginosa. Proceedings of the National Academy of Sciences, 102(4), 1109-1114. [Link]
-
Schobert, R., & Schlenk, A. (2008). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 108(1), 149-173. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Practical Guide. [Link]
-
Matsuo, K., et al. (1984). Syntheses and antimicrobial activities of 3-acyltetramic acid derivatives. Chemical & Pharmaceutical Bulletin, 32(10), 4197-4204. [Link]
-
Yendapally, R., et al. (2008). N-Substituted this compound Derivatives as Antibacterial Agents. Journal of Medicinal Chemistry, 51(5), 1487-1491. [Link]
-
Ju, J., et al. (2014). Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity. RSC Advances, 4(92), 50566-50593. [Link]
-
Chen, H., et al. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. The Journal of Organic Chemistry, 76(5), 1279-1289. [Link]
-
Roussel, C., et al. (1997). A strategy for developing HPLC methods for chiral drugs. LCGC North America, 15(1), 40-49. [Link]
-
Bertani, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6031. [Link]
Sources
- 1. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Biological Evaluation of the Tetramic Acid Based Natural Product Harzianic Acid and Its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis and biological evaluation of the tetramic acid based natural product harzianic acid and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
An In-depth Technical Guide to 3-Acetyltetramic Acid Derivatives from Marine Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of 3-acetyltetramic acid derivatives sourced from marine microorganisms. These compounds, characterized by a pyrrolidine-2,4-dione core, have garnered significant attention within the scientific community due to their structural complexity and potent, diverse biological activities.[1][2][3] Marine environments, with their unique biodiversity, have proven to be a rich and largely untapped reservoir of novel tetramic acid derivatives.[1][3] This document will delve into the classification, biosynthesis, and promising therapeutic applications of these marine natural products, alongside detailed methodologies for their isolation, characterization, and bioactivity assessment.
The Structural Diversity and Classification of Marine-Derived Tetramic Acids
Tetramic acid and its derivatives are a class of secondary metabolites produced by a wide array of organisms, including bacteria, fungi, and sponges.[1][4] The core chemical scaffold, a pyrrolidine-2,4-dione ring, is subject to extensive modification, leading to a remarkable diversity of chemical structures and, consequently, a broad spectrum of biological activities.[1] Marine microorganisms, in particular, have been a prolific source of novel tetramic acids.[1][3]
These compounds can be broadly categorized based on the substitution at the C-3 position of the tetramic acid core.[1] While this guide focuses on 3-acetyltetramic acids, it is important to understand the broader context of their classification. Major classes of tetramic acids from marine microbes include:
-
Simple 3-Acyl Tetramic Acids (3-ATAs): These are the most common type of tetramate derivatives, featuring an acyl substituent at the C-3 position.[1][4][5]
-
3-Oligoenoyltetramic Acids: Characterized by a 1-oxopentadienyl substituent at the C-3 position.[5]
-
3-Decalinoyltetramic Acids (3-DTAs): These compounds possess a decalin ring system attached to the C-3 position and have been isolated from marine fungi and actinobacteria.[1][5][6]
-
3-Spirotetramic Acids: Featuring a spirocyclic ring system at the C-3 position.[1]
-
Macrocyclic Tetramic Acids: Where the tetramic acid moiety is part of a larger macrocyclic structure.[1]
-
N-Acylated Tetramic Acids: Characterized by acylation on the nitrogen atom of the pyrrolidine-2,4-dione ring.[1]
-
α-Cyclopiazonic Acid-type Tetramic Acids: A distinct class with a complex fused ring system.[1]
Biosynthesis: The PKS-NRPS Hybrid Pathway
The biosynthesis of this compound derivatives is a fascinating example of the intricate molecular machinery within microorganisms. These compounds are typically synthesized through a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1][3] Understanding this pathway is crucial for efforts in biosynthetic engineering and the generation of novel derivatives.
Conceptual Workflow of this compound Biosynthesis
Caption: Generalized biosynthetic pathway for this compound derivatives.
The process begins with the PKS modules assembling a polyketide chain from simple acyl-CoA precursors.[3] Simultaneously, the NRPS machinery activates and incorporates an amino acid. These two intermediates are then coupled, and a subsequent intramolecular Dieckmann condensation or a similar cyclization reaction forms the characteristic pyrrolidine-2,4-dione ring.[3] The structural diversity of the final products is further enhanced by the action of tailoring enzymes, which can introduce various modifications such as hydroxylations, methylations, and rearrangements.
A Spectrum of Biological Activities: Therapeutic Potential
This compound derivatives isolated from marine microorganisms exhibit a wide array of potent biological activities, making them promising candidates for drug discovery and development.[1][2][4]
| Biological Activity | Examples of Marine-Derived Compounds | Source Organism(s) | Reference(s) |
| Antibacterial | Magnesidin A, Ascosetin | Pseudomonas magnesiorubra, Ascomycete | [1][5][7] |
| Antifungal | Equisetin | Fusarium sp. | [1][3] |
| Antiviral | Equisetin (anti-HIV) | Fusarium sp. | [1][3] |
| Antitumor/Cytotoxic | Penicillenols | Penicillium sp. | [1] |
| Anti-inflammatory | Lecanicilliumins A–G | Lecanicillium fusisporum | [4][8][9] |
| Enzyme Inhibition | Streptosetin A (SIRT inhibitor) | Streptomyces sp. | [10] |
Noteworthy Examples:
-
Equisetin , initially found in terrestrial fungi, has also been isolated from marine-derived Fusarium species.[1][3][5] It demonstrates potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as anti-HIV and phytotoxic effects.[1][3]
-
Magnesidin A , a magnesium chelate of 3-acyltetramic acids, was first isolated from the marine bacterium Pseudomonas magnesiorubra and exhibits significant activity against Gram-positive bacteria.[1][5]
-
Recently discovered Lecanicilliumins from the deep-sea fungus Lecanicillium fusisporum have shown moderate anti-inflammatory activity.[4][8][9]
Methodologies for Discovery and Development
The exploration of marine microorganisms for novel this compound derivatives requires a systematic and multi-disciplinary approach.
Isolation and Purification Workflow
The isolation of these compounds from complex microbial cultures is a critical first step. The choice of methodology is dictated by the physicochemical properties of the target molecules.
Caption: A typical workflow for the isolation and purification of 3-acetyltetramic acids.
Step-by-Step Protocol for Isolation:
-
Cultivation: Grow the marine microorganism in a suitable liquid or solid medium to encourage the production of secondary metabolites.
-
Extraction: Lyophilize the culture (if applicable) and extract the biomass and/or culture broth with an appropriate organic solvent (e.g., ethyl acetate, methanol, or a mixture thereof).
-
Solvent Partitioning: Concentrate the crude extract and partition it between immiscible solvents (e.g., n-hexane and 90% methanol) to separate compounds based on their polarity.
-
Column Chromatography: Subject the active fraction to column chromatography using stationary phases like silica gel or Sephadex LH-20, eluting with a gradient of solvents to achieve initial separation.
-
High-Performance Liquid Chromatography (HPLC): Purify the fractions obtained from column chromatography using preparative or semi-preparative HPLC, often with a reversed-phase column (e.g., C18), to isolate the pure compounds.
Structure Elucidation
Determining the chemical structure of a novel compound is a puzzle that requires a combination of spectroscopic techniques.
Key Spectroscopic Methods:
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which is used to determine its elemental composition and molecular formula.[7][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
X-ray Crystallography: When a suitable crystal can be obtained, this technique provides the unambiguous three-dimensional structure of the molecule, including its absolute stereochemistry.[6][12]
-
Circular Dichroism (CD) Spectroscopy: Used to determine the absolute configuration of chiral centers by comparing experimental data with theoretical calculations.[6][7]
Bioactivity Screening
Once a pure compound is isolated and its structure is determined, its biological activity must be assessed.
Common Bioactivity Assays:
-
Antimicrobial Assays:
-
Cytotoxicity Assays:
-
MTT or MTS Assays: To evaluate the cytotoxic effects of the compound against various cancer cell lines.[1]
-
-
Enzyme Inhibition Assays: To screen for inhibitory activity against specific molecular targets (e.g., kinases, proteases, deacetylases).
-
Anti-inflammatory Assays:
Future Directions and Conclusion
The this compound derivatives from marine microorganisms represent a promising frontier in the quest for new therapeutic agents.[1][3] The chemical diversity of these compounds is far from fully explored, and the vastness of the marine environment suggests that many more novel structures with unique biological activities await discovery.
Future research should focus on:
-
Exploring extreme marine environments: Deep-sea sediments, hydrothermal vents, and polar regions may harbor microorganisms that produce unique secondary metabolites.[4][8][12]
-
Genomic and biosynthetic engineering: Understanding and manipulating the biosynthetic gene clusters responsible for producing these compounds can lead to the generation of novel derivatives with improved therapeutic properties.
-
Mechanism of action studies: Elucidating the molecular targets and mechanisms of action of the most promising compounds is crucial for their development as drugs.
References
-
Jiang, M., Chen, S., & Liu, L. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 114. [Link]
-
Jiang, M., Chen, S., & Liu, L. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Semantic Scholar. [Link]
-
Jiang, M., Chen, S., & Liu, L. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds From Marine-Derived Microorganisms. PubMed. [Link]
-
Jiang, M., Chen, S., & Liu, L. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. ResearchGate. [Link]
-
Wang, J., et al. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. Marine Drugs, 20(4), 255. [Link]
-
Jiang, M., Chen, S., & Liu, L. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Semantic Scholar. [Link]
-
Fan, B., et al. (2021). New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation. Frontiers in Chemistry, 9, 723547. [Link]
-
Wang, J., et al. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. PMC. [Link]
-
Schobert, R., & Schlenk, A. (2008). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 108(9), 3747-3781. [Link]
-
Various Authors. (n.d.). Syntheses of natural bioactive 3-acyltetramic acids and derivatives. ResearchGate. [Link]
-
Chen, Y., et al. (2019). Bioactive 3-Decalinoyltetramic Acids Derivatives From a Marine-Derived Strain of the Fungus Fusarium equiseti D39. Frontiers in Microbiology, 10, 1285. [Link]
-
Wang, J., et al. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. PubMed. [Link]
-
Zhang, Y., et al. (2018). Unstable Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Cladosporium sphaerospermum EIODSF 008. Marine Drugs, 16(11), 453. [Link]
-
Various Authors. (n.d.). Tautomerism of 3-acyltetramic acids. ResearchGate. [Link]
-
Kim, H. W., Lee, J. W., & Shim, S. H. (2024). Biosynthesis, biological activities, and structure-activity relationships of decalin-containing tetramic acid derivatives isolated from fungi. Natural Product Reports. [Link]
-
Jiang, M., Chen, S., & Liu, L. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. MDPI. [Link]
-
Various Authors. (2024). Marine-Derived Natural Substances with Anticholinesterase Activity. MDPI. [Link]
-
Ondeyka, J. G., et al. (2014). Isolation, Structure Elucidation and Antibacterial Activity of a New Tetramic Acid, Ascosetin. The Journal of Antibiotics, 67(7), 527-531. [Link]
-
Various Authors. (n.d.). Isolation and Characterization of Three Siderophores from Marine Bacteria. ResearchGate. [Link]
Sources
- 1. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Bioactive 3-Decalinoyltetramic Acids Derivatives From a Marine-Derived Strain of the Fungus Fusarium equiseti D39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation, structure elucidation and antibacterial activity of a new tetramic acid, ascosetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation [frontiersin.org]
Chemical diversity of naturally occurring tetramic acids
An In-Depth Technical Guide to the Chemical Diversity of Naturally Occurring Tetramic Acids
Foreword
Naturally occurring compounds bearing the tetramic acid (pyrrolidine-2,4-dione) scaffold represent a fascinating and structurally diverse class of secondary metabolites.[1][2] Isolated from a vast array of terrestrial and marine organisms, including fungi, bacteria, and sponges, these molecules have captured the attention of chemists and biologists alike.[1][2][3][4] Their significance lies not only in their complex and varied chemical architectures but also in their potent and wide-ranging biological activities, which include antibacterial, antiviral, antitumoral, and anti-inflammatory properties.[2][3][5][6] The remarkable chemical diversity observed within this family is primarily generated by sophisticated biosynthetic machinery, which couples amino acid and polyketide pathways. This guide provides a comprehensive exploration of the chemical diversity of tetramic acids, delving into their structural classification, the biosynthetic origins of their diversity, and the key methodologies employed for their isolation and characterization. It is intended as a technical resource for researchers, scientists, and drug development professionals engaged in the field of natural product discovery.
Structural Classification: A Panorama of Diversity
The foundational structure of all tetramic acids is the pyrrolidine-2,4-dione ring. However, the immense diversity of this family arises from the variety of substituents, particularly at the C-3 position.[1][4][7][8] This variation allows for a systematic classification that provides a framework for understanding their structure-activity relationships.
A logical classification based on the C-3 substituent is presented below.
Caption: Classification of tetramic acids based on C-3 substitution.
-
Simple 3-Acyl Tetramic Acids (3-ATAs): These are the most common derivatives, featuring a linear acyl side chain at the C-3 position.[4] An example is Tenuazonic acid, first isolated from Alternaria tenuis, which exhibits mycotoxic properties.[9]
-
3-Decalinoyl Tetramic Acids (3-DTAs): This class is characterized by a complex decalin ring system attached to the core.[5] Equisetin, from Fusarium species, is a well-known member with antimicrobial and anti-HIV activities.[4] The decalin ring is typically formed via an intramolecular Diels-Alder reaction.[5]
-
3-Spiro Tetramic Acids (3-STAs): These compounds possess a unique spirocyclic system at C-3.[4] Pseurotins, for instance, have a 1-oxa-7-azaspiro[4.4]nonane core and exhibit activities like chitin synthase inhibition.[4][9]
-
Macrocyclic Tetramic Acids (MTAs): In this class, the C-3 acyl chain loops back to form a large macrolactam ring.[1][4] They are subdivided into:
-
α-Cyclopiazonic Acid (CPA)-type Tetramic Acids: These are mycotoxins produced by Aspergillus and Penicillium fungi, characterized by a complex, multi-ring structure derived from tryptophan.[1][4]
-
Other Classes: This includes less common but still significant variations such as N-acylated tetramic acids and 3-oligoenoyltetramic acids.[1][4]
The Biosynthetic Engine of Diversity: PKS-NRPS Hybrids
The vast structural diversity of tetramic acids is not random; it is the product of a highly regulated and elegant biosynthetic pathway. The majority of these compounds are synthesized by hybrid multimodular enzymes known as Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) machineries.[10][11][12][13][14] Understanding this pathway is crucial to appreciating the origins of their chemical diversity.
The general biosynthetic logic involves the convergence of two pathways: the PKS pathway provides a polyketide chain, and the NRPS pathway contributes an amino acid. These two precursors are then fused and cyclized.[11]
Core Biosynthetic Mechanism:
-
Polyketide Chain Assembly (PKS): The PKS module initiates the process, iteratively adding two-carbon units (from malonyl-CoA or other extenders) to a starter unit (like acetyl-CoA) to build a linear polyketide chain.
-
Amino Acid Incorporation (NRPS): Concurrently, the NRPS module selects and activates a specific amino acid via its adenylation (A) domain. This activated amino acid is then tethered to a thiolation (T) domain (also known as a peptidyl carrier protein or PCP).
-
Condensation and Cyclization: The completed polyketide chain is transferred from the PKS to the NRPS-bound amino acid. The final step is a Dieckmann cyclization of the resulting intermediate, which forms the characteristic pyrrolidine-2,4-dione ring.[11] This cyclization is typically catalyzed by a terminal thioesterase (TE) domain, which also releases the final product from the enzyme complex.[11][15]
Sources of Chemical Diversity:
-
PKS Module Variability: The choice of starter and extender units (e.g., acetyl-CoA, propionyl-CoA) and the degree of reduction performed by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS module dictate the structure of the polyketide chain.
-
NRPS Amino Acid Selection: The adenylation (A) domain of the NRPS module exhibits specificity for different amino acids, directly incorporating this diversity into the final scaffold.
-
Tailoring Enzymes: After the core structure is formed, a suite of "tailoring" enzymes can introduce further modifications, such as oxidation, methylation, glycosylation, or halogenation, dramatically increasing the chemical complexity.
-
Spontaneous Cyclizations: In some cases, such as the formation of the decalin ring in equisetin, the highly reactive polyene chain produced by the PKS can undergo spontaneous or enzyme-catalyzed intramolecular cycloadditions (e.g., Diels-Alder reaction).[5]
Caption: General biosynthetic pathway for tetramic acids via PKS-NRPS hybrids.
Methodologies for Investigation: A Practical Workflow
The study of tetramic acids, from discovery in a microbial culture to full structural and biological characterization, requires a multi-step, systematic approach. The choice of each technique is driven by the need to solve a specific piece of the puzzle, from initial detection to the final three-dimensional structure.
Isolation and Purification Workflow
The primary goal of the isolation protocol is to separate the target tetramic acid from a complex mixture of other metabolites, media components, and cellular debris with high fidelity.
Caption: A typical workflow for the isolation of bioactive tetramic acids.
Experimental Protocol: A Self-Validating System
-
Fermentation and Extraction:
-
Causality: The choice of culture medium and growth conditions is critical as it directly influences the metabolic output of the microorganism. Nutrient-rich (e.g., PDB) or stress-inducing media can trigger the expression of different biosynthetic gene clusters.
-
Protocol:
-
Inoculate the producing strain (e.g., Penicillium sp.) into a suitable liquid or solid-state fermentation medium.
-
Incubate for a period determined by growth curves and small-scale time-course analysis (typically 7-21 days).
-
Harvest the culture. For liquid cultures, separate the mycelia and broth.
-
Extract the broth and/or mycelia exhaustively with an organic solvent like ethyl acetate. The choice of solvent is based on the expected polarity of the target compounds.
-
Combine the organic phases and evaporate under reduced pressure to yield a crude extract.
-
-
-
Chromatographic Purification:
-
Causality: A multi-stage chromatographic approach is employed because of the vast complexity of the crude extract. Low-resolution techniques are used first to rapidly separate the extract into simpler fractions, reducing the load on the high-resolution final step.
-
Protocol:
-
Initial Fractionation: Subject the crude extract to Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on a normal or reversed-phase column. Elute with a stepwise gradient of solvents (e.g., hexane -> ethyl acetate -> methanol).
-
Bioassay Validation: Screen the resulting fractions for the desired biological activity (e.g., antibacterial, cytotoxic). This bioassay-guided approach ensures that effort is focused only on the fractions containing active compounds.
-
Final Purification: Purify the active fraction(s) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable gradient (e.g., water/acetonitrile, often with 0.1% formic acid or TFA).[16][17] Collect peaks and re-assay to confirm the activity of the pure compound.
-
-
Structure Elucidation
Once a pure compound is isolated, its chemical structure must be determined. This is achieved by combining data from several spectroscopic techniques.
-
High-Resolution Mass Spectrometry (HRMS): This is the first step, providing an extremely accurate mass measurement of the molecule. This data is used to calculate a unique and unambiguous molecular formula.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete 2D and 3D structure of an organic molecule.
-
¹H and ¹³C NMR: These 1D spectra identify the types and numbers of protons and carbons in the molecule, revealing the presence of key functional groups (e.g., methyls, olefins, carbonyls).[17][18]
-
2D NMR: These experiments establish connectivity. COSY shows proton-proton couplings (H-C-C-H), HSQC links protons directly to the carbons they are attached to, and HMBC shows long-range correlations between protons and carbons (2-3 bonds away), which is essential for connecting molecular fragments.[16][17]
-
ROESY/NOESY: These techniques are used to determine the relative stereochemistry by measuring through-space correlations between protons that are close to each other, irrespective of their bond connectivity.[19][20]
-
-
Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy are used to determine the absolute configuration of chiral centers by comparing the experimental spectrum to known compounds or theoretical calculations.[20]
| Atom/Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| N-H | 8.0 - 11.0 (broad) | - | To C-2, C-5 |
| C-2 (Amide C=O) | - | 175 - 185 | - |
| C-3 | - | 100 - 110 | From C-5 protons, C-3' acyl protons |
| C-4 (Keto C=O) | - | 190 - 205 | From C-5 protons |
| C-5 (CH or CH₂) | 3.5 - 4.5 (methine) | 50 - 70 | To C-2, C-3, C-4 |
Table 1: Typical NMR data for the core pyrrolidine-2,4-dione scaffold.
Biological Activities and Drug Development Potential
The immense structural diversity of tetramic acids is mirrored by their broad spectrum of biological activities, making them a rich source for drug discovery programs.[2][3][5]
| Class of Tetramic Acid | Example Compound(s) | Primary Biological Activities |
| Simple 3-Acyl TAs | Reutericyclin, Pyreudiones | Antibacterial (Protonophores), Amoebicidal[21] |
| 3-Decalinoyl TAs | Equisetin, Phomasetin | Antibacterial, Anti-HIV, Antifungal, Cytotoxic[4][5][22] |
| 3-Spiro TAs | Pseurotins, Aspyrone | Chitin synthase inhibition, Neuritogenic activity, Cytotoxic[4][9] |
| Polycyclic Tetramate Macrolactams (PTMs) | Ikarugamycin, Clifednamides | Antibacterial, Antiprotozoal[4] |
| Pyrrolidine Alkaloids | Tolypyridones | Neuroprotective (Anti-Parkinsonian effects)[23], Cytotoxic[24] |
| CPA-Type TAs | α-Cyclopiazonic acid | Mycotoxic |
| Various Fungal TAs | Penicillenols, Lecanicilliumins | Anti-inflammatory, SARS-CoV-2 Mpro Inhibitory[6][25] |
Table 2: Summary of biological activities of major tetramic acid classes.
Structure-Activity Relationship (SAR) Insights: Field-proven insights show that specific structural features are often essential for bioactivity. For example, in the pyreudione class of simple 3-acyl tetramic acids, the length of the alkyl side chain and the nature of the amino acid precursor strongly influence antibacterial activity, particularly against mycobacteria.[21] Their mode of action has been shown to correlate with their ability to act as protonophores, a function that is lost upon methylation of the acidic proton of the tetramic acid ring, demonstrating the core scaffold's direct role in the mechanism.[21]
Future Directions: The chemical and biological diversity of tetramic acids presents significant opportunities. Challenges remain in the total synthesis of the more complex analogues, but advances in this area could provide access to novel derivatives for SAR studies.[26] Furthermore, the modular nature of the PKS-NRPS biosynthetic machinery makes it an attractive target for biosynthetic engineering. By swapping domains or modules, or by altering the substrate specificity of key enzymes, it may be possible to rationally design and produce novel tetramic acid derivatives with improved potency and novel mechanisms of action.[12][13]
Conclusion
The naturally occurring tetramic acids are a testament to the chemical ingenuity of nature. Their structural diversity, originating from the versatile PKS-NRPS biosynthetic pathways, is remarkable. This diversity translates into a wide array of potent biological activities, positioning them as a highly valuable scaffold in the search for new therapeutic agents. From simple acyl derivatives to complex macrocyclic and polycyclic systems, each class offers unique chemical features and biological properties. The continued exploration of microbial sources, coupled with advances in spectroscopic analysis, synthetic chemistry, and biosynthetic engineering, ensures that the tetramic acid family will remain a fertile ground for scientific discovery and drug development for years to come.
References
-
Jiang, M., Chen, S., & Liu, L. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 114. [Link]
-
Mo, X., Li, Q., & Ju, J. (2014). Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity. RSC Advances, 4(90), 50566–50593. [Link]
-
Mo, S., & Gülder, T. A. M. (2021). Biosynthetic strategies for tetramic acid formation. Natural Product Reports, 38(5), 967-983. [Link]
-
Luo, Y., et al. (2021). Unraveling the biosynthesis of penicillenols by genome mining polyketide synthase and nonribosomal peptide synthetase gene clusters in Penicillium citrinum. ResearchGate. [Link]
-
Mo, X., Li, Q., & Ju, J. (2014). Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity. RSC Advances. [Link]
-
Mo, S., & Gülder, T. A. M. (2021). Biosynthetic strategies for tetramic acid formation. Request PDF on ResearchGate. [Link]
-
Jiang, M., Chen, S., & Liu, L. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. PMC - NIH. [Link]
-
Bai, W.-J., Lu, C., & Wang, X. (2017). Recent Advances in the Total Synthesis of Tetramic Acid-Containing Natural Products. Journal of Chemistry. [Link]
-
Kim, H. W., Lee, J. W., & Shim, S. H. (2024). Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi. Natural Product Reports. [Link]
-
Götze, S., et al. (2019). Bioactivity and Mode of Action of Bacterial Tetramic Acids. ResearchGate. [Link]
-
Kim, H. W., Lee, J. W., & Shim, S. H. (2024). Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi. Natural Product Reports (RSC Publishing). [Link]
-
Figure of Biologically active natural products containing a tetramic acid core. ResearchGate. [Link]
-
Jiang, M., Chen, S., & Liu, L. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds From Marine-Derived Microorganisms. PubMed. [Link]
-
Singh, S. B., et al. (2014). Isolation, structure elucidation and antibacterial activity of a new tetramic acid, ascosetin. The Journal of Antibiotics. [Link]
-
Concellón, C., et al. (2010). Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. ResearchGate. [Link]
-
Figure of Natural products bearing a tetramic acid motif. ResearchGate. [Link]
-
Ghisalberti, E. L. (2003). Bioactive Tetramic Acid Metabolites. ScienceDirect. [Link]
-
Jiang, M., Chen, S., & Liu, L. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. ResearchGate. [Link]
-
Schobert, R., et al. (2017). Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus. NIH. [Link]
-
Figure of Discovery of new bioactive tetramic acid compounds. ResearchGate. [Link]
-
Singh, S. B., et al. (2014). Isolation, Structure Elucidation and Antibacterial Activity of a New Tetramic Acid, Ascosetin. PubMed. [Link]
-
Jiang, M., Chen, S., & Liu, L. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Semantic Scholar. [Link]
-
Permana, A. T., et al. (2022). Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372. PMC - NIH. [Link]
-
Figure of Chemical structure of tetramic acid. ResearchGate. [Link]
-
Liu, Y., et al. (2021). New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation. Frontiers. [Link]
-
Li, X., et al. (2023). Tetramic acid-motif natural products from a marine fungus Tolypocladium cylindrosporum FB06 and their anti-Parkinson activities. PMC - NIH. [Link]
-
Sandberg, F., et al. (2020). Tetramic acid based alkaloids from Aspergillus amoenus Roberg strain UP197 – antibiotic properties. Taylor & Francis Online. [Link]
-
Permana, A. T., et al. (2022). Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372. MDPI. [Link]
-
Liu, Y., et al. (2021). New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation. NIH. [Link]
-
Zhang, Z., et al. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. PMC - NIH. [Link]
-
Kim, C. Y., & Lee, S. Y. (2021). Repurposing Modular Polyketide Synthases and Non-ribosomal Peptide Synthetases for Novel Chemical Biosynthesis. Frontiers. [Link]
-
Royles, B. J. L. (1995). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews. [Link]
-
Weissman, K. J. (2013). Engineering polyketide synthases and nonribosomal peptide synthetases. PMC - NIH. [Link]
-
Li, X., et al. (2015). Tetramic Acids and Pyridone Alkaloids from the Endolichenic Fungus Tolypocladium cylindrosporum. Request PDF on ResearchGate. [Link]
-
Kim, C. Y., & Lee, S. Y. (2021). Repurposing Modular Polyketide Synthases and Non-ribosomal Peptide Synthetases for Novel Chemical Biosynthesis. PMC - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Biosynthetic strategies for tetramic acid formation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Repurposing Modular Polyketide Synthases and Non-ribosomal Peptide Synthetases for Novel Chemical Biosynthesis [frontiersin.org]
- 13. Engineering polyketide synthases and nonribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Repurposing Modular Polyketide Synthases and Non-ribosomal Peptide Synthetases for Novel Chemical Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Isolation, structure elucidation and antibacterial activity of a new tetramic acid, ascosetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Biosynthesis, biological activities, and structure–activity relationships of decalin-containing tetramic acid derivatives isolated from fungi - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 23. Tetramic acid-motif natural products from a marine fungus Tolypocladium cylindrosporum FB06 and their anti-Parkinson activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation [frontiersin.org]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-Acetyltetramic Acid via Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 3-acetyltetramic acid, a key heterocyclic scaffold present in numerous biologically active natural products.[1] The core of this synthesis is achieved through a base-catalyzed intramolecular Dieckmann condensation.[2] We present a detailed, two-part experimental protocol, beginning with the synthesis of the requisite precursor, ethyl N-acetoacetylglycinate, followed by its cyclization. This guide emphasizes the mechanistic rationale behind procedural choices, offers insights into critical parameters such as base and solvent selection, and includes troubleshooting advice to ensure a robust and reproducible synthesis. The protocols and data are structured to be directly applicable in a research and development setting.
Introduction: The Significance of the 3-Acyltetramic Acid Scaffold
The tetramic acid motif, a pyrrolidine-2,4-dione ring system, is a privileged scaffold in medicinal chemistry and natural product synthesis.[3] These compounds exhibit a remarkable range of biological activities, including antibiotic, antiviral, antitumor, and herbicidal properties.[4][5] The functionality at the C-3 position, particularly the presence of an acyl group, is often crucial for this bioactivity.[6] this compound serves as a fundamental building block for more complex derivatives and as a valuable template in drug discovery programs.
While several routes to tetramic acids exist, the Dieckmann condensation of N-acyl-α-amino esters remains one of the most effective and widely used methods for constructing the core ring system.[1][7] This intramolecular cyclization offers a direct and efficient pathway to the desired β-keto ester product, which exists in tautomeric equilibrium.[8][9]
The Dieckmann Condensation: Mechanism and Strategic Considerations
The Dieckmann condensation is an intramolecular Claisen condensation of a diester, driven by a strong base, to form a cyclic β-keto ester.[10][11] In the synthesis of this compound, the substrate is an acyclic diester containing an amide linkage, specifically an N-acetoacetyl amino acid ester.
The reaction proceeds through several key steps:
-
Enolate Formation: A strong base abstracts an acidic α-proton from the carbon positioned between the two carbonyl groups of the acetoacetyl moiety, generating a resonance-stabilized enolate.[12][13]
-
Intramolecular Cyclization: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the ester group within the same molecule.[14] This step forms a five-membered ring, a sterically and entropically favored process.[10][15]
-
Alkoxide Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide (e.g., ethoxide) to form the cyclic β-dicarbonyl product.[12]
-
Irreversible Deprotonation: The product, a cyclic β-keto ester, possesses a highly acidic proton on the α-carbon. The alkoxide base irreversibly removes this proton, driving the reaction equilibrium to favor the product.[15]
-
Acidic Workup: A final protonation step during aqueous acidic workup neutralizes the enolate to yield the final this compound product.[14]
Causality Behind Experimental Choices:
-
Choice of Base: The selection of the base is critical. Sodium ethoxide (NaOEt) is commonly used when the substrate is an ethyl ester. Using a matching alkoxide prevents transesterification, a potential side reaction.[8] For more sensitive substrates or to avoid side reactions, stronger, non-nucleophilic, sterically hindered bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are employed.[12][16][17] The base must be used in at least a stoichiometric amount to drive the final irreversible deprotonation.[17]
-
Solvent Selection: The reaction must be conducted under anhydrous conditions, as water will quench the base and enolate.[17] Aprotic solvents like toluene, tetrahydrofuran (THF), or benzene are ideal as they effectively solvate the reactants without interfering with the mechanism.[12]
-
Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is crucial to prevent the strongly basic reagents and reactive intermediates from being degraded by atmospheric moisture and oxygen.
Experimental Protocols
This synthesis is performed in two primary stages: preparation of the precursor followed by the cyclization reaction.
Part A: Synthesis of the Precursor (Ethyl N-acetoacetylglycinate)
This protocol outlines the N-acylation of ethyl glycinate using ethyl acetoacetate.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Ethyl glycinate hydrochloride | 139.58 | 10.0 g | 71.6 | 1.0 |
| Triethylamine (TEA) | 101.19 | 7.25 g (10.0 mL) | 71.6 | 1.0 |
| Ethyl acetoacetate | 130.14 | 18.6 g (18.1 mL) | 143.2 | 2.0 |
| Toluene | - | 150 mL | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - | - |
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Neutralization: Suspend ethyl glycinate hydrochloride (10.0 g) in 100 mL of toluene. Add triethylamine (10.0 mL) to neutralize the hydrochloride salt, forming a slurry of triethylamine hydrochloride. Stir for 15 minutes at room temperature.
-
Acylation: Add ethyl acetoacetate (18.1 mL, 2.0 equiv.) to the slurry.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Filter the mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of toluene.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl N-acetoacetylglycinate, typically as a viscous oil. This crude product is often of sufficient purity for the next step.
Part B: Dieckmann Condensation to Yield this compound
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Ethyl N-acetoacetylglycinate (crude) | 187.19 | 10.0 g | 53.4 | 1.0 |
| Sodium Ethoxide (NaOEt) | 68.05 | 3.99 g | 58.7 | 1.1 |
| Anhydrous Toluene | - | 200 mL | - | - |
| Anhydrous Ethanol | - | 2 mL | - | - |
| 1M Hydrochloric Acid (HCl) | - | ~60 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | - |
Protocol:
-
Setup: Assemble an oven-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.
-
Base Suspension: Add anhydrous toluene (200 mL) to the flask, followed by sodium ethoxide (3.99 g, 1.1 equiv.). Stir to create a fine suspension.
-
Substrate Addition: Dissolve the crude ethyl N-acetoacetylglycinate (10.0 g) in a small amount of anhydrous toluene and add it dropwise to the sodium ethoxide suspension at room temperature. Add a small amount of anhydrous ethanol (2 mL) to initiate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 3-5 hours. The reaction mixture will typically become thick and gelatinous as the sodium salt of the product precipitates. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Acidification: Cool the reaction mixture in an ice bath to 0-5°C. Slowly and carefully add 1M HCl (approx. 60 mL) with vigorous stirring until the pH of the aqueous layer is ~2-3. This step neutralizes the excess base and protonates the product enolate.[12]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL) to remove residual acid and salts, and dry over anhydrous sodium sulfate.[14]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product.[14]
Workflow and Data Summary
Troubleshooting and Key Insights
-
Low Yield:
-
Cause: Incomplete reaction or side reactions. Moisture can severely impact the yield.[17]
-
Solution: Ensure all reagents and solvents are rigorously anhydrous. Confirm the activity of the base; use a freshly opened container or titrate it. Consider increasing the reaction time or switching to a stronger base like potassium tert-butoxide.[17]
-
-
Epimerization:
-
Cause: If using a chiral amino acid ester as a starting material, the α-proton at the stereocenter can be susceptible to epimerization under the strongly basic conditions.[18][19]
-
Solution: Minimize reaction time and temperature. Using hindered, non-nucleophilic bases at lower temperatures (e.g., LHMDS in THF at -78°C) can sometimes mitigate this issue.[12]
-
-
Formation of Side Products:
-
Cause: Intermolecular Claisen condensation can compete with the intramolecular Dieckmann cyclization, leading to polymeric byproducts.
-
Solution: Performing the reaction under high-dilution conditions can favor the intramolecular pathway. Using a sterically hindered base can also disfavor intermolecular reactions.[17]
-
-
Difficult Work-up:
-
Cause: Formation of a stable emulsion during the acidic quench and extraction.
-
Solution: Add a sufficient amount of brine during extraction to help break the emulsion. Centrifugation can also be effective if the emulsion is persistent.
-
Conclusion
This application note details a reliable and mechanistically grounded method for the synthesis of this compound via Dieckmann condensation. By carefully controlling key parameters such as the choice of base, solvent purity, and reaction conditions, researchers can effectively produce this valuable heterocyclic scaffold. The provided protocols and insights serve as a practical guide for scientists engaged in natural product synthesis and medicinal chemistry, facilitating the exploration of the diverse biological potential of the tetramic acid family.
References
-
Y.-C. Song, C. L. L. Chai, M. G. Moloney. (2009). Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. Synlett, 2009(15), 2487-2491. [Link]
-
Q. Zhang, Y. Li, Z. Wang, C. Zhu. (2021). Recent Advances in the Total Synthesis of Tetramic Acid-Containing Natural Products. Chinese Journal of Chemistry, 39(8), 2211-2224. [Link]
-
Grokipedia. Dieckmann condensation. [Link]
-
G. A. Schiehser, J. D. White. (1980). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 80(5), 389-413. [Link]
-
X. Mo, T. A. M. Gulder. (2021). Biosynthetic strategies for tetramic acid formation. Natural Product Reports, 38, 1555-1566. [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
-
A. A. Birk, G. A. Helmke, T. A. M. Gulder. (2018). Synthesis of the Antibiotic (R)-Reutericyclin via Dieckmann Condensation. ResearchGate. [Link]
-
T. D. Panduwawala, M. G. Moloney. (2021). Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones. Green Chemistry, 23, 8566-8571. [Link]
-
M. Klapper, et al. (2022). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. Journal of Agricultural and Food Chemistry, 70(28), 8573–8584. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
J. P. Schaefer, J. J. Bloomfield. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. [Link]
-
Wikipedia. Dieckmann condensation. [Link]
-
NROChemistry. Dieckmann Condensation. [Link]
-
SynArchive. Dieckmann Condensation. [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]
-
T. D. Panduwawala, et al. (2023). Tetramate derivatives by chemoselective Dieckmann ring closure of allo-phenylserines, and their antibacterial activity. Organic & Biomolecular Chemistry, 21, 4110-4122. [Link]
-
Purechemistry. (2023). Dieckmann condensation. [Link]
-
T. D. Panduwawala, et al. (2022). Tetramate Derivatives by Chemoselective Dieckmann Ring Closure of threo-Phenylserines and Their Antibacterial Activity. Molecules, 27(17), 5651. [Link]
-
S. C. J. Scolastico, et al. (1998). Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation. Journal of the Chemical Society, Perkin Transactions 1, 21, 3511-3515. [Link]
-
S. C. J. Scolastico, et al. (1998). Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation. Semantic Scholar. [Link]
-
C. A. Lowery, et al. (2011). Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals. ACS Chemical Biology, 6(1), 57–65. [Link]
-
J. Liu, et al. (2022). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 20(2), 115. [Link]
-
J. H. Spatz, et al. (2009). Tetramic acid derivatives via Ugi–Dieckmann-reaction. Tetrahedron Letters, 50(15), 1705-1707. [Link]
-
Y. Chen, et al. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. Journal of Fungi, 8(11), 1184. [Link]
-
J. Ashenhurst. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
C. L. L. Chai, et al. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. The Journal of Organic Chemistry, 76(5), 1245-54. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. grokipedia.com [grokipedia.com]
- 9. mdpi.com [mdpi.com]
- 10. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. purechemistry.org [purechemistry.org]
- 14. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 15. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Facile and Efficient Synthesis of 3-Acyltetramic Acids
Introduction: The Significance of the 3-Acyltetramic Acid Scaffold
3-Acyltetramic acids, a class of heterocyclic compounds featuring a pyrrolidine-2,4-dione ring acylated at the C3 position, represent a privileged scaffold in medicinal chemistry and drug discovery. This structural motif is at the core of numerous naturally occurring bioactive compounds exhibiting a wide spectrum of biological activities, including antibiotic, antiviral, antitumor, and herbicidal properties. The therapeutic potential of this class of molecules has spurred significant interest in the development of efficient and versatile synthetic methodologies to access structurally diverse analogs for structure-activity relationship (SAR) studies and the generation of novel drug candidates.
This guide provides an in-depth overview of robust and efficient synthetic strategies for the preparation of 3-acyltetramic acids, with a focus on the underlying chemical principles and practical, field-proven protocols. We will delve into the intricacies of the most effective methods, offering insights into experimental design and optimization.
Strategic Approaches to the Synthesis of 3-Acyltetramic Acids
The synthesis of 3-acyltetramic acids can be broadly categorized into two main phases: the construction of the core tetramic acid ring and the subsequent or concurrent introduction of the C3-acyl group. Several elegant strategies have been developed, each with its own set of advantages and limitations. Here, we will focus on the most facile and widely adopted methods:
-
Dieckmann Condensation: A classical and reliable method for the formation of the tetramic acid ring from N-acylated amino acid esters.
-
O- to C-Acyl Rearrangement: An efficient and often high-yielding method for the introduction of the C3-acyl group onto a pre-formed tetramic acid scaffold.
-
Synthesis via Acyl Meldrum's Acids: A facile approach that allows for the convergent synthesis of 3-acyltetramic acids.
The following sections will provide a detailed examination of these key synthetic routes, complete with step-by-step protocols and mechanistic insights.
Method 1: The Dieckmann Condensation Route
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which in the context of 3-acyltetramic acid synthesis, is a powerful tool for constructing the pyrrolidine-2,4-dione ring system.[1][2] This approach typically involves the cyclization of an N-acyl-α-amino ester. A notable variation is the Ugi-Dieckmann reaction, which offers a combinatorial approach to tetramic acid derivatives.[3]
Causality Behind Experimental Choices:
The choice of base is critical in the Dieckmann condensation to avoid side reactions and epimerization at the C5 position. Strong, non-nucleophilic bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are often preferred over alkoxides like sodium ethoxide to minimize transesterification. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or toluene to ensure the stability of the enolate intermediate.
Experimental Workflow: Dieckmann Condensation
Caption: Workflow for 3-Acyltetramic Acid Synthesis via Dieckmann Condensation.
Protocol: Synthesis of 5-Substituted Tetramic Acids via Dieckmann Condensation
Materials:
-
Appropriate α-amino acid ester hydrochloride
-
Acyl chloride or anhydride (e.g., acetyl chloride)
-
Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Acylation of the Amino Acid Ester:
-
Suspend the amino acid ester hydrochloride (1.0 equiv) in anhydrous DCM.
-
Add Et₃N or DIPEA (2.2 equiv) and cool the mixture to 0 °C.
-
Slowly add the acyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acyl amino acid ester.
-
-
Dieckmann Condensation:
-
Dissolve the N-acyl amino acid ester (1.0 equiv) in anhydrous THF.
-
Add KOtBu (1.2 equiv) or NaH (1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with 1 M HCl at 0 °C until the pH is acidic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired tetramic acid.
-
Method 2: O- to C-Acyl Rearrangement
The O- to C-acyl rearrangement is a highly efficient method for the synthesis of 3-acyltetramic acids, particularly for α-branched variants.[4][5] This strategy involves the initial O-acylation of a tetramic acid to form a 4-O-acyltetramic acid, which then undergoes rearrangement to the more thermodynamically stable C-acylated product. The rearrangement can be promoted by various catalysts, with metal salts like CaCl₂ or NaI showing remarkable efficacy in improving reaction rates and yields.[4]
Causality Behind Experimental Choices:
The choice of coupling agents for the initial O-acylation, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), is crucial for achieving high yields of the O-acyl intermediate.[6][7] The subsequent rearrangement is often the rate-limiting step, and the addition of a Lewis acidic metal salt can coordinate to the carbonyl oxygen, facilitating the acyl transfer. The amount of DMAP used can also influence whether O-acylation or direct C-acylation occurs.[6][7]
Experimental Workflow: O- to C-Acyl Rearrangement
Caption: Workflow for 3-Acyltetramic Acid Synthesis via O- to C-Acyl Rearrangement.
Protocol: Synthesis of 3-Acyltetramic Acids via O- to C-Acyl Rearrangement
Materials:
-
5-Substituted tetramic acid
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Calcium chloride (CaCl₂) or Sodium iodide (NaI)
-
Acetonitrile (MeCN)
-
Celite
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the 4-O-Acyltetramic Acid:
-
To a solution of the carboxylic acid (1.2 equiv) in DCM at 0 °C, add DCC (1.3 equiv) and DMAP (0.2 equiv).
-
Stir the mixture for 5 minutes at 0 °C.
-
Add the 5-substituted tetramic acid (1.0 equiv).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and wash the residue with EtOAc.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the 4-O-acyltetramic acid.
-
-
O- to C-Acyl Rearrangement:
-
Dissolve the 4-O-acyltetramic acid (1.0 equiv) in acetonitrile.
-
Add CaCl₂ (1.5 equiv) or NaI (1.5 equiv).
-
Stir the mixture at room temperature or with gentle heating until the rearrangement is complete (monitored by TLC).
-
Quench the reaction with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired 3-acyltetramic acid.
-
Method 3: Synthesis via Acyl Meldrum's Acids
A highly efficient and facile method for the synthesis of 3-acyltetramic acids involves the use of acyl Meldrum's acids.[8] This approach is advantageous as it allows for the parallel synthesis of a diverse range of 3-acyltetramic acid analogs by varying the amino acid ester and the acyl Meldrum's acid. The reaction proceeds through the formation of a β-ketoamide intermediate followed by an intramolecular cyclization.[8]
Causality Behind Experimental Choices:
Acyl Meldrum's acids are highly reactive acylating agents. The reaction with an amino acid ester leads to the formation of an N-acylated amino acid ester, which can then undergo intramolecular cyclization under mild conditions to form the 3-acyltetramic acid. This method often provides good yields and is amenable to library synthesis.
Experimental Workflow: Synthesis via Acyl Meldrum's Acids
Caption: Workflow for 3-Acyltetramic Acid Synthesis via Acyl Meldrum's Acids.
Protocol: Synthesis of 3-Acyltetramic Acids using Acyl Meldrum's Acids
Materials:
-
Amino acid ester hydrochloride
-
Acyl Meldrum's acid
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF, DCM)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction of Amino Acid Ester with Acyl Meldrum's Acid:
-
To a solution of the amino acid ester hydrochloride (1.0 equiv) in an anhydrous solvent, add Et₃N (1.1 equiv) at 0 °C.
-
Add the acyl Meldrum's acid (1.0 equiv) to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
-
Work-up and Cyclization:
-
The work-up procedure may vary depending on the specific substrate and conditions. In some cases, the cyclization occurs in situ.
-
If necessary, after the initial reaction, the solvent can be removed, and the residue can be heated in a suitable solvent to promote cyclization.
-
After completion, acidify the reaction mixture with 1 M HCl.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the 3-acyltetramic acid.
-
Comparative Summary of Synthetic Methods
| Method | Key Features | Advantages | Disadvantages |
| Dieckmann Condensation | Intramolecular cyclization of N-acyl amino acid esters. | Well-established, reliable for ring formation. | Potential for epimerization at C5, may require a separate C-acylation step. |
| O- to C-Acyl Rearrangement | O-acylation followed by metal-catalyzed rearrangement. | High efficiency and yields, good for α-branched acyl groups.[4] | Two-step process, requires preparation of the tetramic acid precursor. |
| Acyl Meldrum's Acids | Convergent synthesis from amino acid esters and acyl Meldrum's acids. | Facile, efficient, suitable for parallel synthesis and library generation.[8] | Requires the synthesis of acyl Meldrum's acids. |
Conclusion and Future Outlook
The synthesis of 3-acyltetramic acids has evolved significantly, with several facile and efficient methods now available to researchers. The Dieckmann condensation remains a cornerstone for the construction of the core ring system, while the O- to C-acyl rearrangement and the use of acyl Meldrum's acids offer highly effective strategies for the introduction of the C3-acyl moiety and the rapid generation of diverse analogs. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of the synthesis. As the demand for novel bioactive compounds continues to grow, the development of even more streamlined, stereoselective, and environmentally benign methods for the synthesis of 3-acyltetramic acids will undoubtedly remain an active area of chemical research.
References
-
Sengoku, T., Nagae, Y., Ujihara, Y., Takahashi, M., & Yoda, H. (2012). A Synthetic Approach to Diverse 3-Acyltetramic Acids via O- to C-Acyl Rearrangement and Application to the Total Synthesis of Penicillenol Series. The Journal of Organic Chemistry, 77(9), 4293–4305. [Link]
-
Zhang, Y., et al. (2022). Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators. Journal of Agricultural and Food Chemistry, 70(42), 13510–13517. [Link]
-
Spatz, J. H., et al. (2009). Tetramic acid derivatives via Ugi–Dieckmann-reaction. Tetrahedron Letters, 50(15), 1705-1707. [Link]
-
Sengoku, T., Nagae, Y., Ujihara, Y., Takahashi, M., & Yoda, H. (2012). A Synthetic Approach to Diverse 3-Acyltetramic Acids via O- to C-Acyl Rearrangement and Application to the Total Synthesis of Penicillenol Series. ACS Publications. [Link]
-
Van der Veken, P., et al. (2022). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. Molecules, 27(13), 4225. [Link]
-
Moloney, M. G., et al. (2011). Synthesis of and Tautomerism in 3-Acyltetramic Acids. The Journal of Organic Chemistry, 76(7), 2214–2223. [Link]
-
Moloney, M. G., et al. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. PubMed. [Link]
-
Cattiviela, C., et al. (1998). Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation. Journal of the Chemical Society, Perkin Transactions 1, (1), 103-108. [Link]
-
Schobert, R., & Schlenk, A. (2008). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 108(9), 3845–3880. [Link]
-
Wikipedia. (2023). Dieckmann condensation. Wikipedia. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Using 3-Acetyltetramic acid as an antibacterial agent against Gram-positive bacteria
Application Notes & Protocols
Topic: Using 3-Acetyltetramic Acid as an Antibacterial Agent against Gram-positive Bacteria
For: Researchers, scientists, and drug development professionals.
Introduction: The Potential of this compound in an Era of Antibiotic Resistance
The rise of multidrug-resistant bacteria, particularly Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health.[1] This has catalyzed the search for novel antibacterial agents with distinct mechanisms of action.[1] The tetramic acids, a class of compounds characterized by a 2,4-pyrrolidinedione ring, have emerged as a promising source for new antibiotics.[1][2] Many naturally occurring tetramic acid derivatives exhibit potent activity against Gram-positive bacteria.[3][4]
This compound is a core structural motif found in several of these bioactive natural products.[5][6] Its derivatives have demonstrated significant antibacterial efficacy, offering a valuable scaffold for drug discovery.[7] This document provides a comprehensive guide to the scientific background and practical application of this compound as an antibacterial agent, detailing its mechanism of action and providing robust protocols for its evaluation against clinically relevant Gram-positive bacteria.
Scientific Background: Understanding the Antibacterial Properties
The 3-Acyltetramic Acid Scaffold
The tetramic acid core is a versatile heterocyclic scaffold present in numerous natural products with a wide array of biological activities, including antibacterial, antiviral, and antitumoral properties.[3][5] The 3-acyl substitution is a key feature that often confers potent antibacterial activity, particularly against Gram-positive organisms.[3][8] A well-studied example is reutericyclin, a 3-acyltetramic acid produced by Lactobacillus reuteri, which shows broad-spectrum activity against pathogens like Staphylococcus aureus, Enterococcus faecalis, and Listeria innocua.[2][9][10] Synthetic efforts have focused on this scaffold to expand the structure-activity relationship (SAR) and optimize antibacterial potency.[7]
Primary Mechanism of Action: Disruption of Bacterial Membranes
The primary mode of action for many antibacterial tetramic acids, such as reutericyclin and its analogs, is the disruption of the bacterial cell membrane's proton motive force (PMF).[2][11] These molecules act as proton ionophores, shuttling protons across the cytoplasmic membrane and dissipating the crucial transmembrane proton gradient (ΔpH).[4][11] The collapse of the PMF is catastrophic for the bacterial cell, as it is essential for ATP synthesis, nutrient transport, and motility, ultimately leading to cell death.[11] This membrane-centric mechanism is advantageous as it may be less prone to the development of resistance compared to antibiotics that target specific enzymes.[2]
Gram-negative bacteria are generally resistant because their outer membrane, with its lipopolysaccharide (LPS) layer, effectively prevents these hydrophobic compounds from reaching the inner cytoplasmic membrane.[4][12]
Potential Secondary Mechanisms
While membrane disruption is a primary mechanism, some 3-acyltetramic acid derivatives have been shown to potentially interact with other cellular targets. Studies on related compounds suggest possible inhibition of key bacterial enzymes such as undecaprenyl pyrophosphate synthase (UPPS), involved in cell wall biosynthesis, and RNA polymerase (RNAP).[8] This suggests that while the ionophoric activity is a major contributor, the full antibacterial profile may be the result of a multi-target mechanism.
Experimental Workflow & Pathway Visualization
The following diagrams illustrate the logical flow of the experimental protocols and the proposed mechanism of action for this compound.
Caption: Experimental workflow for determining MIC and MBC values.
Caption: Proposed mechanism of action via membrane depolarization.
Materials and Reagents
-
This compound (ensure purity is characterized)
-
Dimethyl sulfoxide (DMSO), sterile
-
Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well flat-bottom microtiter plates[14]
-
Sterile polypropylene tubes
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (37°C)
-
Pipettes and sterile tips
-
Positive control antibiotic (e.g., Vancomycin)
-
Sterile saline or Phosphate-Buffered Saline (PBS)
Core Experimental Protocols
These protocols are based on the standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol 4.1: Preparation of this compound Stock Solution
Causality Statement: A high-concentration stock solution in a solvent like DMSO is necessary because many organic compounds, including tetramic acids, have poor solubility in aqueous media.[15] This allows for subsequent dilution into the aqueous broth without precipitation.
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~100x the highest desired test concentration).
-
Ensure complete dissolution by vortexing.
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 4.2: Determination of Minimum Inhibitory Concentration (MIC)
Causality Statement: The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[14][16][17] It is a standardized and widely accepted method for assessing antibacterial potency.[13]
-
Bacterial Inoculum Preparation:
-
From a fresh MHA plate (18-24 hours growth), pick several morphologically similar colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:100 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL.[17] This will be further diluted upon addition to the plate.
-
-
Plate Preparation:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a working solution of the this compound stock at 2x the highest desired final concentration (e.g., if the highest final concentration is 128 µg/mL, make a 256 µg/mL solution in CAMHB).
-
Add 100 µL of this 2x working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 can serve as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.[16] The drug concentrations are now halved to their final test values.
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate the plate at 37°C for 18-24 hours under ambient air conditions.
-
-
Reading the MIC:
-
Following incubation, examine the plate for visible bacterial growth (turbidity). A reading mirror or a plate reader can aid visualization.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[17]
-
Protocol 4.3: Determination of Minimum Bactericidal Concentration (MBC)
Causality Statement: The MBC test is performed after the MIC to determine if an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[14] It identifies the lowest concentration needed to kill 99.9% of the initial bacterial inoculum, providing critical data on the agent's lethal activity.[14][15]
-
Plating from MIC Wells:
-
Using the results from the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells and spot-plate it onto a fresh MHA plate.
-
Allow the spots to dry completely before inverting the plate.
-
-
Incubation and Reading:
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) that have grown from each spot.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count (~5 x 10⁵ CFU/mL).
-
Data Interpretation and Expected Results
The antibacterial activity of this compound and its derivatives is primarily directed against Gram-positive bacteria.[2][7] Results should be compared to a positive control antibiotic (e.g., vancomycin) and the no-drug growth control.
| Compound Class | Organism | Typical MIC Range (µg/mL) | Reference |
| Reutericyclin Analogs | S. aureus (including MRSA) | 0.8 - 1.6 | [2] |
| N-Alkyl 3-Acetyltetramic Acids | S. aureus (MRSA) | 1 - 8 | [7] |
| Reutericyclin Analogs | E. faecalis | 4 - 16 | [7] |
| Vancoresmycin (Tetramic Acid) | Various Gram-positives | 0.125 - 2 | [5] |
-
Bacteriostatic Activity: If the MBC is >4x the MIC.
-
Bactericidal Activity: If the MBC is ≤4x the MIC. Many tetramic acids like reutericyclin exhibit bactericidal action.[9]
Safety and Handling Precautions
-
Compound Handling: While a specific safety data sheet for this compound is not widely available, related compounds may cause skin, eye, and respiratory irritation.[18] Handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[19] Avoid creating dust.
-
Bacterial Cultures: All work with bacterial pathogens must be conducted in a Biosafety Level 2 (BSL-2) laboratory. Use proper aseptic techniques. Decontaminate all waste and work surfaces with an appropriate disinfectant (e.g., 10% bleach or 70% ethanol).
-
Waste Disposal: Dispose of all biological waste and contaminated materials according to your institution's environmental health and safety guidelines.
References
-
Lin, C., et al. (2015). Evaluation of Analogs of Reutericyclin as Prospective Candidates for Treatment of Staphylococcal Skin Infections. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Hüttel, S., et al. (2017). Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus. Chemistry – A European Journal. Available at: [Link]
-
Schobert, R., et al. (2007). Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kowalski, R., & Olszewska, P. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
-
Schmith, V. (2007). Synthesis and Evaluation of Tetramic Acids as Antimicrobial Agents. UTHSC Digital Commons. Available at: [Link]
-
Bantang, J., et al. (2014). A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones. ChemMedChem. Available at: [Link]
-
Gänzle, M. G. (2004). Reutericyclin: biological activity, mode of action, and potential applications. Applied Microbiology and Biotechnology. Available at: [Link]
-
Emery Pharma. (n.d.). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. Available at: [Link]
-
MacLeod, A. B., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. Available at: [Link]
-
Lee, R. E., et al. (2016). Design, Synthesis and Microbiological Evaluation of Ampicillin Tetramic acid Hybrid Antibiotics. The Journal of Antibiotics. Available at: [Link]
-
Wikipedia. (n.d.). Reutericyclin. Wikipedia. Available at: [Link]
-
Gänzle, M. G., et al. (2000). Characterization of reutericyclin produced by Lactobacillus reuteri LTH2584. Applied and Environmental Microbiology. Available at: [Link]
-
Kallscheuer, N., et al. (2017). Chemical Modulation of the Biological Activity of Reutericyclin: a Membrane-Active Antibiotic from Lactobacillus reuteri. ResearchGate. Available at: [Link]
-
Lowery, C. A., et al. (2009). Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals. Journal of the American Chemical Society. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations AG. Available at: [Link]
-
Schiefer, A., et al. (2020). Bioactivity and Mode of Action of Bacterial Tetramic Acids. Journal of Natural Products. Available at: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]
-
Schobert, R., & Schlenk, A. (2008). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews. Available at: [Link]
-
De Zutter, N., et al. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Omega. Available at: [Link]
-
De Zutter, N., et al. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2023). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. MDPI. Available at: [Link]
-
Lee, R. E., et al. (2008). N-substituted this compound Derivatives as Antibacterial Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Ratchford, M. A., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Chemical Communications. Available at: [Link]
-
Al-Tel, T. H. (2001). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie. Available at: [Link]
-
Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Ratchford, M. A., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. ResearchGate. Available at: [Link]
-
Ratchford, M. A., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Semantic Scholar. Available at: [Link]
Sources
- 1. dc.uthsc.edu [dc.uthsc.edu]
- 2. Evaluation of Analogs of Reutericyclin as Prospective Candidates for Treatment of Staphylococcal Skin Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reutericyclin: biological activity, mode of action, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-substituted this compound derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of reutericyclin produced by Lactobacillus reuteri LTH2584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reutericyclin - Wikipedia [en.wikipedia.org]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. protocols.io [protocols.io]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medkoo.com [medkoo.com]
- 19. fishersci.ca [fishersci.ca]
Application Notes and Protocols for 3-Acetyltetramic Acid Derivatives as Novel Herbicides
Introduction: The Emergence of 3-Acetyltetramic Acids in Weed Management
The relentless evolution of herbicide resistance in weed populations necessitates a paradigm shift in agrochemical research, demanding the exploration of novel chemical entities with diverse modes of action.[1][2] Naturally derived compounds present a promising reservoir of chemical scaffolds for the development of next-generation herbicides.[3] Among these, 3-acetyltetramic acid derivatives, a class of compounds with a burgeoning profile of biological activities, have demonstrated significant potential as potent phytotoxins.[4]
These compounds have been observed to induce rapid, non-systemic phytotoxicity in initial screenings.[5] Notably, some derivatives elicit a distinct "bleaching" phenotype in susceptible plants, a hallmark of herbicides that interfere with pigment biosynthesis.[1][6] This observation provides a compelling rationale for investigating their potential as inhibitors of critical pathways in plant development, such as the carotenoid biosynthesis pathway.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the herbicidal applications of this compound derivatives. It is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a robust and insightful investigation into this promising class of herbicides.
Part 1: Synthesis and Preparation of this compound Derivatives
A fundamental prerequisite for any screening campaign is the efficient synthesis of the target molecules. 3-Acyltetramic acids can be synthesized through a facile and efficient method involving the mild intramolecular cyclization and the formation of β-ketoamides between nucleophiles and acyl Meldrum's acids.[7] This approach allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.[7]
Furthermore, the prodrug concept can be applied to enhance the activity, stability, or systemic movement of these compounds.[1][2] 3-Enaminetetramic acid derivatives, for instance, can be synthesized through the nucleophilic addition of primary amines to the parent 3-acyltetramic acid, with the subsequent elimination of water.[1] These prodrugs are designed to be inactive until they are metabolized within the target plant, releasing the active herbicidal molecule.[1][2]
General Synthetic Workflow
Caption: Synthetic scheme for 3-acyltetramic acids and their prodrugs.
Part 2: In Vitro Herbicidal Efficacy Assessment
Initial screening of novel herbicidal compounds is most efficiently conducted using in vitro assays. The leaf disk assay provides a rapid and sensitive method to assess phytotoxicity and can be a valuable tool for high-throughput screening.[1][8]
Protocol 1: Leaf Disk Bioassay for Phytotoxicity
This protocol is adapted from a successful screening of 3-acyltetramic acid prodrugs.[1]
Objective: To determine the phytotoxicity of this compound derivatives on plant tissue.
Materials:
-
Fully expanded leaves from a susceptible plant species (e.g., Solanum lycopersicum 'Moneymaker').[1]
-
Test compounds (this compound derivatives) dissolved in an appropriate solvent (e.g., DMSO).
-
Positive control: A herbicide with a known mode of action (e.g., 10 mM Diuron (DCMU) for photosystem II inhibition).[1]
-
Negative controls: Water and a blank formulation (solvent only).[1]
-
Petri dishes or multi-well plates.
-
Filter paper.
-
Cork borer or biopsy punch (e.g., 1 cm diameter).
-
Micropipette.
-
Growth chamber with controlled lighting and temperature (e.g., 21°C).[1]
-
Chlorophyll fluorometer or a multispectral imaging system.
Procedure:
-
Excise uniform leaf disks from healthy, fully expanded leaves, avoiding major veins.
-
Place the leaf disks, adaxial side up, on moist filter paper in Petri dishes or the wells of a multi-well plate.
-
Prepare serial dilutions of the test compounds. A starting concentration of 10 mM is often a good starting point for initial screens.[1]
-
Apply a small, precise volume (e.g., 5 µL) of the test solution to the surface of each leaf disk.[1] For consistency, apply to the same location on each disk.
-
Include positive and negative controls in each experiment.
-
Incubate the treated leaf disks in a growth chamber under controlled light and temperature conditions.
-
Assess phytotoxicity at regular intervals (e.g., 24, 48, and 72 hours) using both visual observation and quantitative measurements.
Phytotoxicity Assessment:
-
Visual Assessment: Record phenotypic changes such as chlorosis (yellowing), necrosis (tissue death), and bleaching (whitening).
-
Chlorophyll Fluorescence: Measure the maximum quantum yield of photosystem II (Fv/Fm) using a chlorophyll fluorometer. A decrease in the Fv/Fm ratio indicates stress on the photosynthetic apparatus and is a sensitive indicator of phytotoxicity.[9][10]
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each compound based on the dose-response curve of the Fv/Fm values.[11] This provides a quantitative measure of the herbicidal potency of the derivatives.
Part 3: In Vivo Herbicidal Efficacy Assessment
Promising candidates from in vitro screening should be advanced to whole-plant assays to evaluate their herbicidal efficacy under more realistic conditions.[11][12] Greenhouse spray assays are a standard method for this purpose.[12]
Protocol 2: Greenhouse Spray Assay
This protocol is based on established methods for testing novel herbicides on whole plants.[1][12]
Objective: To evaluate the pre- and post-emergence herbicidal activity of this compound derivatives on target weed species.
Materials:
-
Seeds of relevant weed species (e.g., Amaranthus retroflexus for broadleaf weeds, Echinochloa crus-galli for grasses).[1][7]
-
Pots or trays filled with a standardized potting mix.
-
Test compounds formulated for spray application. This may involve dissolving the compound in a suitable solvent and adding surfactants to ensure even coverage.
-
Positive control: A commercial herbicide with known efficacy against the target weeds.
-
Negative control: A formulation blank (solvent and surfactant without the test compound).
-
Greenhouse with controlled temperature, humidity, and lighting.
-
Calibrated laboratory spray chamber or atomizer.
Procedure:
Post-Emergence Application:
-
Sow weed seeds in pots and allow them to grow to a specific stage (e.g., two- to four-leaf stage).[12]
-
Prepare spray solutions of the test compounds at various concentrations. Application rates are typically expressed in grams of active ingredient per hectare (g ai/ha).[7]
-
Spray the plants uniformly with the test solutions using a calibrated sprayer. Ensure complete coverage of the foliage.[1]
-
Include positive and negative controls in each experiment.
-
Return the treated plants to the greenhouse and observe them for herbicidal effects over a period of 14-21 days.
Pre-Emergence Application:
-
Sow weed seeds in pots.
-
Apply the formulated test compounds to the soil surface before the emergence of the weeds.
-
Water the pots to incorporate the herbicide into the soil.
-
Place the pots in the greenhouse and monitor for weed emergence and growth over 21 days.
Efficacy Assessment:
-
Visual Injury Rating: Assess plant injury at regular intervals using a rating scale (e.g., 0% = no effect, 100% = complete plant death).
-
Biomass Reduction: At the end of the experiment, harvest the above-ground biomass of the treated and control plants. Dry the biomass in an oven until a constant weight is achieved. Calculate the percent reduction in biomass compared to the untreated control.
Data Presentation:
| Compound | Application Rate (g ai/ha) | Weed Species | Visual Injury (%) (14 DAT) | Biomass Reduction (%) |
| This compound Derivative A | 250 | A. retroflexus | 85 | 92 |
| This compound Derivative B | 250 | A. retroflexus | 60 | 65 |
| Positive Control (Commercial Herbicide) | 500 | A. retroflexus | 95 | 98 |
| Negative Control | - | A. retroflexus | 0 | 0 |
DAT: Days After Treatment
Part 4: Mechanism of Action Studies
Understanding the molecular target of a novel herbicide is crucial for its development and for managing the potential for resistance. Based on the observed bleaching symptoms, two primary hypotheses for the mechanism of action of this compound derivatives are the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and the disruption of abscisic acid (ABA) biosynthesis.[7][13]
Hypothesis 1: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
HPPD is a key enzyme in the carotenoid biosynthesis pathway. Its inhibition leads to the degradation of chlorophyll, resulting in the characteristic bleaching of plant tissues.[6][13]
Caption: Proposed mechanism of action via HPPD inhibition.
Protocol 3: In Vitro HPPD Inhibition Assay
This protocol outlines a spectrophotometric method to determine if this compound derivatives directly inhibit HPPD enzyme activity.[13]
Objective: To quantify the inhibitory effect of this compound derivatives on HPPD enzyme activity.
Materials:
-
Purified or recombinant HPPD enzyme (e.g., from Arabidopsis thaliana).
-
4-hydroxyphenylpyruvate (HPP) substrate.
-
Ascorbate and catalase (cofactors).
-
Ferrous sulfate (FeSO₄).
-
Assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5).
-
Test compounds dissolved in DMSO.
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 318 nm.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the test compound in the assay buffer. Include a vehicle control (DMSO only).
-
Add the HPPD enzyme to all wells except for the "no enzyme" control.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the HPP substrate to all wells.
-
Immediately measure the increase in absorbance at 318 nm over time. This corresponds to the formation of maleylacetoacetate, a downstream product of the HPPD-catalyzed reaction.
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition of HPPD activity against the logarithm of the inhibitor concentration.
Hypothesis 2: Disruption of Abscisic Acid (ABA) Biosynthesis
Some studies have suggested that certain 3-acyltetramic acids can inhibit the synthesis of endogenous abscisic acid, a key plant hormone involved in seed germination and stress responses.[7]
Protocol 4: Quantification of Endogenous ABA Levels
This protocol describes a method for extracting and quantifying ABA from plant tissues using liquid chromatography-mass spectrometry (LC-MS).
Objective: To determine if treatment with this compound derivatives alters the endogenous levels of ABA in plants.
Materials:
-
Plant tissue from treated and untreated plants.
-
Liquid nitrogen.
-
Extraction solvent (e.g., acetone:water:acetic acid, 80:19:1, v/v/v).[3]
-
Internal standard (e.g., deuterated ABA).
-
Solid-phase extraction (SPE) cartridges for sample cleanup.
-
LC-MS system.
Procedure:
-
Harvest plant tissue at specific time points after treatment with the this compound derivative.
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
Extract the powdered tissue with the extraction solvent containing the internal standard.
-
Centrifuge the extract to pellet the debris.
-
Purify the supernatant using SPE to remove interfering compounds.
-
Analyze the purified extract using LC-MS to quantify the amount of ABA present.
Data Analysis: Compare the ABA levels in treated plants to those in untreated control plants. A significant reduction in ABA levels in treated plants would support the hypothesis that the this compound derivative inhibits ABA biosynthesis.
Conclusion
The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of this compound derivatives as novel herbicides. By systematically progressing from synthesis and in vitro screening to whole-plant efficacy trials and detailed mechanism of action studies, researchers can thoroughly characterize the herbicidal potential of this promising class of natural product-derived compounds. The elucidation of their mode of action will be instrumental in their development as effective and sustainable tools for weed management in modern agriculture.
References
-
Backx, S., Van Hecke, O., Van Vooren, J., & Mangelinckx, S. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Omega, 10(27), 29488-29496. Retrieved from [Link]
-
Shino, M., Hamada, T., Banba, S., & Nakahigashi, K. (2018). Action mechanism of bleaching herbicide cyclopyrimorate, a novel homogentisate solanesyltransferase inhibitor. Journal of Pesticide Science, 43(4), 257–263. Retrieved from [Link]
-
Backx, S., Van Hecke, O., Van Vooren, J., & Mangelinckx, S. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Omega, 10(27), 29488-29496. Retrieved from [Link]
-
Li, X., et al. (2022). Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators. Journal of Agricultural and Food Chemistry, 70(42), 13510–13517. Retrieved from [Link]
-
Kuna-Gwoździewicz, P., & Głębska, K. (2020). Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements. Plants, 9(4), 519. Retrieved from [Link]
-
Panozzo, S., Scarabel, L., Collavo, A., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52923. Retrieved from [Link]
-
Quimby, P. C., Jr, Hollingsworth, E. B., & McDonald, R. L. (1976). Techniques for Greenhouse Evaluation of Herbicides on Saltcedar. Weed Science, 24(1), 1–4. Retrieved from [Link]
-
Backx, S., Van Hecke, O., Van Vooren, J., & Mangelinckx, S. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Omega. Retrieved from [Link]
-
Ross, A. R. S., & Ambrose, S. J. (2001). Methods for the quantitation of abscisic acid and its precursors from plant tissues. Analytical Biochemistry, 297(1), 120–129. Retrieved from [Link]
-
Backx, S., et al. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. Figshare. Retrieved from [Link]
-
Stock, F., et al. (n.d.). Study of amino acid-derived 3-acyltetramic acids as herbicidal agents. Biblio. Retrieved from [Link]
-
Wu, H., et al. (2021). A Non-destructive Leaf Disc Assay for Rapid Diagnosis of Weed Resistance to Multiple Herbicides. Weed Science, 69(3), 274-283. Retrieved from [Link]
-
El-Sheekh, M. M., & El-Naggar, A. H. (2013). A Rapid and Simple Bioassay Method for Herbicide Detection. Journal of Environmental & Analytical Toxicology, 3(5). Retrieved from [Link]
-
da Silva, A. A., et al. (2014). Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants. American Journal of Plant Sciences, 5, 2875-2882. Retrieved from [Link]
-
Beckie, H. J., & Heap, I. M. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 412–418. Retrieved from [Link]
-
Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 14). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
-
Cai, Z. M., et al. (2024). Discovery of Tetrazolamide-benzimidazol-2-ones as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(8), 3884–3893. Retrieved from [Link]
-
He, L. (2014). What is the best method to determine abscisic acid in leaves?. ResearchGate. Retrieved from [Link]
-
Computational protocol of discovering new HPPD inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
ABA | Abscisic acid ELISA quantitation kit (5x96T). (n.d.). Agrisera. Retrieved from [Link]
-
Moreno-García, J., et al. (2015). Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. Applied Microbiology and Biotechnology, 99(13), 5577–5586. Retrieved from [Link]
-
Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Journal of Pharmacological and Toxicological Methods, 63(2), 141–143. Retrieved from [Link]
-
Wang, D., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 16, 233–247. Retrieved from [Link]
-
Moser, M., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Methods in Molecular Biology, 1485, 111–126. Retrieved from [Link]
-
Thakkar, R., et al. (2020). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. AAPS PharmSciTech, 21(6), 209. Retrieved from [Link]
-
Thakkar, R., et al. (2020). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. AAPS PharmSciTech, 21(6), 209. Retrieved from [Link]
-
Michler, C. H., Lineberger, R. D., & Chism, G. W. (1986). A Highly Sensitive Method for Quantitative Determination of Abscisic Acid. Plant Physiology, 82(2), 600–603. Retrieved from [Link]
-
Liu, X. H., & Dong, J. X. (2011). The phytotoxicity of natural tetramic acid derivatives. Pest Management Science, 67(9), 1059–1061. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Action mechanism of bleaching herbicide cyclopyrimorate, a novel homogentisate solanesyltransferase inhibitor. | Semantic Scholar [semanticscholar.org]
- 3. New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Action mechanism of bleaching herbicide cyclopyrimorate, a novel homogentisate solanesyltransferase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apms.org [apms.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pp1.eppo.int [pp1.eppo.int]
- 10. Techniques for Greenhouse Evaluation of Herbicides on Saltcedar | Weed Science | Cambridge Core [cambridge.org]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 13. Guidelines for efficacy evaluation of herbicides: weeds in Australian forests | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
Application Notes & Protocols: Development of 3-Acetyltetramic Acid-Based Proherbicides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for the rational design, synthesis, and evaluation of 3-acetyltetramic acid-based proherbicides. This document outlines the scientific principles underpinning the proherbicide strategy, detailed experimental protocols, and data interpretation to guide researchers in this field.
Introduction: The Rationale for Proherbicides
The increasing prevalence of herbicide resistance in weed populations and the stringent environmental regulations on new active ingredients necessitate innovative approaches in herbicide development.[1][2] Natural products, such as 3-acyltetramic acids of bacterial origin, represent a promising source of novel herbicidal compounds.[1][2] However, their inherent physicochemical properties may limit their field efficacy. The proherbicide strategy is a powerful tool to overcome these limitations.[1][2][3] Proherbicides are inactive derivatives of an active herbicide that are converted into the active form within the target plant through metabolic or chemical processes.[1][2][3] This approach can enhance properties such as uptake, translocation, and metabolic stability, leading to improved herbicidal activity and selectivity.[4]
This guide focuses on this compound derivatives, specifically 3-enaminetetramic acids, as a proherbicide system. The core concept is that the enamine linkage is susceptible to hydrolysis within the plant, releasing the active this compound moiety at the target site.[5]
Section 1: Proherbicide Design and Synthesis
The design of 3-enaminetetramic acid proherbicides involves the condensation of a this compound core with various primary amines. The choice of the amine substituent is critical as it influences the proherbicide's physicochemical properties and its rate of bioactivation.
Scientific Rationale for Amine Selection
The selection of amines for derivatization should be guided by the desired properties of the proherbicide.
-
Lipophilicity and Uptake: Introducing aliphatic or aromatic amines can modulate the lipophilicity of the molecule. Increased lipophilicity can enhance penetration through the plant cuticle.
-
Bioactivation Rate: The electronic properties of the amine substituent can influence the stability of the enamine bond. Electron-donating groups may increase the stability of the enamine, potentially leading to a slower release of the active compound. Conversely, electron-withdrawing groups might facilitate hydrolysis.
-
Systemic Movement: The overall physicochemical properties of the proherbicide, including its size, polarity, and charge, will determine its ability to be translocated within the plant's vascular system (xylem and phloem).
General Synthesis Protocol for 3-Enaminetetramic Acid Proherbicides
This protocol is adapted from the work of Wang et al. for the derivatization of tenuazonic acid and has been successfully applied to 3-acyltetramic acids.[5]
Materials:
-
This compound derivative (e.g., (S)-2-(1-hydroxydecylidene)pyrrolizidine-1,3-dione, TA12-Pro)
-
Substituted primary amine (1 equivalent)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve the this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.
-
Add the corresponding substituted primary amine (1 equivalent) to the solution.
-
Stir the reaction mixture under reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired 3-enaminetetramic acid proherbicide.
-
Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 3-enaminetetramic acid proherbicides.
Section 2: Bioactivation of Proherbicides in Planta
The efficacy of a proherbicide strategy hinges on the efficient conversion of the inactive proherbicide into the active herbicide within the target plant. For 3-enaminetetramic acids, this bioactivation is presumed to occur via hydrolysis of the enamine bond.
Mechanism of Bioactivation: Enamine Hydrolysis
Enamines are known to be susceptible to hydrolysis under acidic conditions.[6][7] The general mechanism involves the protonation of the double bond, followed by the attack of water and subsequent elimination of the amine to yield the corresponding ketone (the active this compound in this case).[6][7]
While this reaction can occur chemically in the acidic environment of the plant's apoplast or vacuole, it can also be catalyzed by enzymes. Plant hydrolases, such as esterases, are known to be involved in the bioactivation of proherbicides.[8] Although specific enamine hydrolases for this class of compounds have not been extensively characterized in plants, the broad substrate specificity of some plant hydrolases suggests they could play a role in this bioactivation process.
Visualization of the Bioactivation Pathway
Caption: Bioactivation pathway of a 3-enaminetetramic acid proherbicide in a plant.
Section 3: In Vitro and In Vivo Evaluation of Herbicidal Activity
A tiered screening approach, starting with rapid in vitro assays and progressing to more complex in vivo studies, is recommended for evaluating the efficacy of novel proherbicides.
In Vitro Screening: The Leaf Disk Assay
The leaf disk assay is a rapid and cost-effective method for the preliminary screening of herbicidal activity.[1] It provides insights into the intrinsic phytotoxicity of the compounds and can indicate proherbicide activity through delayed symptomology.[1]
Protocol: Leaf Disk Assay with Chlorophyll Fluorescence Imaging
-
Plant Material: Grow healthy, young plants of a susceptible species (e.g., Solanum lycopersicum or Amaranthus retroflexus) under controlled greenhouse conditions.
-
Leaf Disk Preparation: Use a cork borer to excise uniform leaf disks (e.g., 1 cm diameter) from fully expanded leaves.
-
Treatment Application: Place the leaf disks in a petri dish containing a solution of the test compound at various concentrations. A solvent control (e.g., DMSO or ethanol) and a positive control (a known herbicide) should be included.
-
Incubation: Incubate the petri dishes under controlled light and temperature conditions.
-
Phytotoxicity Assessment: Assess phytotoxicity at regular intervals (e.g., 24, 48, and 72 hours) using chlorophyll fluorescence imaging. A decrease in the maximum quantum yield of photosystem II (Fv/Fm) is a sensitive indicator of photosynthetic stress and, therefore, herbicidal damage.[1] Visual assessment of chlorosis and necrosis can also be recorded.
In Vivo Evaluation: Whole-Plant Spray Assay
Whole-plant assays are essential to evaluate the practical herbicidal efficacy of the proherbicides under conditions that more closely mimic field applications.
Protocol: Whole-Plant Spray Assay
-
Plant Propagation: Grow test weed species (e.g., Amaranthus retroflexus) in pots in a greenhouse to a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Formulation: Prepare spray solutions of the proherbicides at various application rates (g/ha). Include appropriate adjuvants to ensure proper leaf coverage. A formulation blank should be used as a negative control.
-
Spray Application: Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to ensure uniform application.
-
Post-Treatment Care: Return the plants to the greenhouse and maintain them under optimal growing conditions.
-
Efficacy Assessment: Evaluate herbicidal efficacy at 7, 14, and 21 days after treatment (DAT). Assessments should include:
-
Visual Injury Rating: Score the plants on a scale of 0% (no effect) to 100% (complete death).
-
Biomass Reduction: Harvest the above-ground biomass of the treated and control plants, dry them in an oven, and weigh them to determine the percent reduction in biomass.
-
Chlorophyll Content: Extract chlorophyll from leaf samples and measure its concentration spectrophotometrically to quantify the bleaching effect of the herbicide.
-
Protocol for Chlorophyll Content Measurement
-
Collect a known weight of fresh leaf tissue (e.g., 100 mg).
-
Homogenize the tissue in 80% acetone.
-
Centrifuge the homogenate to pellet the cell debris.
-
Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.
-
Calculate the chlorophyll concentration using Arnon's equation:
-
Chlorophyll a (mg/L) = 12.7 * A663 - 2.69 * A645
-
Chlorophyll b (mg/L) = 22.9 * A645 - 4.68 * A663
-
Total Chlorophyll (mg/L) = 20.2 * A645 + 8.02 * A663
-
Section 4: Data Analysis and Structure-Activity Relationship (SAR)
Systematic analysis of the data generated from the in vitro and in vivo assays is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more potent proherbicides.
Quantitative Data Summary
The following table summarizes the herbicidal activity of a series of 3-enaminetetramic acid proherbicides derived from TA12-Pro, as reported by Backx et al. (2025).[1]
| Compound | Amine Substituent | In Vitro Herbicidal Effect (Leaf Disk Assay) | In Vivo Herbicidal Effect (Spray Assay on A. retroflexus) |
| TA12-Pro (Active) | - | +++ | +++ |
| Proherbicide 6 | Methylamine | ++++ | ++ |
| Proherbicide 7 | Ethylamine | +++ | + |
| Proherbicide 8 | 2-Aminoethanol | +++ | +/- |
| Proherbicide 9 | Propylamine | ++++ | ++ |
| Proherbicide 12 | Aniline | ++ | - |
| Proherbicide 15 | O-Methylhydroxylamine | +++ | +/- |
Activity rating: ++++ (very high), +++ (high), ++ (moderate), + (low), +/- (marginal), - (inactive)
Interpretation of SAR
From the data presented, several key SAR insights can be drawn:
-
Small Alkyl Amines: Proherbicides derived from small, volatile primary amines (methylamine, propylamine) showed high activity in the leaf disk assay, even outperforming the parent compound in some cases.[1] This suggests efficient uptake and/or bioactivation.
-
Polar Substituents: The introduction of a polar hydroxyl group (2-aminoethanol derivative) maintained good in vitro activity but resulted in reduced in vivo efficacy, possibly due to altered translocation properties.
-
Aromatic Amines: The aniline-derived proherbicide exhibited lower activity, which could be attributed to increased stability of the enamine bond, leading to slower bioactivation.
-
In Vitro vs. In Vivo Correlation: The study highlights the importance of whole-plant assays, as high in vitro activity did not always translate to high in vivo efficacy.[1] This discrepancy could be due to factors such as uptake, translocation, and metabolism of the proherbicide in the whole plant.
Conclusion and Future Directions
The development of this compound-based proherbicides represents a promising strategy for the discovery of novel herbicides. By derivatizing the active core with various amines, it is possible to fine-tune the physicochemical properties of the resulting proherbicides to optimize their uptake, translocation, and bioactivation. The protocols and insights provided in these application notes offer a robust framework for researchers to design, synthesize, and evaluate new proherbicide candidates.
Future research should focus on:
-
Expanding the Amine Library: Synthesizing a broader range of derivatives to further probe the SAR.
-
Investigating Bioactivation Mechanisms: Utilizing metabolomics and enzymatic assays to identify the specific plant enzymes responsible for proherbicide hydrolysis.
-
Optimizing Formulation: Developing formulations that enhance the stability and uptake of the most promising proherbicide candidates.
By following a systematic and mechanistically informed approach, the development of this compound-based proherbicides can contribute significantly to the pipeline of new and effective weed management solutions.
References
-
Backx, S., et al. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Omega. [Link]
-
Brazier-Hicks, M., et al. (2011). Plant carboxylesterases involved in pesticide hydrolysis. Durham e-Theses. [Link]
-
Backx, S., et al. (2024). Study of Amino Acid-Derived 3-Acyltetramic Acids as Herbicidal Agents. Figshare. [Link]
-
Backx, S., et al. (2025). Study of Amino Acid-Derived 3-Acyltetramic Acids as Herbicidal Agents. ResearchGate. [Link]
-
Backx, S., et al. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. PubMed. [Link]
-
Backx, S., et al. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. Figshare. [Link]
-
Lambein, I., et al. (2020). Reactive enamines and imines in vivo: Lessons from the RidA paradigm. PMC. [Link]
-
Qvortrup, K., et al. (2025). Prodrugs and their activation mechanisms for brain drug delivery. PMC. [Link]
-
Adhikari, S., et al. (2025). In vivo bioactivation of prodrugs by enzymatic and/or chemical transformations. ResearchGate. [Link]
-
Guedes, G. P., et al. (2017). Amino Acids in the Development of Prodrugs. PMC. [Link]
-
Backx, S., et al. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ResearchGate. [Link]
-
Rautio, J., et al. (2018). Prodrugs for Amines. MDPI. [Link]
-
Backx, S., et al. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. PMC. [Link]
-
Zhang, J., et al. (2023). Crystal structures of herbicide-detoxifying esterase reveal a lid loop affecting substrate binding and activity. PubMed Central. [Link]
-
Li, Y., et al. (2022). Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators. PubMed. [Link]
-
The Organic Chemistry Tutor. (2025). Hydrolysis of Imines and Enamines Explained. YouTube. [Link]
-
USDA Agricultural Research Service. (2015). Understanding Herbicide Resistance of an Enzyme in the "Pigments of Life". AgResearch Magazine. [Link]
-
Yendapally, R., et al. (2014). Synthesis, antibiotic activity and structure-activity relationship study of some 3-enaminetetramic acids. PubMed. [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Ashenhurst, J. (2010). Enamines. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Organic Chemistry Tutor. [Link]
-
Wang, Q., et al. (2007). Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. figshare.com [figshare.com]
- 3. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Plant carboxylesterases involved in pesticide hydrolysis - Durham e-Theses [etheses.dur.ac.uk]
Application Note: A Robust Protocol for the Synthesis of N-Substituted 3-Acetyltetramic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Tetramic Acid Scaffold
The tetramic acid (pyrrolidine-2,4-dione) ring system is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Derivatives of this core structure are found in a vast array of biologically active compounds isolated from terrestrial and marine sources, including fungi, bacteria, and sponges.[2] These molecules exhibit a broad spectrum of potent biological activities, including antibacterial, antitumoral, anti-inflammatory, and protease-inhibitory effects.[2][3][4]
The 3-acyltetramic acids are the most common subclass found in nature.[2] The N-substituent and the C3-acyl group are critical determinants of biological activity. For instance, various N-alkyl 3-acetyltetramic acids have demonstrated significant activity against clinically relevant Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3][5] This makes the development of efficient and reliable synthetic routes to these compounds a key objective for drug discovery and development programs.
This guide provides a detailed, field-proven protocol for the synthesis of N-substituted 3-acetyltetramic acid derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and offer practical troubleshooting advice. The protocol is divided into two main stages: the construction of the N-substituted tetramic acid core via Dieckmann condensation, followed by the introduction of the C3-acetyl group through a strategic acyl migration.
Overall Synthetic Strategy
The synthesis is logically divided into two primary phases, starting from a readily available N-substituted amino acid ester.
-
Part A: Core Synthesis. An N-substituted amino acid ester is first converted into a β-keto amide intermediate. This precursor then undergoes a base-mediated intramolecular Dieckmann condensation to form the foundational N-substituted tetramic acid ring.
-
Part B: C3-Acetylation. The tetramic acid core is acetylated at the C4-enol oxygen, followed by a base-catalyzed[1][6]-acyl migration to furnish the final C3-acetylated product.
Caption: High-level workflow for the synthesis of N-substituted 3-acetyltetramic acids.
Part A: Synthesis of the N-Substituted Tetramic Acid Core
The cornerstone of this synthesis is the Dieckmann condensation, an intramolecular version of the Claisen condensation, which is highly effective for forming five- and six-membered rings.[7][8] The reaction proceeds by generating an enolate from a β-keto amide, which then attacks the ester carbonyl intramolecularly to form the cyclic product after acidic workup.
Caption: Simplified mechanism of the Dieckmann Condensation.
Protocol A1: Synthesis of the β-Keto Amide Precursor
This step creates the linear precursor required for cyclization. Here, we describe the reaction of an N-substituted amino acid ester with diketene.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-substituted amino acid ester | Reagent | Various | e.g., N-benzylglycine ethyl ester |
| Diketene | Reagent, Stabilized | Various | Highly reactive, handle with care |
| Toluene | Anhydrous | Various | |
| 10% Aqueous HCl | ACS Grade | Various | For workup |
| Saturated Aqueous NaHCO₃ | ACS Grade | Various | For workup |
| Brine | ACS Grade | Various | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Various | For drying |
| Rotary Evaporator | N/A | N/A |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the N-substituted amino acid ester (1.0 eq) in anhydrous toluene (approx. 0.2 M concentration).
-
Addition of Diketene: While stirring under a nitrogen atmosphere, slowly add diketene (1.2 eq) to the solution at room temperature.
-
Expert Insight: Diketene is a potent lachrymator and should be handled in a well-ventilated fume hood. The reaction is often exothermic; for larger scales, an ice bath may be necessary to maintain room temperature during the addition.
-
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid ester is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with 10% aqueous HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude β-keto amide is often a viscous oil or solid and can be used in the next step without further purification.
Protocol A2: Dieckmann Cyclization to Form the Tetramic Acid Core
This is the critical ring-forming step. The choice of a strong, non-nucleophilic base is essential to promote cyclization and prevent side reactions.[7]
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Crude β-Keto Amide Precursor | From Step A1 | N/A | |
| Sodium Hydride (NaH), 60% dispersion | Reagent | Various | Highly reactive, handle under inert gas |
| Tetrahydrofuran (THF) | Anhydrous | Various | |
| 1 M Aqueous HCl | ACS Grade | Various | For quenching and acidification |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.5 eq) in anhydrous THF.
-
Trustworthiness Check: NaH is highly reactive with water and air. Ensure all glassware is scrupulously dry and the system is maintained under a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
-
Substrate Addition: Dissolve the crude β-keto amide from step A1 in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding 1 M aqueous HCl dropwise until the bubbling ceases and the pH of the aqueous phase is acidic (pH ~2-3).
-
Expert Insight: The quenching step is highly exothermic and releases hydrogen gas. It must be performed slowly and with caution behind a safety shield.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts and wash with brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude tetramic acid can be purified by silica gel column chromatography or recrystallization to yield the pure product.
Part B: C-3 Acetylation via[1][7]-Acyl Migration
Introducing the 3-acetyl group is achieved via a clever O-to-C acyl migration.[9][10] A catalytic amount of 4-dimethylaminopyridine (DMAP) initially promotes the formation of the O-acetylated enol intermediate. However, using a stoichiometric or excess amount of DMAP facilitates a subsequent rearrangement to the thermodynamically more stable C-acetylated product.[10]
Caption: Mechanism overview for C3-acetylation.
Protocol B1: One-Pot O-Acylation and C-Acyl Migration
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Substituted Tetramic Acid | From Part A | N/A | |
| Acetic Anhydride (Ac₂O) | ReagentPlus®, ≥99% | Various | |
| 4-Dimethylaminopyridine (DMAP) | ReagentPlus®, ≥99% | Various | |
| Dichloromethane (DCM) | Anhydrous | Various | |
| 1 M Aqueous HCl | ACS Grade | Various | For workup |
| Saturated Aqueous NaHCO₃ | ACS Grade | Various | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying |
Step-by-Step Procedure
-
Reaction Setup: Dissolve the N-substituted tetramic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add DMAP (1.3 eq) to the solution, followed by the dropwise addition of acetic anhydride (1.2 eq) at room temperature.[9]
-
Expert Insight: The amount of DMAP is critical. While catalytic amounts (0.1 eq) will primarily yield the O-acylated product, using a stoichiometric excess (≥ 1.3 eq) directly promotes the acyl migration to the desired C-acylated product, simplifying the procedure into a one-pot reaction.[10]
-
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC, observing the consumption of the starting material and the formation of the final product.
-
Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1 M aqueous HCl (2x) to remove DMAP, followed by saturated aqueous NaHCO₃ (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to afford the pure N-substituted this compound.
Characterization and Tautomerism
The final products should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS, IR). A key feature of 3-acyltetramic acids is their existence as a mixture of tautomers in solution.[2] This phenomenon is highly dependent on the solvent and the nature of the N-substituent and can often be observed in NMR spectra as broadened peaks or multiple sets of signals corresponding to the different tautomeric forms.[1][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Dieckmann cyclization (A2) | 1. Inactive NaH (due to moisture exposure).2. Insufficient reaction time.3. Impure starting material. | 1. Use fresh NaH from a newly opened container. Wash the mineral oil dispersion with dry hexanes before use.2. Increase reaction time and monitor carefully by TLC.3. Purify the β-keto amide before cyclization. |
| Epimerization at C-5 (if chiral) | The base used for cyclization is too strong or the temperature is too high, causing deprotonation/reprotonation at C-5.[11] | Use a milder base like sodium ethoxide in ethanol at a lower temperature. Be aware this may affect yield and reaction time. |
| Acetylation stops at O-acetylated product (B1) | Insufficient DMAP was used to catalyze the acyl migration. | Add more DMAP (to a total of 1.3-1.5 eq) and continue stirring. Alternatively, isolate the O-acyl product and resubject it to the reaction conditions with excess DMAP.[10] |
| Complex NMR spectrum | The product exists as a mixture of tautomers. | This is an inherent property.[2] Try acquiring the spectrum in a different solvent (e.g., CDCl₃ vs. DMSO-d₆) which may favor one tautomer. Variable temperature NMR can also be used to study the equilibrium. |
References
-
Chen, Y-C., et al. (2009). Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. Synlett, 2009(15), 2487-2491. [Link]
-
Zhang, W., et al. (2021). Recent Advances in the Total Synthesis of Tetramic Acid-Containing Natural Products. Chinese Journal of Chemistry, 39(11), 3103-3118. [Link]
-
Spatz, J. H., et al. (2009). Tetramic acid derivatives via Ugi–Dieckmann-reaction. Tetrahedron Letters, 50(15), 1705-1707. [Link]
-
Mo, X., & Gulder, T. A. M. (2021). Biosynthetic strategies for tetramic acid formation. Natural Product Reports, 38(9), 1555-1566. [Link]
-
Yendapally, R., et al. (2008). N-substituted this compound Derivatives as Antibacterial Agents. Journal of Medicinal Chemistry, 51(5), 1487-1491. [Link]
-
Wang, W-X., et al. (2020). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. Marine Drugs, 18(5), 255. [Link]
-
Tan, D., et al. (2022). Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones. Green Chemistry, 24(10), 4062-4068. [Link]
-
Steyn, P. S., & Wessels, P. L. (1978). Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation. Journal of the Chemical Society, Perkin Transactions 1, 470-473. [Link]
-
Schobert, R., & Schlenk, A. (2008). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 108(9), 3843-3886. [Link]
-
Yendapally, R., et al. (2008). N-substituted this compound Derivatives as Antibacterial Agents. Journal of Medicinal Chemistry, 51(5), 1487-1491. [Link]
-
De Vleeschouwer, M., et al. (2022). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Omega, 7(28), 24653–24664. [Link]
-
Katritzky, A. R., & Vvedensky, V. (2006). A New β-Keto Amide Synthesis. Synthesis, 2006(02), 267-270. [Link]
-
Yendapally, R., et al. (2008). N-Substituted this compound Derivatives as Antibacterial Agents. ACS Publications. [Link]
-
Wikipedia. (2023). Dieckmann condensation. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
SynArchive. (n.d.). Dieckmann Condensation. SynArchive. Retrieved January 15, 2026, from [Link]
-
Chen, Y-C., et al. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. Organic & Biomolecular Chemistry, 9(8), 2875-2883. [Link]
-
Chen, Y-C., et al. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. PubMed, 21359332. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. N-substituted this compound derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 9. Synthesis of and tautomerism in 3-acyltetramic acids. | Department of Chemistry [chem.ox.ac.uk]
- 10. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: In Vitro Antibacterial Activity of 3-Acetyltetramic Acid
Introduction
Tetramic acids represent a structurally diverse class of natural products characterized by a 2,4-pyrrolidinedione ring system.[1] These compounds have garnered significant attention due to their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1] 3-Acetyltetramic acid, a key member of this family, and its derivatives have shown promising antibacterial efficacy, particularly against Gram-positive bacteria.[2][3] The increasing threat of antimicrobial resistance necessitates the exploration and characterization of novel antibacterial agents.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of this compound's antibacterial activity. It offers detailed protocols for determining key susceptibility parameters and insights into the underlying scientific principles.
The antibacterial action of certain tetramic acid derivatives has been linked to their ability to function as protonophores, disrupting the bacterial cell membrane's proton motive force by dissipating both the pH gradient and membrane potential, which ultimately leads to cell death.[1][6][7][8][9] This proposed mechanism underscores the importance of rigorous in vitro evaluation to quantify the compound's potency and spectrum of activity.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring that the described protocols are self-validating and grounded in established microbiological standards.
Core Concepts in Antibacterial Susceptibility Testing
Before delving into specific protocols, it is crucial to understand the primary metrics used to quantify antibacterial activity in vitro:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[10][11][12] It is a fundamental measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antibacterial agent required to kill a particular bacterium, typically defined as a 99.9% reduction in the initial bacterial inoculum.[13][14][15] The MBC provides insight into whether an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[13][14]
Standardized methods for determining these values are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][16] Adherence to these guidelines ensures reproducibility and comparability of results.
Experimental Design & Workflow
The following diagram outlines the general workflow for assessing the in vitro antibacterial activity of this compound.
Caption: General workflow for in vitro antibacterial testing.
PART 1: Preparation of Reagents and Bacterial Inoculum
Scientific integrity in antimicrobial susceptibility testing begins with meticulous preparation. The concentration of the test compound, the physiological state of the bacteria, and the composition of the growth medium are all critical variables that must be precisely controlled.
Protocol 1.1: Preparation of this compound Stock Solution
The accuracy of the MIC and MBC values is directly dependent on the accuracy of the compound's concentration. A high-concentration, sterile stock solution is prepared to allow for subsequent serial dilutions.
-
Rationale: Using a solvent like Dimethyl Sulfoxide (DMSO) is common for compounds that are not readily soluble in water. It is crucial to ensure the final concentration of the solvent in the assay does not affect bacterial growth. Typically, a final DMSO concentration of ≤1% is considered non-inhibitory for most bacteria. Filter sterilization prevents contamination of the stock solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
0.22 µm syringe filter
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles.
-
Label aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store at -20°C or as recommended for the compound's stability.
Protocol 1.2: Preparation of Standardized Bacterial Inoculum
The density of the bacterial inoculum must be standardized to ensure that the results are consistent and comparable. The 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL, is the universally accepted reference.[10][17]
Materials:
-
Selected bacterial strain(s) (e.g., Staphylococcus aureus, Bacillus subtilis) on an agar plate
-
Sterile saline (0.85% NaCl) or Mueller-Hinton Broth (MHB)
-
Sterile inoculating loop or cotton swab
-
0.5 McFarland turbidity standard
-
Photometer or nephelometer (optional, for precise measurement)
-
Sterile test tubes
Procedure:
-
Using a sterile loop, select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
-
Transfer the colonies into a tube containing sterile saline or MHB.
-
Vortex the tube to create a smooth, homogeneous suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or diluting with sterile saline/broth. This can be done by visual comparison against a white background with contrasting black lines.
-
This standardized suspension must be used within 15-60 minutes of preparation to ensure the bacteria are in the correct growth phase.[18]
PART 2: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a gold-standard, quantitative technique for determining the MIC of an antimicrobial agent.[10][11][12][19] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well microtiter plate format.
Protocol 2.1: Broth Microdilution Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20][21][22]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Standardized bacterial inoculum (prepared as in Protocol 1.2)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
Positive control antibiotic (e.g., Ampicillin, Gentamicin)
-
Multichannel pipette
-
Plate incubator (35 ± 1°C)
Procedure:
-
Prepare the Inoculum for Testing: Dilute the standardized 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. For example, a 1:100 dilution of the ~1.5 x 10⁸ CFU/mL stock will yield ~1.5 x 10⁶ CFU/mL, and adding 50 µL of this to 50 µL of broth/drug in the well gives a final concentration of ~7.5 x 10⁵ CFU/mL. A precise 1:300 final dilution of the 0.5 McFarland suspension is often recommended.
-
Plate Setup:
-
Add 50 µL of sterile MHB to wells in columns 2 through 12.
-
Prepare a working solution of this compound at twice the highest desired final concentration in MHB. Add 100 µL of this solution to the wells in column 1.
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 50 µL from column 1 to column 2.
-
Mix the contents of column 2 by pipetting up and down several times.
-
Continue this two-fold serial dilution process across the plate to column 10.
-
After mixing in column 10, discard 50 µL. This results in wells with serially decreasing concentrations of the compound.
-
-
Controls:
-
Column 11 (Growth Control): Add 50 µL of MHB. This column will receive the bacterial inoculum but no test compound.
-
Column 12 (Sterility Control): Add 100 µL of uninoculated MHB. This column should remain clear and serves to check for contamination of the medium.
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum (from step 1) to each well from column 1 to 11. Do not add bacteria to column 12.
-
Incubation: Cover the plate and incubate at 35 ± 1°C for 18-24 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate. The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well).[12]
Sources
- 1. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-substituted this compound derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Defining the mode of action of tetramic acid antibacterials derived from Pseudomonas aeruginosa quorum sensing signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactivity and Mode of Action of Bacterial Tetramic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. woah.org [woah.org]
- 17. apec.org [apec.org]
- 18. cgspace.cgiar.org [cgspace.cgiar.org]
- 19. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 22. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
High-throughput screening of 3-acyltetramic acid libraries
Application Note & Protocol
High-Throughput Screening of 3-Acyltetramic Acid Libraries: A Guide to Accelerating Hit Discovery
Abstract
The 3-acyltetramic acid (3-ATA) scaffold is a privileged structure in natural product chemistry, demonstrating a remarkable breadth of biological activities including antibacterial, antiviral, antifungal, and herbicidal properties.[1][2][3] This structural motif, found in compounds isolated from diverse microorganisms, represents a fertile ground for drug discovery.[1][4] High-throughput screening (HTS) provides the technological framework necessary to rapidly evaluate large, diverse libraries of 3-ATAs against a multitude of biological targets, transforming a promising class of natural products into a tractable source of therapeutic and agrochemical leads. This guide provides a comprehensive overview of the principles and a detailed protocol for conducting an HTS campaign with 3-ATA libraries, using an antibacterial screen as a practical exemplar. The focus is on the causality behind experimental design, ensuring robust, reproducible, and insightful results for researchers in drug development.
The 3-Acyltetramic Acid Scaffold: A Versatile Pharmacophore
The core of a 3-acyltetramic acid is a pyrrolidine-2,4-dione ring system. Its biological versatility stems from the extensive chemical diversity that can be achieved through substitutions at three key positions: the N1-position of the lactam, the C3-acyl side chain, and the C5-position.[5] This inherent modularity allows for the generation of vast chemical libraries with finely tuned properties.
Natural 3-ATAs have been shown to modulate a range of biological targets. For instance, tirandamycins exhibit potent activity as bacterial RNA polymerase inhibitors, while other derivatives have been found to target undecaprenyl pyrophosphate synthase (UPPS), a key enzyme in bacterial cell wall synthesis.[2][4][6] The broad spectrum of activity makes this compound class an ideal candidate for large-scale screening campaigns against various targets.[2]
Library Design and Preparation for HTS
A successful HTS campaign is fundamentally dependent on the quality and diversity of the compound library.[7] For 3-acyltetramic acids, libraries can be sourced or constructed through several complementary strategies.
-
Natural Product Libraries: These libraries consist of purified compounds isolated from microbial fermentation broths (e.g., fungi, actinobacteria).[1][8] While offering novel chemical matter, they can be challenging to procure in large quantities, and dereplication (identifying known compounds) is a critical preliminary step.[9]
-
Diversity-Oriented Synthesis (DOS) Libraries: Synthetic chemistry provides a powerful route to generate large numbers of novel 3-ATA analogues. A key advantage of DOS is the ability to systematically vary substituents to build structure-activity relationships (SAR).[3][10] Efficient synthetic methods, such as those employing intramolecular cyclization or rearrangements, are crucial for the parallel synthesis required to build these libraries.[3][5]
Protocol Prerequisite: Library Plating
Prior to screening, the compound library must be formatted into assay-ready plates. This process is critical for ensuring consistency and minimizing errors during the automated screening process.
-
Solubilization: Compounds are typically solubilized in 100% dimethyl sulfoxide (DMSO) to a standard stock concentration (e.g., 10 mM).
-
Source Plate Creation: The solubilized compounds are arranged in a 96- or 384-well source plate. This master plate is often stored at -20°C or -80°C.[11]
-
Assay-Ready Plates: Using automated liquid handlers, nanoliter volumes of the source plates are transferred to 1536-well assay plates.[12] This miniaturization step significantly reduces the consumption of both compounds and reagents. The final concentration of compounds in the assay will typically be in the low micromolar range (e.g., 1-20 µM).
HTS Application Protocol: Antibacterial Activity Screening
This section provides a detailed protocol for a primary screen to identify 3-acyltetramic acids with antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus. The assay utilizes the metabolic indicator dye resazurin (alamarBlue), which is reduced by viable cells from a non-fluorescent blue state to a highly fluorescent pink state (resorufin). A loss of fluorescence indicates inhibition of bacterial growth.
Assay Principle & Workflow
The workflow is designed for full automation and follows a logical progression from library preparation to data analysis.
Caption: High-throughput screening workflow for antibacterial discovery.
Materials and Reagents
| Reagent/Material | Supplier & Cat. No. (Example) | Storage |
| Staphylococcus aureus ATCC 25923 | ATCC | -80°C |
| Mueller-Hinton Broth (MHB) | Sigma-Aldrich, 70192 | RT |
| Resazurin Sodium Salt | Sigma-Aldrich, R7017 | 4°C |
| Gentamicin | Sigma-Aldrich, G1397 | 4°C |
| DMSO, Anhydrous | Sigma-Aldrich, 276855 | RT |
| 1536-well Assay Plates, Black | Corning, 3724 | RT |
Step-by-Step Experimental Protocol
Day 1: Bacterial Culture Preparation
-
From a frozen glycerol stock, streak S. aureus onto a Tryptic Soy Agar (TSA) plate.
-
Incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking (225 rpm) for 16-18 hours to generate a stationary phase starter culture.
Day 2: Assay Execution
-
Library Transfer: Using an acoustic liquid handler (e.g., Echo®), transfer 40 nL of each compound from the 10 mM DMSO source plates to the 1536-well assay plates. This results in a final assay concentration of 10 µM in a 4 µL volume.
-
Rationale: Acoustic transfer is non-contact, minimizing cross-contamination and allowing for precise transfer of very small volumes.
-
-
Control Allocation: Designate specific wells for controls.
-
Negative Control: 40 nL of 100% DMSO (vehicle control, represents 0% inhibition).
-
Positive Control: 40 nL of a 10 mM stock of Gentamicin (known antibiotic, represents 100% inhibition).
-
-
Bacterial Inoculum Preparation:
-
Dilute the overnight S. aureus culture 1:1000 into fresh, pre-warmed MHB. This dilution must be optimized to ensure cells are in the logarithmic growth phase during the assay. The goal is a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Cell Dispensing: Using a multi-drop reagent dispenser (e.g., BioTek MultiFlo FX), add 4 µL of the diluted bacterial culture to each well of the 1536-well plates containing the pre-spotted compounds.
-
Incubation: Seal the plates and incubate for 16 hours at 37°C.
-
Rationale: This incubation period allows for sufficient bacterial growth in the negative control wells for a robust assay window.
-
Day 3: Signal Development and Data Acquisition
-
Reagent Preparation: Prepare a 0.02% w/v solution of resazurin in sterile phosphate-buffered saline (PBS).
-
Reagent Addition: Add 1 µL of the resazurin solution to each well of the assay plates.
-
Final Incubation: Incubate for 1-2 hours at 37°C. The incubation time should be consistent and optimized so that the negative control wells are nearly saturated without being over-developed.
-
Fluorescence Reading: Read the plates using a plate reader (e.g., PerkinElmer EnVision) with fluorescence intensity settings appropriate for resorufin (Excitation: ~560 nm, Emission: ~590 nm).
Data Analysis and Hit Identification
-
Data Normalization: The raw fluorescence data is normalized to the in-plate controls to determine the percent inhibition for each compound.
-
% Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))
-
-
Assay Quality Control: The robustness of the assay is determined by calculating the Z'-factor for each plate.
-
Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|
-
Interpretation: A Z'-factor > 0.5 indicates an excellent, highly robust assay suitable for HTS.
-
-
Hit Selection: A primary hit is typically defined as a compound that meets a specific inhibition threshold.
-
Primary Hit Criteria: % Inhibition ≥ 50% (This is a common but adjustable threshold).
-
Caption: Data analysis workflow for hit identification.
Hit Validation and Follow-Up Studies
A primary hit from an HTS campaign is not a validated lead. A rigorous follow-up cascade is essential to confirm activity and eliminate artifacts.
-
Hit Confirmation: Re-test the primary hits from a fresh sample of the compound to ensure the activity is reproducible.
-
Dose-Response Analysis: Test the confirmed hits over a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC₅₀).
-
Counter-Screening: Screen hits against assays designed to identify problematic compounds. For example, a counter-screen for autofluorescence (reading the plate before adding resazurin) can eliminate false positives.
-
Orthogonal Assays: Confirm the antibacterial activity using a different method, such as measuring optical density (OD₆₀₀) or determining the Minimum Inhibitory Concentration (MIC) through standard broth microdilution.[13] This ensures the observed effect is not an artifact of the primary assay's detection method.
Conclusion
is a potent strategy for identifying novel bioactive compounds. The success of such a campaign hinges on a well-designed library, a robust and validated assay, and a systematic process for data analysis and hit confirmation. By understanding the scientific principles behind each step, from library plating to counter-screening, researchers can effectively navigate the complexities of HTS to unlock the full therapeutic and agrochemical potential of this versatile natural product scaffold.
References
-
Scott, A. et al. (2014). A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones. Angewandte Chemie International Edition, 53(21), 5483-5487. [Link]
-
Backx, S. et al. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. Journal of Agricultural and Food Chemistry. [Link]
-
Jiang, M. et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds From Marine-Derived Microorganisms. Marine Drugs, 18(2), 114. [Link]
-
Jiang, M. et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. MDPI. [Link]
-
Wang, Y. et al. (2022). Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators. Journal of Agricultural and Food Chemistry, 70(42), 13510-13517. [Link]
-
Backx, S. et al. (2024). Study of Amino Acid-Derived 3-Acyltetramic Acids as Herbicidal Agents. Journal of Agricultural and Food Chemistry. [Link]
-
Rath, S. et al. (2019). High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. Molecules, 24(18), 3296. [Link]
-
Koehn, F. E. (2008). High impact technologies for natural products screening. Current Opinion in Chemical Biology, 12(3), 323-331. [Link]
-
Macarron, R. et al. (2011). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Antibiotics, 10(11), 1369. [Link]
-
Quinn, R. J. (2011). Basics and Principles for Building Natural Product–based Libraries for HTS. Chemical Genomics. [Link]
-
Michael, S. et al. (2020). Creating and screening natural product libraries. Natural Product Reports, 37(6), 726-743. [Link]
-
Schüffler, A. et al. (2019). Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus. ChemistryOpen, 8(7), 896-900. [Link]
-
Backx, S. et al. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Omega, 10(27), 29488-29496. [Link]
-
Jiang, M. et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. MDPI. [Link]
-
Ondeyka, J. G. et al. (2014). Isolation, Structure Elucidation and Antibacterial Activity of a New Tetramic Acid, Ascosetin. The Journal of Antibiotics, 67(7), 527-531. [Link]
-
Lee, V. J. (1987). Acyl tetramic acids. 6. Synthesis of 3-dienoyl tetramic acids related to streptolydigin and tirandamycin. The Journal of Organic Chemistry, 52(18), 4197-4204. [Link]
-
Backx, S. et al. (2024). Study of Amino Acid-Derived 3-Acyltetramic Acids as Herbicidal Agents. Journal of Agricultural and Food Chemistry. [Link]
-
Iseki, K. et al. (1984). Syntheses and antimicrobial activities of 3-acyltetramic acid derivatives. Chemical & Pharmaceutical Bulletin, 32(10), 4197-4204. [Link]
-
Anwar, M. et al. (2000). Synthesis of 3-acyltetramates by side chain manipulation and their antibacterial activity. Tetrahedron, 56(38), 7577-7587. [Link]
-
Chand, S. et al. (1994). Rapid screening of the antimicrobial activity of extracts and natural products. Journal of Antibiotics, 47(7), 761-766. [Link]
-
University of Kansas. (n.d.). KU-HTS Compound Libraries. High Throughput Screening Laboratory. [Link]
-
Nuvisan. (n.d.). HTS libraries. Nuvisan Website. [Link]
-
Valgas, C. et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]
-
ResearchGate. (n.d.). Enzyme Inhibition and Docking Scores of Synthesized Compounds. ResearchGate. [Link]
Sources
- 1. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 8. Basics and Principles for Building Natural Product–based Libraries for HTS (Chapter 7) - Chemical Genomics [cambridge.org]
- 9. High impact technologies for natural products screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of Amino Acid-Derived 3-Acyltetramic Acids as Herbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
- 12. nuvisan.com [nuvisan.com]
- 13. scielo.br [scielo.br]
Mode of action of 3-Acetyltetramic acid as a protonophore
Application Notes & Protocols
Topic: Elucidating the Mode of Action of 3-Acetyltetramic Acid as a Protonophore
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protonophores are lipophilic weak acids that transport protons across biological membranes, dissipating the electrochemical potential established by processes like cellular respiration.[1] This act of "uncoupling" the proton motive force from ATP synthesis is a powerful tool in bioenergetics research and a mechanism of action for certain therapeutic agents.[2][3] This guide details the mode of action of this compound, a derivative of the tetramic acid scaffold, as a protonophore. We explore its chemical properties that enable proton shuttling and provide detailed, validated protocols for its experimental characterization, focusing on the two canonical indicators of mitochondrial uncoupling: increased oxygen consumption and dissipation of the mitochondrial membrane potential.
The Chemical Basis of Protonophoric Activity
The ability of a molecule to function as a protonophore is rooted in a specific set of chemical characteristics: it must be a weak acid, possess sufficient lipophilicity to traverse the lipid bilayer, and be able to delocalize the charge of its anionic form.[1][4]
1.1. The Proton Shuttle Mechanism
Protonophores operate via a cyclical mechanism.[1] In the context of mitochondria, the cycle begins in the acidic intermembrane space (IMS), where the proton concentration is high.
-
Protonation: The anionic form of the protonophore (P⁻) accepts a proton (H⁺) from the IMS.[1]
-
Translocation: The now neutral, protonated molecule (PH) diffuses across the hydrophobic inner mitochondrial membrane (IMM).[1]
-
Deprotonation: Upon reaching the alkaline mitochondrial matrix, the molecule releases its proton.
-
Regeneration: The anionic form (P⁻) returns to the IMS, driven by the positive-outside membrane potential, to begin a new cycle.[1]
// Cycle Steps H_IMS -> P_neg_IMS [label="1. Protonation", color="#4285F4"]; P_neg_IMS -> PH_Matrix [label="2. Translocation", color="#4285F4", style=dashed, lhead=cluster_Matrix, ltail=cluster_IMS]; PH_Matrix -> H_Matrix [label="3. Deprotonation", color="#4285F4"]; H_Matrix -> P_neg_IMS [label="4. Regeneration", color="#4285F4", style=dashed, constraint=false, lhead=cluster_IMS, ltail=cluster_Matrix];
// Invisible nodes for layout edge[style=invis]; P_neg_IMS -> Membrane -> PH_Matrix; } caption: The classical protonophore shuttle mechanism.
1.2. The Structure of this compound
This compound belongs to a class of compounds known for their diverse biological activities.[5] Its structure contains a pyrrolidine-2,4-dione core. Crucially, 3-acyltetramic acids exist in a tautomeric equilibrium between keto-enol forms.[6] This equilibrium is the key to its function. The enol form possesses an acidic proton which can be lost to form a resonance-stabilized enolate anion. This delocalization of the negative charge across the acetyl and dione moieties reduces the anion's polarity, facilitating its return journey across the lipid membrane and completing the catalytic cycle.
The Biological Consequence: Mitochondrial Uncoupling
The primary role of the mitochondrial proton gradient (also known as the proton motive force) is to drive the synthesis of ATP via ATP synthase.[2][7] By providing an alternative route for protons to re-enter the matrix, this compound effectively short-circuits this process. This uncouples electron transport from oxidative phosphorylation.[3]
The cell's response to this uncoupling is predictable:
-
Accelerated Respiration: The electron transport chain (ETC) increases its activity, consuming more oxygen in an attempt to pump more protons and restore the dissipated membrane potential.[2]
-
Energy Dissipation as Heat: The potential energy stored in the proton gradient, which is no longer captured in ATP synthesis, is released as heat.[1]
// Positioning nodes {rank=min; IMS [label="Intermembrane Space\n(High [H⁺])", shape=plaintext, fontcolor="#202124"];} {rank=max; Matrix [label="Mitochondrial Matrix\n(Low [H⁺])", shape=plaintext, fontcolor="#202124"];}
// Edges H_Matrix -> ETC:f0 [label="e⁻, O₂", dir=back, color="#202124"]; ETC:f0 -> H_IMS [label="Pumps"];
H_IMS -> ATPSynthase:f1 [label="Normal Path"]; ATPSynthase:f1 -> H_Matrix;
H_IMS -> Protonophore:f0 [label="Uncoupling Path", color="#EA4335"]; Protonophore:f0 -> H_Matrix [color="#EA4335"];
// Invisible edges for layout edge[style=invis]; IMS -> ETC; ETC -> ATPSynthase -> Protonophore; ATPSynthase -> Matrix; } caption: Effect of a protonophore on the inner mitochondrial membrane.
Experimental Characterization: Protocols
To empirically validate the protonophoric activity of this compound, two primary parameters must be measured: the rate of mitochondrial oxygen consumption and the mitochondrial membrane potential.
Protocol 3.1: Measurement of Oxygen Consumption Rate (OCR)
This protocol assesses the impact of this compound on mitochondrial respiration. An increase in OCR without the addition of ADP (the substrate for ATP synthase) is a strong indicator of uncoupling.[8][9] We will use a sequential injection strategy to probe different aspects of mitochondrial function.
Rationale for Experimental Design: This experiment systematically dissects the respiratory chain. We provide substrates to fuel the ETC, then add our test compound (this compound). We then inhibit ATP synthesis with oligomycin to reveal the true "proton leak" respiration. Finally, we add a potent, classical uncoupler like FCCP to induce maximal respiration, providing a ceiling against which our compound's effect can be compared. This multi-step approach is a self-validating system for assessing uncoupling.[10]
Materials:
-
Isolated mitochondria (e.g., from rodent liver or cultured cells)
-
Respiration Buffer (e.g., MAS buffer)
-
Substrates: Pyruvate, Malate, Succinate
-
ADP
-
This compound (test compound)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone, positive control uncoupler)[11]
-
Rotenone & Antimycin A (Complex I & III inhibitors)
-
Oxygen consumption measurement system (e.g., Seahorse XF Analyzer, Oroboros O2k, or Clark-type electrode)[8][12]
Step-by-Step Procedure (Seahorse XF Analyzer Example):
-
Plate Preparation: Pre-hydrate a Seahorse XF cartridge. Adhere isolated mitochondria (2-5 µg protein/well) to the bottom of a Seahorse XF plate by centrifugation.
-
Buffer & Substrates: Overlay the mitochondria with 180 µL of pre-warmed respiration buffer containing substrates (e.g., 10 mM pyruvate, 1 mM malate).
-
Compound Loading: Load the injector ports of the sensor cartridge with compounds to achieve the desired final concentrations:
-
Port A: this compound (titrate concentrations, e.g., 1-100 µM)
-
Port B: Oligomycin (e.g., 2.5 µM)
-
Port C: FCCP (e.g., 2 µM)
-
Port D: Rotenone/Antimycin A (e.g., 0.5 µM)
-
-
Assay Execution: Calibrate the instrument and begin the assay. The instrument will measure basal OCR before sequentially injecting the compounds from each port, with measurement cycles in between.
-
Data Analysis: Normalize OCR data to mitochondrial protein content. Analyze the changes in OCR after each injection. A significant increase in OCR after this compound injection, which is not further increased by oligomycin, indicates uncoupling.
Protocol 3.2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a potentiometric fluorescent dye to measure changes in ΔΨm. A decrease in membrane potential is a direct consequence of protonophore-induced proton leak.[13][14]
Rationale for Experimental Design: We use the ratiometric dye JC-1, which provides a robust, semi-quantitative readout of ΔΨm.[15][16] In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. When the membrane potential collapses, JC-1 reverts to its monomeric form, emitting green fluorescence.[17] The ratio of red to green fluorescence thus provides a reliable measure of mitochondrial depolarization. Including a known uncoupler like FCCP serves as a positive control for complete depolarization.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
JC-1 dye
-
This compound (test compound)
-
FCCP (positive control)
-
Fluorescence detection instrument (Flow cytometer, fluorescence plate reader, or fluorescence microscope)[13]
Step-by-Step Procedure (Fluorescence Plate Reader Example):
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture until they reach approximately 80% confluency.[16]
-
Compound Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours). Include wells for untreated controls and a positive control (FCCP, e.g., 10 µM).
-
Dye Loading: Remove the treatment medium and wash the cells once with a buffered salt solution (e.g., HBSS). Add 100 µL of JC-1 staining solution (e.g., 2 µM in culture medium) to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: After incubation, wash the cells to remove excess dye. Add back 100 µL of buffer. Read the fluorescence on a plate reader using two filter sets:
-
Green (Monomers): Excitation ~485 nm / Emission ~530 nm
-
Red (J-aggregates): Excitation ~560 nm / Emission ~595 nm
-
-
Data Analysis: Calculate the ratio of Red/Green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Data Interpretation
The combined results from these assays provide a comprehensive profile of this compound's bioenergetic effects.
| Parameter | Control (Untreated) | This compound | FCCP (Positive Control) | Expected Outcome for a Protonophore |
| Basal OCR | Stable baseline | ↑ Increased | ↑↑ Maximally Increased | Stimulates oxygen consumption |
| OCR after Oligomycin | ↓ Decreased (to leak) | ↔ No change or slight ↓ | ↔ No change or slight ↓ | Respiration is uncoupled from ATP synthesis |
| ΔΨm (Red/Green Ratio) | High | ↓ Decreased | ↓↓ Maximally Decreased | Dissipates mitochondrial membrane potential |
Conclusion and Applications
The protocols described herein provide a robust framework for characterizing this compound as a mitochondrial protonophore. By demonstrating both an increase in non-ATP-linked oxygen consumption and a corresponding decrease in mitochondrial membrane potential, researchers can definitively establish its mode of action. Understanding this mechanism is critical for its application as a research tool in studies of metabolism, cellular signaling, and diseases associated with mitochondrial dysfunction. Furthermore, these methods are foundational for any drug development efforts aiming to modulate mitochondrial activity for therapeutic benefit.[18]
References
- Title: Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC. Source: National Institutes of Health.
- Title: Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay. Source: JoVE (Journal of Visualized Experiments).
- Title: A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. Source: PubMed Central.
- Title: Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay. Source: PubMed.
- Title: Characterization of cells with different mitochondrial membrane potential during apoptosis. Source: PubMed.
- Title: Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs. Source: National Institutes of Health.
- Title: Mitochondrial Membrane Potential Analysis. Source: Creative Proteomics.
- Title: Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer. Source: ResearchGate.
-
Title: Characterization of mitochondrial membrane potential. Source: Protocols.io. URL: [Link]
-
Title: Syntheses and antimicrobial activities of 3-acyltetramic acid derivatives. Source: PubMed. URL: [Link]
-
Title: Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Source: Chemical Reviews. URL: [Link]
-
Title: New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. Source: MDPI. URL: [Link]
-
Title: Synthesis of and tautomerism in 3-acyltetramic acids. Source: PubMed. URL: [Link]
-
Title: Mitochondrial membrane potential. Source: ION Biosciences. URL: [Link]
- Title: Measuring mitochondrial membrane potential. Source: National Institutes of Health.
-
Title: Mitochondrial uncouplers induce proton leak by activating AAC and UCP1. Source: PubMed. URL: [Link]
-
Title: Uncoupling Proteins and Regulated Proton Leak in Mitochondria. Source: MDPI. URL: [Link]
- Title: Mitochondrial uncouplers induce proton leak by activating AAC and UCP1. Source: PubMed Central.
-
Title: Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice. Source: National Institutes of Health. URL: [Link]
-
Title: How mitochondrial uncouplers induces proton leak. Source: YouTube. URL: [Link]
-
Title: Mitochondrial uncouplers induce proton leak by activating AAC and UCP1. Source: Nature. URL: [Link]
-
Title: Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. Source: National Institutes of Health. URL: [Link]
-
Title: Protonophore. Source: Wikipedia. URL: [Link]
-
Title: Penetrating Cations Enhance Uncoupling Activity of Anionic Protonophores in Mitochondria. Source: National Institutes of Health. URL: [Link]
-
Title: Complex Heterocycles as Mitochondrial Uncouplers. Source: VTechWorks. URL: [Link]
-
Title: Fatty acid-induced mitochondrial uncoupling in adipocytes as a key protective factor against insulin resistance and beta cell dysfunction. Source: PubMed Central. URL: [Link]
-
Title: A high fat diet increases mitochondrial fatty acid oxidation and uncoupling to decrease efficiency in rat heart. Source: PubMed. URL: [Link]
-
Title: Decreased fatty acid synthesis due to mitochondrial uncoupling in adipose tissue. Source: PubMed. URL: [Link]
-
Title: Protonophoric activity of fatty acid analogs and derivatives in the inner mitochondrial membrane: a further argument for the fatty acid cycling model. Source: PubMed. URL: [Link]
-
Title: Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. Source: ResearchGate. URL: [Link]
-
Title: Penetrating cation/fatty acid anion pair as a mitochondria-targeted protonophore. Source: PNAS. URL: [Link]
-
Title: The role of transmembrane proton transport rates in mild mitochondrial uncoupling by arylamide substituted fatty acids. Source: National Institutes of Health. URL: [Link]
-
Title: Transport of protons across membranes by weak acids. Source: ResearchGate. URL: [Link]
Sources
- 1. Protonophore - Wikipedia [en.wikipedia.org]
- 2. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of transmembrane proton transport rates in mild mitochondrial uncoupling by arylamide substituted fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial uncouplers induce proton leak by activating AAC and UCP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondrial Membrane Potential Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Measuring mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of cells with different mitochondrial membrane potential during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes and Protocols: Utilizing 3-Acetyltetramic Acid in the Development of Anti-inflammatory Agents
Introduction: Tapping into the Therapeutic Potential of 3-Acetyltetramic Acid for Inflammation
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current armamentarium of anti-inflammatory drugs, while effective, is often beset by significant side effects, necessitating the urgent discovery of novel therapeutic agents with improved safety profiles.
This compound, a member of the diverse family of tetramic acid natural products, presents a promising scaffold for the development of new anti-inflammatory drugs. Tetramic acids are known for their wide range of biological activities, and emerging evidence suggests that some 3-acyltetramic acid derivatives possess anti-inflammatory properties.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the anti-inflammatory potential of this compound and its derivatives. We will delve into the proposed mechanisms of action and provide detailed, field-proven protocols for in vitro and in vivo evaluation, alongside strategies for the synthesis of novel analogs.
Proposed Mechanism of Action: A Multi-pronged Attack on Inflammatory Pathways
Based on the structural features of this compound and the known mechanisms of other anti-inflammatory compounds, we hypothesize a dual inhibitory action on two key inflammatory pathways: the NF-κB signaling cascade and the cyclooxygenase (COX) enzymes.
The nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][3][4][5] We propose that this compound may inhibit the activation of NF-κB, thereby dampening the downstream inflammatory cascade.
Concurrently, the cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[6][7][8][9] The structural similarity of this compound to other known COX inhibitors suggests its potential to directly inhibit COX-2 activity.
Caption: Proposed dual mechanism of action of this compound.
In Vitro Evaluation of Anti-inflammatory Activity
A tiered in vitro screening approach is crucial to systematically evaluate the anti-inflammatory potential of this compound. The following protocols are designed to be self-validating and provide a comprehensive assessment of the compound's activity.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay in RAW 264.7 Macrophages
Rationale: Before assessing the anti-inflammatory properties of a compound, it is imperative to determine its cytotoxic profile. The MTT assay is a reliable colorimetric method to assess cell viability by measuring the metabolic activity of cells.[10][11][12][13] This ensures that any observed reduction in inflammatory markers is not a result of cell death.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
This compound
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in DMEM.
-
After 24 hours, remove the old medium and treat the cells with different concentrations of this compound for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Nitric Oxide Production using the Griess Assay in LPS-stimulated RAW 264.7 Macrophages
Rationale: Nitric oxide (NO) is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). The Griess assay is a simple and sensitive colorimetric method to quantify nitrite, a stable metabolite of NO, in the cell culture supernatant.[14][15][16][17][18]
Materials:
-
RAW 264.7 macrophages
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (untreated cells), a vehicle control (DMSO + LPS), and a positive control (LPS + a known iNOS inhibitor, e.g., L-NAME).
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve generated with sodium nitrite.
Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that are significantly upregulated during an inflammatory response.[19][20][21] Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of these cytokines in the cell culture supernatant.
Materials:
-
RAW 264.7 macrophages
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS
-
This compound
-
Commercial ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
Protocol 4: Investigation of the Effect on NF-κB Pathway using Western Blotting
Rationale: To investigate the proposed mechanism of action, it is essential to determine if this compound inhibits the NF-κB pathway. Western blotting can be used to assess the phosphorylation of key proteins in the NF-κB signaling cascade, such as IκBα and the p65 subunit of NF-κB.[2]
Materials:
-
RAW 264.7 macrophages
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a housekeeping protein like β-actin.
Protocol 5: In Vitro COX-2 Inhibition Assay
Rationale: To directly assess the inhibitory effect of this compound on COX-2 activity, a cell-free enzymatic assay is recommended. This will confirm whether the compound directly targets the enzyme, independent of its effects on gene expression.
Materials:
-
Recombinant human or ovine COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Commercial COX inhibitor screening assay kit (colorimetric or fluorometric)
Procedure:
-
Follow the instructions provided with the commercial COX inhibitor screening assay kit.
-
Typically, the assay involves incubating the COX-2 enzyme with various concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandins is measured using a colorimetric or fluorometric detection method.
-
A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.
-
Calculate the IC50 value of this compound for COX-2 inhibition.
In Vivo Assessment of Anti-inflammatory Efficacy
Promising in vitro results should be validated in a relevant in vivo model of inflammation. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.
Protocol 6: Carrageenan-Induced Paw Edema Model in Rats
Rationale: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[22][23][24][25][26] This model is particularly useful for evaluating the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups: vehicle control, this compound (different doses), and positive control.
-
Administer this compound or the vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Development of Novel this compound Analogs
The this compound scaffold provides a versatile platform for the synthesis of novel derivatives with potentially enhanced anti-inflammatory activity and improved pharmacokinetic properties.
General Strategies for Derivatization:
-
Modification of the 3-acyl group: The acetyl group can be replaced with other acyl groups of varying chain lengths, and with aromatic or heterocyclic moieties to explore the structure-activity relationship (SAR).
-
Substitution on the pyrrolidine-2,4-dione ring: The nitrogen atom and the C5 position of the tetramic acid ring can be functionalized to modulate the compound's properties.
-
Prodrug approaches: Ester or amide derivatives can be synthesized to improve the bioavailability of the parent compound.[27][28][29][30][31]
Caption: Workflow for the development of novel this compound analogs.
Data Interpretation and Troubleshooting
| Assay | Expected Outcome for an Active Compound | Potential Issues & Troubleshooting |
| MTT Assay | High cell viability at concentrations that show anti-inflammatory effects. | Compound precipitation: Ensure complete solubilization. Intrinsic color of the compound: Include a compound-only control. |
| Griess Assay | Dose-dependent reduction in nitrite concentration. | Interference with the Griess reagent: Test the compound alone with the reagent. |
| ELISA | Dose-dependent decrease in TNF-α and IL-6 levels. | High background: Ensure proper washing steps. Low signal: Check antibody and reagent integrity. |
| Western Blot | Reduced phosphorylation of IκBα and p65. | Weak or no signal: Optimize antibody concentrations and incubation times. |
| COX-2 Assay | Dose-dependent inhibition of COX-2 activity. | Compound insolubility in the assay buffer: Use a suitable co-solvent. |
| Paw Edema | Significant reduction in paw volume compared to the control group. | High variability: Ensure consistent injection technique and animal handling. |
Conclusion
This compound represents a promising starting point for the development of a new class of anti-inflammatory agents. The detailed protocols and strategic guidance provided in this document offer a robust framework for a comprehensive evaluation of its therapeutic potential. By systematically investigating its mechanism of action and exploring its chemical space through derivatization, researchers can unlock the full potential of this intriguing natural product scaffold in the fight against inflammatory diseases.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
-
MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 16). ResearchGate. Retrieved from [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
-
Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. (n.d.). PubMed Central. Retrieved from [Link]
-
Protocol Griess Test. (2019, December 8). Protocols.io. Retrieved from [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PubMed Central. Retrieved from [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI. Retrieved from [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? (2018, September 14). ResearchGate. Retrieved from [Link]
-
Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. (n.d.). MDPI. Retrieved from [Link]
-
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (n.d.). MDPI. Retrieved from [Link]
-
Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (n.d.). Biomolecules & Therapeutics. Retrieved from [Link]
-
Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. (n.d.). PubMed Central. Retrieved from [Link]
-
The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. (n.d.). MDPI. Retrieved from [Link]
-
Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2023, June 16). NIH. Retrieved from [Link]
-
Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides. (n.d.). PubMed. Retrieved from [Link]
-
Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (n.d.). PubMed Central. Retrieved from [Link]
-
NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023, September 21). PubMed Central. Retrieved from [Link]
-
Inhibiting NF-κB activation by small molecules as a therapeutic strategy. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs. (2025, July 4). PubMed Central. Retrieved from [Link]
-
Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022, May 10). PubMed Central. Retrieved from [Link]
-
Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. (2020, February 25). PubMed. Retrieved from [Link]
-
COX Inhibitors. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Synthesis and anti-inflammatory effects evaluation of 1,3 substituted isatin derivatives. (2021, September 6). Marmara Pharmaceutical Journal. Retrieved from [Link]
-
Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators. (2022, October 26). PubMed. Retrieved from [Link]
-
Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals. (n.d.). NIH. Retrieved from [Link]
-
Cyclooxygenase inhibitors: instrumental drugs to understand cardiovascular homeostasis and arterial thrombosis. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, Characterization and Acute Anti-inflammatory Evaluation of New Mefenamic Acid Derivatives Having 4-Thiazolidinone Nuc. (2024, December 22). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs. (n.d.). PubMed. Retrieved from [Link]
-
Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022, January 11). NIH. Retrieved from [Link]
-
Inflammation and the mechanism of action of anti-inflammatory drugs. (n.d.). PubMed. Retrieved from [Link]
-
A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Anti-inflammatory mechanism of action of azithromycin in LPS-stimulated J774A.1 cells. (n.d.). PubMed. Retrieved from [Link]
-
Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Antinociceptive Activities and the Mechanisms of Anti-Inflammation of Asiatic Acid in Mice. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cyclooxygenase inhibitors: instrumental drugs to understand cardiovascular homeostasis and arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol Griess Test [protocols.io]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 21. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. inotiv.com [inotiv.com]
- 25. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 27. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 29. Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 31. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Troubleshooting & Optimization
Technical Support Center: 3-Acetyltetramic Acid Synthesis
Welcome to the technical support center for 3-acetyltetramic acid synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. 3-Acetyltetramic acids are key structural motifs in numerous biologically active natural products, making their efficient synthesis a critical goal.[1][2][3][4] However, their preparation is often plagued by challenges related to tautomerism, competing reaction pathways, and purification difficulties.
This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common problems and optimize your synthetic strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemistry and handling of this compound synthesis.
Q1: What are the primary synthetic routes to 3-acetyltetramic acids, and what are their key differences?
There are two predominant strategies for synthesizing the this compound core:
-
Direct Dieckmann Condensation: This is an intramolecular Claisen condensation of an N-acetylated amino acid ester derivative.[1][5][6] An α-amino acid is first N-acylated with an acetyl group and then coupled with a malonate derivative to form the diester precursor. A base then catalyzes the intramolecular cyclization to form the pyrrolidine-2,4-dione ring. While direct, this route can be challenging as the N-acetyl group can influence the reactivity and stability of the precursor.
-
Post-Cyclization Acylation (Acyl Migration): This is often a more reliable and higher-yielding approach.[2][7] In this method, a simpler tetramic acid core is first synthesized (e.g., from an amino acid and Meldrum's acid or via Dieckmann condensation of an N-protected precursor).[1] The 3-acetyl group is introduced in a subsequent step. This typically involves an initial O-acylation of the C4-enol hydroxyl group, followed by a base- or catalyst-induced acyl migration (a Fries-type rearrangement) to the C3 position.[2][7] This method provides better control and often avoids side reactions associated with the direct route.
Caption: Primary synthetic routes to 3-acetyltetramic acids.
Q2: My NMR spectrum is complex, showing multiple sets of signals. What is causing this?
This is a classic and expected feature of 3-acetyltetramic acids due to tautomerism . The molecule exists as a dynamic equilibrium of several tautomeric forms in solution.[2][8] The primary equilibrium is between the tri-keto form and various enol forms, with the exo-enol tautomer often being the most stable due to intramolecular hydrogen bonding.[8] The ratio of these tautomers is highly dependent on the solvent, temperature, and the nature of the substituent on the nitrogen atom.[2][7] This results in broadened signals or distinct sets of peaks in both ¹H and ¹³C NMR spectra, which can complicate structural elucidation.
Caption: Tautomeric equilibrium in 3-acetyltetramic acids.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem: My Dieckmann condensation yield is very low or fails completely.
| Potential Cause | Explanation & Solution |
| 1. Incorrect Base/Solvent Combination | The Dieckmann condensation is reversible. To drive the reaction forward, the β-keto ester product must be deprotonated by the base. This requires the pKa of the base's conjugate acid to be higher than that of the product's α-proton. Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene.[9] If using an alkoxide base (e.g., NaOMe, NaOEt), the alcohol solvent must match the ester group to prevent transesterification, which can halt the intramolecular reaction.[1][5] |
| 2. Insufficient Base | At least one full equivalent of base is required to deprotonate the α-carbon to initiate the reaction, and another to deprotonate the final product to drive the equilibrium. Solution: Use a slight excess of the base (e.g., 1.1-1.2 equivalents). For sluggish reactions, a stronger base or catalytic amounts of an alcohol in combination with NaH can be effective. |
| 3. Water Contamination | Water will quench the base and the enolate intermediate, effectively stopping the reaction. Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| 4. Precursor Instability | The diester precursor can be susceptible to hydrolysis or other degradation pathways, especially if purification is difficult. Solution: Use the crude diester precursor immediately after its formation without extensive purification. Consider alternative precursor syntheses, such as those employing Meldrum's acid, which can be more robust.[1] |
Problem: I am getting the O-acylated product instead of the C-acylated (3-acetyl) product.
This is a common issue in the acyl migration strategy. The kinetic product is often the O-acylated intermediate, while the C-acylated product is the thermodynamic one.
| Potential Cause | Explanation & Solution |
| 1. Insufficient Catalyst for Migration | The rearrangement from the O-acyl to the C-acyl isomer requires a catalyst. Solution: The amount of 4-(dimethylamino)pyridine (DMAP) is critical. Catalytic amounts (~0.1 equivalents) tend to favor the formation of the O-acyl product.[7] Using a stoichiometric or excess amount of DMAP (e.g., 1.3 equivalents or more) can directly induce the acyl migration to yield the 3-acyltetramic acid.[7] Alternatively, adding a Lewis acid like CaCl₂ after O-acylation can facilitate the rearrangement.[2] |
| 2. Reaction Temperature Too Low | The acyl migration is an equilibrium process that often requires thermal energy to overcome the activation barrier. Solution: After the initial O-acylation (which can be done at 0°C or room temperature), gently heating the reaction mixture (e.g., to 40-50°C) can promote the rearrangement to the thermodynamically favored C-acyl product. Monitor the reaction by TLC to track the conversion. |
Problem: My final product is difficult to purify.
Purification is frequently hampered by the product's low solubility and the formation of hard-to-remove side products.[1]
| Potential Cause | Explanation & Solution |
| 1. Low Solubility | Tetramic acids can be poorly soluble in common organic solvents, making chromatography challenging. Solution: Purification by precipitation or recrystallization is often more effective than column chromatography.[1] After the reaction workup, acidify the aqueous layer to protonate the tetramic acid, causing it to precipitate. The solid can then be collected by filtration and washed. A suitable recrystallization solvent system (e.g., ethanol/water, acetonitrile/water) can further enhance purity. |
| 2. Formation of Dimeric Byproducts | Under certain conditions, particularly in the presence of water at elevated temperatures, tetramic acids can dimerize.[1] Solution: Minimize water content during the reaction and workup. If dimerization is observed, adjust the solvent system for the final decarboxylation or deprotection step. For instance, using anhydrous acetonitrile is often effective for decarboxylation without promoting dimerization.[1] |
| 3. Tautomers Co-eluting on Chromatography | The presence of multiple tautomers can lead to band broadening or streaking on a silica gel column, making sharp separation impossible. Solution: If chromatography is necessary, try adding a small amount of a weak acid (e.g., 0.5% acetic acid) to the eluent. This can sometimes suppress the interconversion of tautomers on the silica surface, leading to sharper peaks. However, precipitation remains the preferred method. |
digraph "troubleshooting_flow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes start [label="Synthesis Issue Detected", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="What is the primary issue?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Branches from Q1 low_yield [label="Low Yield / No Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; wrong_product [label="Incorrect Isomer\n(O- vs. C-Acylation)", fillcolor="#F1F3F4", fontcolor="#202124"]; purification_fail [label="Purification Difficulty", fillcolor="#F1F3F4", fontcolor="#202124"];
// Low Yield Solutions sol_ly1 [label="Check Base & Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_ly2 [label="Ensure Anhydrous Conditions", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_ly3 [label="Use Fresh Precursor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Wrong Product Solutions sol_wp1 [label="Increase DMAP Stoichiometry", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_wp2 [label="Increase Reaction Temperature", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Purification Solutions sol_pf1 [label="Use Precipitation/Recrystallization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_pf2 [label="Modify Eluent for Chromatography", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_pf3 [label="Control Water Content to Avoid Dimers", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> low_yield [label=" Yield"]; q1 -> wrong_product [label=" Product"]; q1 -> purification_fail [label=" Purity"];
low_yield -> {sol_ly1, sol_ly2, sol_ly3}; wrong_product -> {sol_wp1, sol_wp2}; purification_fail -> {sol_pf1, sol_pf2, sol_pf3}; }
Caption: A decision tree for troubleshooting common synthesis issues.
Part 3: Validated Experimental Protocol
This section provides a reliable, step-by-step protocol for the synthesis of a model this compound via the acyl migration strategy, which is often more robust than the direct Dieckmann approach.[2][7]
Synthesis of N-Boc-3-acetyltetramic acid
Step 1: Synthesis of the Tetramic Acid Core
This step involves the coupling of an N-protected amino acid with Meldrum's acid, followed by cyclization.[1]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-Boc-glycine | 175.18 | 1.75 g | 10.0 | 1.0 |
| Meldrum's acid | 144.11 | 1.58 g | 11.0 | 1.1 |
| DCC | 206.33 | 2.27 g | 11.0 | 1.1 |
| DMAP | 122.17 | 1.34 g | 11.0 | 1.1 |
| Anhydrous CHCl₃ | - | 50 mL | - | - |
| Anhydrous MeCN | - | 50 mL | - | - |
Methodology:
-
To a flame-dried 250 mL round-bottom flask under N₂, add N-Boc-glycine (1.0 eq), Meldrum's acid (1.1 eq), and DMAP (1.1 eq).
-
Add anhydrous chloroform (50 mL) and cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous chloroform (10 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of chloroform.
-
Concentrate the filtrate under reduced pressure to obtain the crude activated ester.
-
Add anhydrous acetonitrile (50 mL) to the crude residue and reflux the mixture for 4 hours. This induces cyclization and decarboxylation.
-
Cool the mixture and concentrate under reduced pressure. The resulting crude N-Boc-tetramic acid can be carried forward or purified by precipitation from an acidified water/acetonitrile mixture.
Step 2: O-Acylation and Acyl Migration
This step introduces the acetyl group onto the tetramic acid core.[2][7]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Crude N-Boc-tetramic acid | 199.20 | (from step 1) | ~10.0 | 1.0 |
| Acetic Acid | 60.05 | 0.66 g (0.63 mL) | 11.0 | 1.1 |
| DCC | 206.33 | 2.27 g | 11.0 | 1.1 |
| DMAP | 122.17 | 1.59 g | 13.0 | 1.3 |
| Anhydrous CH₂Cl₂ | - | 75 mL | - | - |
Methodology:
-
Dissolve the crude N-Boc-tetramic acid (1.0 eq) from Step 1 in anhydrous dichloromethane (75 mL) in a flame-dried flask under N₂.
-
Add acetic acid (1.1 eq) and DCC (1.1 eq).
-
Add DMAP (1.3 eq) in one portion. The use of >1.0 equivalent of DMAP is crucial for directly promoting the acyl migration.[7]
-
Stir the reaction at room temperature for 18-24 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) for the disappearance of the starting material and formation of the more polar product.
-
Filter off the DCU precipitate and wash with CH₂Cl₂.
-
Wash the filtrate sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield N-Boc-3-acetyltetramic acid as a white or pale yellow solid.
References
-
Mitropoulos, T., et al. (2016). Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones. Green Chemistry, 18(4), 1033-1039. [Link]
-
Lange, J. H. M., et al. (2020). Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus. ChemMedChem, 15(15), 1390-1393. [Link]
-
Mo, X., & Gulder, T. A. M. (2021). Biosynthetic strategies for tetramic acid formation. Natural Product Reports, 38(9), 1555-1566. [Link]
-
Royles, B. J. L. (1995). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 95(6), 1981-2001. [Link]
-
Schobert, R., & Schlenk, A. (2008). Tetramic and tetronic acids: an update on new derivatives and biological aspects. Bioorganic & Medicinal Chemistry, 16(8), 4203-4221. [Link]
-
De Witte, K., et al. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Omega. [Link]
-
De Witte, K., et al. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. PubMed. [Link]
-
Jeong, Y-C., et al. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. The Journal of Organic Chemistry, 76(5), 1434-1442. [Link]
-
Athanasellis, G., et al. (2010). Tetramic and Tetronic Acids as Scaffolds in Bioinorganic and Bioorganic Chemistry. Molecules, 15(6), 3849-3864. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
Wikipedia. Protecting group. [Link]
-
Wikipedia. Dieckmann condensation. [Link]
-
Chen, H., et al. (2008). N-Substituted this compound Derivatives as Antibacterial Agents. Journal of Medicinal Chemistry, 51(5), 1487-1491. [Link]
-
Zhang, W., et al. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. Marine Drugs, 20(1), 53. [Link]
-
Nishi, H., et al. (2020). Synthesis of Tetramic Acid Derivatives via a Tandem Umpolung Alkylation/Reduction/Cyclization Reaction of γ-Hydrazono β-Ketoester. Organic Letters, 22(8), 3029-3033. [Link]
-
Leah4sci. (2019). Dieckmann condensation. YouTube. [Link]
-
Kocienski, P. (n.d.). Protecting Groups. [Link]
-
Grokipedia. (n.d.). Dieckmann condensation. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Liu, X., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 119. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetramic and Tetronic Acids as Scaffolds in Bioinorganic and Bioorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum [mdpi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Improving the yield of 3-acyltetramic acid synthesis reactions
Technical Support Center: Synthesis of 3-Acyltetramic Acids
Welcome to the technical support center for the synthesis of 3-acyltetramic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. 3-Acyltetramic acids are key structural motifs in numerous biologically active natural products, making their efficient synthesis a critical goal.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and improve the yield and purity of your reactions.
The synthesis of 3-acyltetramic acids can be approached through several pathways, most commonly involving a Dieckmann-type condensation of an N-acylated amino acid ester or an O- to C-acyl rearrangement.[4][5] Each method, while effective, has its own set of potential pitfalls that can lead to low yields, side product formation, or purification difficulties. This guide is structured to address these issues head-on, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 3-acyltetramic acids. The table below summarizes these problems, their probable causes, and actionable solutions grounded in established chemical principles.
| Issue | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield of 3-Acyltetramic Acid | 1. Incomplete Dieckmann Condensation: Insufficiently strong base, incorrect solvent, or steric hindrance can prevent the intramolecular cyclization.[6][7][8] | 1a. Optimize Base and Solvent: Use a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or toluene.[1] Protic solvents like ethanol can interfere with the base and lead to side reactions. 1b. Increase Reaction Temperature: Gently heating the reaction can sometimes overcome the activation energy barrier for cyclization. However, be cautious as this can also promote side reactions. 1c. Check Starting Material Purity: Impurities in the N-acylated amino acid ester can inhibit the reaction. Ensure the starting material is pure and dry. |
| 2. O-Acylation Instead of C-Acylation: In rearrangement strategies, the acyl group may fail to migrate from the oxygen to the carbon.[4][5][9] | 2a. Use a Lewis Acid Catalyst: The O- to C-acyl rearrangement is often facilitated by a Lewis acid. Experiments have shown that the use of CaCl₂ or NaI can dramatically improve the efficiency of this rearrangement.[4][5] 2b. Optimize DMAP Concentration: In DCC/DMAP mediated acylations, the amount of 4-dimethylaminopyridine (DMAP) is critical. A catalytic amount (0.1 equiv) often favors O-acylation, while an excess can promote the subsequent rearrangement to the C-acylated product.[9][10] | |
| 3. Hydrolysis of Acylating Agent: If using an acyl chloride or anhydride, it may be hydrolyzed by trace amounts of water in the solvent or on the glassware.[11][12][13] | 3a. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Significant Side Products | 1. Epimerization at C5: The chiral center at the C5 position, derived from the starting amino acid, can epimerize under basic conditions, leading to a mixture of diastereomers. | 1a. Use a Milder Base or Lower Temperature: Strong bases and high temperatures can promote epimerization. Consider using a weaker base or running the reaction at a lower temperature, although this may require longer reaction times. 1b. Analyze Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal time. Prolonged exposure to basic conditions increases the risk of epimerization. |
| 2. Dimerization or Polymerization: For certain substrates, intermolecular reactions can compete with the desired intramolecular cyclization, especially when forming larger rings.[6] | 2a. High Dilution Conditions: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions. | |
| Difficulty in Product Purification | 1. Tautomeric Mixtures: 3-Acyltetramic acids can exist as a mixture of tautomers in solution, which can complicate purification by chromatography.[9][10] | 1a. Acid-Base Extraction: The acidic nature of tetramic acids can be exploited for purification. The product can be extracted into a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure product.[2][14] 1b. Chelation with Metal Ions: 3-Acyltetramic acids can form complexes with metal ions, which may affect their chromatographic behavior. Consider this property during purification design. |
| 2. Removal of Coupling Reagents: In DCC-mediated reactions, the dicyclohexylurea (DCU) byproduct can be difficult to remove. | 2a. Filtration: DCU is often insoluble in the reaction solvent and can be removed by filtration. 2b. Solvent Choice: Choose a solvent in which the product is soluble but DCU is not, to facilitate its removal. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the Dieckmann condensation in the synthesis of tetramic acids, and why is the choice of base so critical?
A1: The Dieckmann condensation is an intramolecular Claisen condensation.[7][8] The reaction is initiated by a base that deprotonates the α-carbon of one of the ester groups in the N-acylated amino acid ester, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group to form a cyclic β-keto ester, which is the tetramic acid core.[6]
The choice of base is critical for several reasons:
-
Strength: The base must be strong enough to deprotonate the α-carbon, which has a pKa in the range of 20-25. Common choices include sodium ethoxide, potassium tert-butoxide, and sodium hydride.[6]
-
Nucleophilicity: The base should be non-nucleophilic to avoid competing reactions, such as attacking the ester carbonyl groups itself. Sterically hindered bases like potassium tert-butoxide are often preferred.[6]
-
Solubility: The base and its corresponding conjugate acid should have appropriate solubility in the chosen reaction solvent to ensure a homogeneous reaction mixture.
Q2: My O- to C-acyl rearrangement is not proceeding efficiently. What factors influence this rearrangement and how can I promote it?
A2: The O- to C-acyl rearrangement is a key step in some synthetic routes to 3-acyltetramic acids.[4][5] This reaction is essentially a Fries-type rearrangement and is influenced by several factors:
-
Catalyst: The rearrangement is often catalyzed by Lewis acids or bases. Research has shown that salts like CaCl₂ and NaI can significantly enhance the reaction rate and yield.[4][5]
-
DMAP Stoichiometry: In syntheses using DCC and DMAP, the amount of DMAP is crucial. While catalytic amounts of DMAP may only facilitate the initial O-acylation, an excess of DMAP can induce the subsequent acyl migration to the C3 position.[9][10]
-
Substituents: The electronic and steric nature of the substituents on both the tetramic acid core and the acyl group can influence the ease of rearrangement.
To promote the rearrangement, you can try screening different Lewis acid catalysts or adjusting the stoichiometry of the base catalyst (e.g., DMAP).
Q3: I am observing significant epimerization at the C5 position. How can I minimize this?
A3: Epimerization at the C5 position is a common problem, particularly in syntheses that employ strong bases. The proton at the C5 position is acidic and can be abstracted by the base, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a loss of stereochemical integrity.
To minimize epimerization:
-
Use the mildest possible reaction conditions: This includes using the weakest base that can still effectively promote the desired reaction and running the reaction at the lowest possible temperature.
-
Limit reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Consider alternative synthetic routes: If epimerization remains a significant issue, you may need to explore synthetic strategies that avoid strongly basic conditions or protect the C5 stereocenter.
Experimental Protocols
Protocol 1: General Procedure for Dieckmann Condensation
This protocol is adapted from methodologies described for the synthesis of tetramic acids via intramolecular cyclization.[15]
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the N-(3-oxoalkanoyl)-L-amino acid methyl ester (1 equivalent) in dry methanol in a dried flask.
-
Base Addition: Add a 0.5 M solution of sodium methoxide in dry methanol (1.2 equivalents).
-
Reaction: Stir the mixture under reflux conditions for 3 hours.
-
Work-up: After the reaction, pour the mixture into water and extract with diethyl ether. Discard the organic phase.
-
Acidification: Acidify the aqueous phase with 2 M HCl until a pH of 2 is reached.
-
Extraction: Extract the acidified aqueous phase three times with ethyl acetate.
-
Drying and Concentration: Combine the organic phases, dry over MgSO₄, and remove the solvent in vacuo to yield the crude 3-acyltetramic acid. Further purification can be achieved by chromatography or recrystallization.
Protocol 2: Acylation of Tetramic Acids using Acyl Meldrum's Acid
This method provides a facile route to 3-acyltetramic acids.[16]
-
Amine Formation: React an amino acid ester with an aldehyde to form the corresponding azomethine, followed by reduction to the secondary amine.[2]
-
Acylation: React the solid-phase bound secondary amine with an acylated Meldrum's acid in boiling toluene.[2]
-
Cyclization and Cleavage: The final cyclization to the 3-acyltetramic acid is achieved via a Dieckmann condensation, which also cleaves the product from the solid support.[2]
Visualizations
Diagram 1: Dieckmann Condensation Mechanism
Caption: Mechanism of 3-acyltetramic acid synthesis via Dieckmann condensation.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synthetic approach to diverse 3-acyltetramic acids via O- to C-acyl rearrangement and application to the total synthesis of penicillenol series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 12. m.youtube.com [m.youtube.com]
- 13. savemyexams.com [savemyexams.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Antibacterial Efficacy of 3-Acetyltetramic Acid Derivatives
Welcome to the technical support center for the optimization of 3-acetyltetramic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in harnessing the antibacterial potential of this promising class of compounds. Here, we address common challenges and frequently asked questions encountered during synthesis, screening, and lead optimization, providing not just solutions but the underlying scientific rationale to empower your research decisions.
I. Frequently Asked Questions (FAQs)
This section covers fundamental concepts and common inquiries that form the basis of a successful research program with this compound derivatives.
Q1: What is the primary antibacterial mechanism of action for this compound derivatives?
A1: The antibacterial activity of many this compound derivatives is primarily attributed to their function as proton ionophores.[1] This mechanism involves dissipating the crucial transmembrane proton motive force (PMF) in bacteria. Specifically, these lipophilic molecules can embed in the bacterial cell membrane, pick up protons (H+) from the acidic exterior, and transport them across the membrane into the more alkaline cytoplasm, effectively short-circuiting the cell's electrochemical gradient.[1][2] This disruption of the PMF inhibits essential cellular processes like ATP synthesis, nutrient transport, and flagellar motion, ultimately leading to bacteriostasis or bactericidal activity. Some derivatives may also possess secondary mechanisms, such as inhibiting bacterial RNA polymerase (RNAP) or undecaprenyl pyrophosphate synthase (UPPS).[3]
Q2: What is the typical antibacterial spectrum for this class of compounds?
A2: Generally, this compound derivatives exhibit potent activity against a range of Gram-positive bacteria, including clinically relevant pathogens like Staphylococcus aureus (both methicillin-sensitive and -resistant strains), Enterococcus faecalis, and Bacillus anthracis.[4][5] Their efficacy against Gram-negative bacteria is often limited.[3] This is largely due to the formidable outer membrane of Gram-negative organisms, which acts as a permeability barrier, and the presence of efficient efflux pumps that actively remove the compounds from the cell.[6]
Q3: My newly synthesized derivative shows poor solubility in aqueous media. How will this affect my antibacterial assays?
A3: Poor aqueous solubility is a significant challenge in antibacterial drug discovery and can severely impact your results.[7][8] If a compound precipitates in the assay medium (e.g., Mueller-Hinton Broth), the actual concentration exposed to the bacteria will be much lower than intended, leading to an underestimation of its true potency (i.e., an artificially high Minimum Inhibitory Concentration, or MIC).[9] This can cause you to incorrectly discard a potentially valuable compound. It is crucial to address solubility issues before or during the bioassay.
Q4: What are the key considerations for setting up a Minimum Inhibitory Concentration (MIC) assay for these derivatives?
A4: A robust and reproducible MIC assay is the cornerstone of evaluating antibacterial efficacy. Key considerations include:
-
Standardization: Strictly adhere to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure consistency and comparability of results.[10][11]
-
Inoculum Preparation: The final bacterial concentration must be standardized, typically to ~5 x 10^5 CFU/mL in the well. Variations in inoculum size can significantly alter MIC values.[12]
-
Solvent Control: Since these derivatives are often dissolved in DMSO, include a "DMSO only" control well at the highest concentration used in your assay to ensure the solvent itself has no antibacterial effect.[9]
-
Quality Control (QC): Always include a reference bacterial strain (e.g., S. aureus ATCC® 29213™) with a known MIC for a standard antibiotic. If the QC result falls outside the acceptable range, the entire assay is invalid.[12][13]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experimental work.
Issue 1: My MIC values are inconsistent and vary significantly between experiments.
This is a common problem that can often be resolved by systematically evaluating your experimental parameters.[13][14]
-
Possible Cause 1: Inoculum Variability.
-
Why it happens: The "inoculum effect" is a well-documented phenomenon where the density of the starting bacterial culture affects the apparent MIC. A higher-than-standard inoculum can overwhelm the compound, leading to higher MICs.
-
Troubleshooting Steps:
-
Standardize Your Inoculum: Always prepare your bacterial suspension to match a 0.5 McFarland turbidity standard.
-
Verify Colony Counts: Periodically, perform a viable plate count from your standardized inoculum to confirm it falls within the target range (typically 1 x 10^8 CFU/mL before dilution into the assay plate).
-
Use Fresh Cultures: Prepare your inoculum from fresh, overnight bacterial cultures on non-selective agar to ensure the bacteria are in a consistent growth phase.
-
-
-
Possible Cause 2: Compound Precipitation.
-
Why it happens: The compound may be precipitating out of the aqueous broth medium over the incubation period, especially at higher concentrations. This is common for lipophilic molecules.[9]
-
Troubleshooting Steps:
-
Visual Inspection: Before and after incubation, carefully inspect the wells of your microtiter plate under a light source for any visible precipitate or film.
-
Solubility Test: Perform a simple kinetic solubility test. Prepare the highest concentration of your compound in the assay broth, incubate under the same conditions as your MIC assay, and measure the amount of soluble compound over time using HPLC or UV-Vis spectroscopy.
-
Use Co-solvents: If solubility is an issue, consider adding a small, validated percentage of a biocompatible co-solvent like polyethylene glycol (PEG) to your assay medium. However, you must validate that the co-solvent does not affect bacterial growth or the activity of control antibiotics.[7]
-
-
-
Possible Cause 3: Compound Instability.
-
Why it happens: The tetramic acid core or side chains could be susceptible to hydrolysis or degradation in the broth medium (pH ~7.2-7.4) over the 18-24 hour incubation period.
-
Troubleshooting Steps:
-
Stability Analysis: Incubate your compound in the assay broth at 37°C for 24 hours. At various time points (0, 6, 12, 24h), take an aliquot and analyze it by HPLC or LC-MS to check for the appearance of degradation products.
-
pH Check: Ensure the pH of your Mueller-Hinton Broth is within the CLSI-specified range (7.2-7.4) before use, as pH deviations can affect both compound stability and bacterial growth.[14]
-
-
Issue 2: The compound is highly active against Gram-positive bacteria but shows zero activity against Gram-negatives (e.g., E. coli, P. aeruginosa).
This is a common and expected outcome for this class of compounds, but there are strategies to probe the underlying reasons.
-
Possible Cause: Gram-Negative Outer Membrane Barrier.
-
Why it happens: The lipopolysaccharide (LPS) outer layer of Gram-negative bacteria is a highly effective barrier that prevents many hydrophobic compounds from reaching their inner membrane or cytoplasmic targets.[6]
-
Troubleshooting Steps:
-
Use a Permeabilizer: Run the MIC assay again in the presence of a sub-inhibitory concentration of an outer membrane permeabilizing agent, such as EDTA or polymyxin B nonapeptide (PMBN). If the compound becomes active in the presence of the permeabilizer, it strongly suggests the outer membrane is the primary barrier.
-
Test Hypersusceptible Strains: Use mutant strains with deficient efflux pump systems (e.g., E. coli ΔtolC) or defects in their LPS structure. Activity against these strains, but not the wild-type, confirms the roles of efflux and the outer membrane barrier.
-
-
Issue 3: The compound shows potent antibacterial activity but is also highly cytotoxic to mammalian cells.
Balancing antibacterial efficacy with host cell toxicity is a critical step in drug development.[2][15]
-
Possible Cause: Non-selective Membrane Disruption.
-
Why it happens: The ionophoric mechanism of action, which is so effective against bacteria, can also disrupt the mitochondrial membrane potential in eukaryotic cells, leading to cytotoxicity.[1]
-
Troubleshooting Steps:
-
Quantify Selectivity: Calculate a selectivity index (SI) by dividing the cytotoxic concentration (CC50) by the antibacterial concentration (MIC). A higher SI is desirable.
-
Structure-Activity Relationship (SAR) Analysis: This is a key optimization step. Synthesize a focused library of analogues to explore how modifications to different parts of the molecule affect antibacterial potency versus cytotoxicity. Often, subtle changes to lipophilicity or specific functional groups can decouple the two effects. For example, explore changes to the N-substituent and the length of the 3-acyl chain.[4][5]
-
-
III. Key Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay (CLSI-based)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a this compound derivative.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well, sterile, flat-bottom microtiter plates
-
Test compound stock solution (e.g., 1280 µg/mL in 100% DMSO)
-
Bacterial strain (e.g., S. aureus ATCC® 29213™)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24h) agar plate, pick 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10^8 CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10^6 CFU/mL. This is your working inoculum.
-
Compound Dilution Plate: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 20 µL of your 1280 µg/mL compound stock to well 1. Then add 180 µL of CAMHB to well 1 for a final volume of 200 µL (concentration is now 128 µg/mL). c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no compound, no bacteria).
-
Inoculation: a. Add 100 µL of the working inoculum (~1 x 10^6 CFU/mL) to wells 1 through 11. Do not add bacteria to well 12. b. The final volume in each well is 200 µL. The final bacterial concentration is ~5 x 10^5 CFU/mL, and the compound concentrations are now halved (e.g., ranging from 64 µg/mL down to 0.125 µg/mL).
-
Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[16]
Protocol 2: XTT Cytotoxicity Assay
This protocol measures the potential toxicity of a compound against a mammalian cell line (e.g., HEK293 or HepG2). The XTT assay is a colorimetric method that quantifies cell viability based on the metabolic activity of mitochondrial dehydrogenases.[17]
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well, sterile, tissue culture-treated plates
-
Test compound dilutions
-
XTT labeling reagent and electron-coupling reagent
-
Plate reader capable of measuring absorbance at ~450-500 nm
Procedure:
-
Cell Seeding: a. Harvest and count cells. Seed the 96-well plate with 100 µL of cell suspension per well at a density of 1 x 10^4 cells/well. b. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Compound Treatment: a. Prepare 2x concentrated serial dilutions of your compound in complete medium. b. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO) and a "cells only" control. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
XTT Assay: a. Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and the coupling reagent). b. Add 50 µL of the XTT mixture to each well. c. Incubate the plate for 2-4 hours at 37°C in the CO2 incubator. During this time, viable cells will convert the yellow XTT tetrazolium salt into a water-soluble orange formazan product.
-
Data Acquisition: a. Gently shake the plate to ensure a homogenous distribution of the color. b. Measure the absorbance of each well at ~475 nm (with a reference wavelength of ~650 nm) using a plate reader.
-
Analysis: a. Subtract the background absorbance (medium only). b. Calculate the percentage of cell viability for each concentration relative to the vehicle control wells. c. Plot the percentage viability against the compound concentration (log scale) to determine the CC50 value (the concentration that reduces cell viability by 50%).
IV. Visualization & Data
Diagram 1: General Workflow for Antibacterial Optimization
Caption: Workflow for optimizing this compound derivatives.
Diagram 2: Troubleshooting Inconsistent MIC Results
Caption: A flowchart for troubleshooting variable MIC assay outcomes.
Table 1: Example Structure-Activity Relationship (SAR) Data
This table illustrates hypothetical data for a series of N-substituted this compound derivatives, guiding optimization towards improved selectivity.
| Compound ID | N-Substituent | Lipophilicity (clogP) | MIC vs. S. aureus (µg/mL) | CC50 vs. HEK293 (µM) | Selectivity Index (SI = CC50/MIC) |
| Parent-01 | -H | 1.5 | 8 | >100 | >12.5 |
| Analog-02 | -Methyl | 1.9 | 4 | 80 | 20 |
| Analog-03 | -n-Butyl | 3.0 | 1 | 15 | 15 |
| Analog-04 | -n-Octyl | 5.1 | 0.5 | 2 | 4 |
| Analog-05 | -Benzyl | 3.6 | 2 | 40 | 20 |
| Analog-06 | -(2-hydroxyethyl) | 0.8 | 16 | >100 | >6.25 |
Note: Data are hypothetical and for illustrative purposes only. The Selectivity Index is calculated using molar concentrations for an accurate comparison.
Analysis: The data suggests that increasing alkyl chain length (lipophilicity) improves antibacterial potency (lower MIC) but at the cost of significantly increased cytotoxicity (lower CC50), resulting in a poor selectivity index for the most lipophilic analogs (e.g., Analog-04). Introducing a polar group (Analog-06) reduces both activity and toxicity. The sweet spot for this hypothetical series appears to be shorter alkyl or benzyl substituents (Analog-02, Analog-05), which offer a good balance of potency and selectivity.
V. References
-
Clinical Microbiology Reviews. (n.d.). Challenges of Antibacterial Discovery. ASM Journals. Retrieved from [Link]
-
Microbe Investigations. (2024, May 13). Antibacterial Drug Development: Overcoming Common Challenges. Retrieved from [Link]
-
Yendapally, R., et al. (2008). N-substituted this compound Derivatives as Antibacterial Agents. Journal of Medicinal Chemistry, 51(5), 1487-1491. Retrieved from [Link]
-
Blais, J., et al. (2020). Challenges and shortcomings of antibacterial discovery projects. Biochemical Pharmacology, 182, 114266. Retrieved from [Link]
-
Jeong, Y. C., & Moloney, M. G. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. The Journal of Organic Chemistry, 76(5), 1342-1354. Retrieved from [Link]
-
Jeong, Y. C., et al. (2014). A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones. Chemistry, 20(21), 6467-6477. Retrieved from [Link]
-
Jeong, Y. C., et al. (2015). Antibacterial barbituric acid analogues inspired from natural 3-acyltetramic acids; synthesis, tautomerism and structure and physicochemical property-antibacterial activity relationships. Molecules, 20(3), 3582-3629. Retrieved from [Link]
-
Reck, F., et al. (2019). Challenges of antibacterial drug discovery. Arkivoc, 2019(4), 166-187. Retrieved from [Link]
-
Saney, L., et al. (2023). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Agricultural Science & Technology, 3(7), 674-683. Retrieved from [Link]
-
Lowery, C. A., et al. (2009). Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals. Journal of the American Chemical Society, 131(40), 14473-14479. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Challenges of antibacterial drug discovery. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(7), 551-555. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
-
Matsuo, K., et al. (1984). Syntheses and antimicrobial activities of 3-acyltetramic acid derivatives. Chemical & Pharmaceutical Bulletin, 32(10), 4197-4204. Retrieved from [Link]
-
Hill, A. P., & Young, R. J. (2012). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. ACS Medicinal Chemistry Letters, 3(12), 1017-1021. Retrieved from [Link]
-
Schobert, R., & Schlenk, A. (2008). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 108(9), 3843-3861. Retrieved from [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Yendapally, R., et al. (2008). N-Substituted this compound Derivatives as Antibacterial Agents. Journal of Medicinal Chemistry, 51(5), 1487-1491. Retrieved from [Link]
-
ResearchGate. (2023). N-Substituted this compound Derivatives as Antibacterial Agents. Retrieved from [Link]
-
Applied Chemical Engineering. (2023). In vitro cell-based assays to test drugs. Retrieved from [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
-
ResearchGate. (2024). What common issues should be aware of when interpreting MIC values?. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, antibiotic activity and structure-activity relationship study of some 3-enaminetetramic acids. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
Microbe Investigations. (2024, May 20). MIC and MBC testing tips to ensure reproducibility of results. Retrieved from [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
CLSI. (n.d.). Clinical & Laboratory Standards Institute. Retrieved from [Link]
-
ResearchGate. (2023). Discovery solubility measurement and assessment of small molecules with drug development in mind. Retrieved from [Link]
-
Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
-
Schlessinger, R. H., & Bebernitz, G. R. (1985). A versatile 3-acyltetramic acid reagent. The Journal of Organic Chemistry, 50(8), 1344-1346. Retrieved from [Link]
-
MDPI. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. Retrieved from [Link]
-
YouTube. (2023, April 27). MIC Assay Calculations: Mastering Dilution Factors & Antibiotic Concentrations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-substituted this compound derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Challenges and shortcomings of antibacterial discovery projects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. idexx.com [idexx.com]
- 17. measurlabs.com [measurlabs.com]
Technical Support Center: Enhancing the Stability of 3-Acetyltetramic Acid Prodrugs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3-acetyltetramic acid (3-ATA) prodrugs. This guide is designed for researchers, chemists, and formulation scientists encountering stability challenges during the development of this promising class of compounds. Our goal is to provide a framework for diagnosing degradation issues, implementing effective stabilization strategies, and understanding the chemical principles behind them. 3-ATAs are known for their diverse biological activities, but their inherent structural features, particularly the β-dicarbonyl system and lactam ring, present unique stability hurdles.[1][2] This resource consolidates field-proven insights and troubleshooting methodologies to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with this compound (3-ATA) prodrugs?
A: The primary stability challenges stem from the inherent reactivity of the 3-ATA core and the nature of the prodrug linkage. The most common issues are:
-
Hydrolytic Degradation: This is the most prevalent issue. The lactam ring in the tetramic acid core is susceptible to hydrolysis, especially under strong acidic or basic conditions.[3][4] Furthermore, if the prodrug is an ester, this linkage is also prone to pH-dependent hydrolysis.[5]
-
Oxidative Degradation: The enol tautomer of the 3-ATA core can be susceptible to oxidation, leading to the formation of impurities and loss of potency.
-
Tautomeric Instability: 3-Acyltetramic acids exist as a mixture of tautomers in solution.[6][7] While this is an intrinsic property, shifts in the tautomeric equilibrium due to solvent, pH, or temperature can affect biological activity and analytical reproducibility.
-
Photodegradation: Like many complex organic molecules, 3-ATA prodrugs can be sensitive to light, which can catalyze degradation reactions.[3]
Q2: My 3-ATA prodrug shows rapid degradation in my aqueous formulation. What is the first thing I should investigate?
A: The first and most critical parameter to investigate is the pH of your formulation . The stability of both the lactam ring and common ester-based prodrug moieties is highly pH-dependent.[4][8] We recommend performing a pH-rate profile study by dissolving the prodrug in a series of buffers across a wide pH range (e.g., pH 2 to pH 10) and monitoring its degradation over time using a stability-indicating method like HPLC. This will identify the pH of maximum stability, which is often slightly acidic (around pH 4-6) for many ester prodrugs.[5]
Q3: What is a "forced degradation" study and why is it necessary?
A: A forced degradation or "stress testing" study is an experiment where the drug substance or product is intentionally exposed to harsh conditions that are more severe than accelerated stability testing.[9][10] Its purpose is to identify the likely degradation products, establish the primary degradation pathways (e.g., hydrolysis, oxidation, photolysis), and demonstrate the specificity of your analytical methods.[11] This knowledge is crucial for developing stable formulations and is a requirement for regulatory submissions.[9][12]
Q4: Can the choice of the prodrug promoiety itself influence stability?
A: Absolutely. The promoiety can influence stability in several ways:
-
Steric Hindrance: Bulkier groups near the prodrug linkage can sterically hinder the approach of water or hydroxyl ions, slowing down hydrolysis.
-
Electronic Effects: Electron-withdrawing or -donating groups within the promoiety can alter the susceptibility of the ester or amide bond to cleavage.
-
Solubility Modulation: The promoiety alters the drug's solubility. While the goal is often to improve solubility, this can sometimes expose the molecule to degradative environments it would otherwise avoid in a solid state.[13]
-
Intramolecular Catalysis: The promoiety could potentially be positioned to catalyze the degradation of the parent molecule through intramolecular interactions.
Troubleshooting Guide: Degradation & Instability
This section addresses specific experimental observations with potential causes and scientifically-grounded solutions.
Issue 1: Rapid Loss of Parent Prodrug in Aqueous Solution with Multiple New Peaks on HPLC
-
Observation: When dissolved in a neutral aqueous buffer (e.g., PBS pH 7.4), the peak corresponding to the intact 3-ATA prodrug decreases by >20% within a few hours at room temperature. Several new, more polar peaks appear on the chromatogram.
-
Potential Causes:
-
Base-Catalyzed Hydrolysis: At pH 7.4, hydroxide ions can catalyze the hydrolysis of both the lactam ring and, more commonly, an ester prodrug linkage.[4][14]
-
Buffer-Catalyzed Hydrolysis: Certain buffer species (e.g., phosphate, citrate) can act as general acid/base catalysts and directly participate in the hydrolysis reaction, accelerating degradation beyond what is expected from pH alone.
-
Enzymatic Degradation: If the solution is not sterile or contains cellular components (e.g., cell culture media, plasma), esterases or other enzymes could be cleaving the prodrug.[15]
-
-
Recommended Solutions & Scientific Rationale:
-
Action 1: Determine pH of Maximum Stability. Conduct the pH-rate profile study described in FAQ #2. This is the most critical first step. The data will guide the selection of an appropriate buffer system for your formulation.
-
Action 2: Select an Inert Buffer. Once the optimal pH is known, select a buffer system that is known to be non-catalytic, such as acetate or succinate buffers, if compatible. Test your compound in different buffer systems at the same pH to identify any buffer-specific catalytic effects.
-
Action 3: Consider Non-Aqueous or Co-Solvent Systems. If aqueous stability remains poor even at the optimal pH, investigate the use of co-solvents like propylene glycol or PEG 400 to reduce water activity.[14][16] This decreases the concentration of water available for hydrolysis, thereby slowing the degradation rate.
-
Action 4: Lyophilization. For long-term storage, consider lyophilizing the prodrug in a formulation containing cryoprotectants (e.g., mannitol, sucrose). This removes water, preventing hydrolytic degradation. The product can then be reconstituted immediately before use.
-
Issue 2: Appearance of Impurities Upon Storage, Even in Solid Form
-
Observation: A new impurity peak is detected in the solid 3-ATA prodrug powder after storage for several weeks, especially when exposed to light or ambient air.
-
Potential Causes:
-
Oxidation: The molecule may be reacting with atmospheric oxygen. This is often accelerated by exposure to light or trace metal ions.
-
Photodegradation: UV or visible light can provide the energy to initiate degradation reactions, leading to complex impurity profiles.[3]
-
Hygroscopicity & Solid-State Hydrolysis: The prodrug powder may be hygroscopic (readily absorbs moisture from the air). This absorbed water can lead to solid-state hydrolysis, especially if the material is stored at elevated temperatures.[16]
-
-
Recommended Solutions & Scientific Rationale:
-
Action 1: Protect from Light and Oxygen. Store the solid material in amber vials under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (e.g., 4°C or -20°C). This minimizes exposure to the primary drivers of photo- and oxidative degradation.
-
Action 2: Add Antioxidants or Chelating Agents to Formulations. For liquid formulations, include excipients that mitigate oxidation.
-
Antioxidants: Butylated hydroxytoluene (BHT) or ascorbic acid can scavenge free radicals.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions (like Fe²⁺ or Cu²⁺) that catalyze oxidative reactions.
-
-
Action 3: Control Humidity. Store the solid powder in a desiccator or with a desiccant to minimize moisture absorption. This is critical to prevent solid-state hydrolysis.
-
Issue 3: Inconsistent Bioactivity or Analytical Results
-
Observation: Different batches of the same prodrug, or even the same batch tested on different days, show variable results in bioassays or inconsistent HPLC retention times/peak shapes.
-
Potential Causes:
-
Tautomeric Interconversion: As mentioned, 3-ATAs exist as multiple tautomers.[6][7] The equilibrium between these forms can be sensitive to the solvent, pH, and temperature of your assay media or HPLC mobile phase. Since different tautomers may have different biological activities or chromatographic behavior, a shifting equilibrium will lead to inconsistent results.
-
On-Column Degradation: The conditions of the HPLC analysis itself (e.g., metal ions in the column frit, extreme mobile phase pH) could be causing the prodrug to degrade during the analytical run.
-
-
Recommended Solutions & Scientific Rationale:
-
Action 1: Standardize and Control Experimental Conditions. Ensure that the pH, solvent composition, and temperature of all solutions (stock solutions, assay buffers, mobile phases) are strictly controlled and documented. Allow solutions to equilibrate to the target temperature before use.
-
Action 2: Optimize HPLC Method.
-
Use a metal-passivated column and PEEK tubing to minimize on-column interactions with metal ions.
-
Evaluate the stability of the prodrug in the mobile phase by incubating it for several hours and re-analyzing to check for degradation.
-
Adjust the mobile phase pH to a range where the compound is known to be more stable, if possible.
-
-
Core Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol provides a framework for identifying the degradation pathways of your 3-ATA prodrug.
Objective: To determine the intrinsic stability of the 3-ATA prodrug under hydrolytic, oxidative, and photolytic stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the prodrug at 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: For each condition, dilute the stock solution into the stressor solution to a final concentration of ~100 µg/mL. Include a control sample diluted in the same medium but without the stressor, kept at 5°C in the dark.
-
Acidic Hydrolysis: 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH. Incubate at room temperature (this is often very rapid).
-
Neutral Hydrolysis: Purified Water or pH 7.4 Buffer. Incubate at 60°C.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Incubate at room temperature in the dark.
-
Photolytic Degradation: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions). Also, expose solid powder to the same light conditions.
-
-
Time Points: Sample each condition at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours). The goal is to achieve 10-20% degradation of the main compound.[12] Adjust incubation times or temperatures as needed.
-
Sample Quenching: Before analysis, neutralize acidic/basic samples with an equimolar amount of base/acid. For oxidative samples, quenching is typically not required if analyzed promptly.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. An HPLC-MS method is highly recommended for the identification of degradation products.
-
Data Evaluation:
-
Calculate the percentage of parent drug remaining at each time point.
-
Determine the peak areas of the major degradation products.
-
Use mass spectrometry data to propose structures for the degradants and elucidate the degradation pathways.
-
Data & Visualization
Table 1: Typical Forced Degradation Conditions & Observations
| Stress Condition | Reagent/Setup | Typical Incubation | Expected Degradation Pathway for 3-ATA Prodrugs |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60-80°C, 2-24h | Cleavage of ester/amide prodrug moiety; potential lactam ring opening. |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH | Room Temp, 0.5-8h | Rapid cleavage of ester prodrug moiety; rapid lactam ring opening. |
| Oxidation | 3-30% H₂O₂ | Room Temp, 2-24h | Oxidation of the enol double bond or other sensitive functional groups. |
| Photolysis | ICH Q1B Chamber | N/A | Complex degradation, potential for radical-based reactions. |
| Thermal | 60-80°C (in solid state) | 1-7 days | Solid-state hydrolysis (if moisture present), potential for thermal rearrangement. |
Diagram 1: Key Degradation Pathways of a 3-ATA Ester Prodrug
This diagram illustrates the primary points of instability in a generic this compound ester prodrug structure: hydrolysis of the prodrug ester linkage and hydrolysis of the core lactam ring.
Caption: Primary degradation routes for 3-ATA prodrugs.
Diagram 2: Workflow for Stability Enhancement
This workflow provides a logical progression for researchers to diagnose and solve stability issues with their compounds.
Caption: Systematic workflow for improving prodrug stability.
References
-
Roosen, T., et al. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Omega. Available at: [Link][17][18][19][20]
-
Mohammed-Ali, M. A. (2012). Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Development and Technology. Available at: [Link]
-
Anjali, D., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Kamaruzaman, N. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
ChemIntel360. (2024). The Role of Excipients in Enhancing Drug Stability. ChemIntel360. Available at: [Link]
-
Intertek. Protein Forced Degradation Studies. Intertek. Available at: [Link]
-
Li, W. M., et al. (2012). [Degradation Pathways and Main Degradation Products of Tetracycline Antibiotics: Research Progress]. Ying Yong Sheng Tai Xue Bao. Available at: [Link]
-
Pattenden, G., et al. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Vooturi, R., et al. (2011). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Journal of Pharmacy Research. Available at: [Link]
-
Barrow, R. A., & Wills, M. (2009). Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. Synlett. Available at: [Link]
-
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available at: [Link]
-
Ware, E., et al. (2021). Prodrug approaches for the development of a long-acting drug delivery systems. Advanced Drug Delivery Reviews. Available at: [Link]
-
Jones, R. C., et al. (1989). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Li, W., et al. (2012). Degradation pathways and main degradation products of tetracycline antibiotics: Research progress. ResearchGate. Available at: [Link]
-
Patel, A. D., et al. (2023). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. MDPI. Available at: [Link]
-
Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]
-
Liu, Y., et al. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. Marine Drugs. Available at: [Link]
-
Pattenden, G., et al. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Miller, M. J., et al. (2020). Design of β-lactam Prodrugs to Selectively Suppress β-lactam Resistant, Pathogenic Bacteria in Microbial Mixtures. DukeSpace. Available at: [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]
-
Ruddle, C. C., & Smyth, T. P. (2004). Penicillins as β-lactamase-dependent prodrugs: enabling role of a vinyl ester exocyclic to the lactam ring. Chemical Communications. Available at: [Link]
-
Badawy, S. I., et al. (1999). Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. Pharmaceutical Development and Technology. Available at: [Link]
-
Miller, M. J., et al. (2024). An engineered prodrug selectively suppresses β-lactam resistant bacteria in a mixed microbial setting. bioRxiv. Available at: [Link]
-
Abdel-Mageed, W. M., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs. Available at: [Link]
-
Owino, J. O. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibisscientific.com [ibisscientific.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. colorcon.com [colorcon.com]
- 17. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. figshare.com [figshare.com]
Refinement of protocols for isolating 3-Acetyltetramic acid from natural sources
Technical Support Center: Isolation of 3-Acetyltetramic Acid
Welcome to the dedicated technical support center for the isolation and refinement of this compound and its derivatives from natural sources. This guide is designed for researchers, natural product chemists, and drug development professionals actively working with this fascinating class of compounds. Natural products containing the tetramic acid core are renowned for their potent biological activities, but their isolation is often a significant challenge due to structural instability and the complexity of the biological matrix.[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will address common pain points in the isolation workflow, from initial extraction to final crystallization, ensuring you have the knowledge to troubleshoot effectively and optimize your yield and purity.
Troubleshooting Guide & Critical Process Insights
This section is formatted as a series of common issues encountered during the isolation of this compound. Each entry details the problem, explores the underlying causes, and provides actionable solutions.
Question 1: My initial crude extract shows promising activity, but I'm experiencing significant loss of the target compound after silica gel chromatography. What's happening?
Answer: This is a classic and frequently encountered problem when working with 3-acyltetramic acids. The issue almost certainly stems from the inherent instability of the compound on acidic stationary phases like silica gel.
-
Causality Explained: The 3-acyltetramic acid scaffold possesses an acidic enolic proton and is susceptible to degradation, rearrangement, or irreversible adsorption on the acidic silanol groups of a standard silica gel column.[3] Some derivatives have been shown to be particularly unstable in acidic conditions, potentially converting into other compounds.[4] This interaction can catalyze decomposition, leading to smeared bands, low recovery, or complete loss of your product.
-
Troubleshooting & Solutions:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of silica gel in your starting mobile phase (e.g., dichloromethane or ethyl acetate) and add 1% triethylamine (Et3N) or pyridine. This neutralizes the acidic sites on the silica surface, minimizing compound degradation. Run the column with a mobile phase containing a small percentage (0.1-0.5%) of the same amine.
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider alternative, less acidic stationary phases.
-
Alumina (Neutral or Basic): An excellent choice for acid-sensitive compounds. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.
-
Sephadex LH-20: This size-exclusion chromatography resin is exceptionally gentle and separates based on molecular size and polarity in solvents like methanol or chloroform/methanol mixtures. It is frequently used for purifying tetramic acid derivatives.[5]
-
Reversed-Phase (C18) Chromatography: This is a powerful alternative, especially for semi-preparative purification. The compound is eluted with a gradient of water and an organic solvent like acetonitrile or methanol.[3][5] Be aware that some tetramic acid derivatives can be unstable in the presence of acidic modifiers like trifluoroacetic acid (TFA), which is often used in HPLC.[4] If instability is observed, use a neutral mobile phase or a different modifier like formic acid.
-
-
Question 2: I've successfully purified my this compound, but I am struggling to induce crystallization. The compound oils out or remains as an amorphous solid.
Answer: Crystallization is often the final, and most challenging, step in purification.[6] The polar nature of the tetramic acid core can make it difficult to find a suitable solvent system.[7]
-
Causality Explained: "Oiling out" occurs when the solid melts in the hot solvent or when its solubility is too high, causing it to separate as a supersaturated liquid upon cooling rather than forming an ordered crystal lattice.[8] Amorphous solids form when precipitation is too rapid, not allowing time for crystal nucleation and growth.
-
Troubleshooting & Solutions:
-
Systematic Solvent Screening: The key is finding a solvent that dissolves the compound when hot but not when cold.[8][9][10]
-
Single Solvent Method: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane). Heat a small amount of your compound in the solvent until dissolved, then allow it to cool slowly.[9]
-
Two-Solvent (Anti-Solvent) Method: This is often the most effective technique. Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., methanol, acetone, or DMSO for highly polar compounds).[7][9] Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexane, diethyl ether, or water) dropwise until persistent turbidity (cloudiness) is observed. Warm the solution slightly to redissolve the precipitate, and then allow it to cool slowly and undisturbed.
-
-
Control the Cooling Rate: Rapid cooling promotes the formation of small, impure crystals or amorphous powder.[10] Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature overnight) to slow down the process and encourage the growth of larger, higher-purity crystals.
-
Introduce a Seed Crystal: If you have a tiny crystal from a previous attempt, adding it to the supersaturated solution can initiate nucleation and promote crystal growth.[6]
-
| Solvent System | Polarity Index | Boiling Point (°C) | Typical Use Case for Tetramic Acids |
| Hexane | 0.1 | 69 | Anti-solvent (poor solvent) |
| Diethyl Ether | 2.8 | 35 | Anti-solvent (poor solvent) |
| Dichloromethane | 3.1 | 40 | Chromatography / Good solvent for less polar derivatives |
| Ethyl Acetate | 4.4 | 77 | Extraction / Chromatography / Good crystallization solvent |
| Acetone | 5.1 | 56 | Good solvent / Can be paired with hexane |
| Methanol | 5.1 | 65 | Good solvent for polar derivatives / Chromatography |
| Water | 10.2 | 100 | Anti-solvent (for less polar derivatives) / Mobile phase |
Table 1: Properties of common solvents for chromatography and crystallization.
Question 3: My yields are consistently low, starting from the initial extraction. How can I improve the recovery from my fungal broth or mycelia?
Answer: Low initial recovery is often a result of either inefficient extraction or a failure to capture the target compound due to its specific chemical properties. This compound's acidic nature is the key to an efficient extraction strategy.
-
Causality Explained: Fungal fermentations produce a complex mixture of metabolites with a wide range of polarities.[11][12] A simple liquid-liquid extraction with a single organic solvent like ethyl acetate may leave a significant portion of your target compound in the aqueous phase, especially if the pH is not controlled.
-
Troubleshooting & Solutions:
-
Acidify the Fermentation Broth: Before extraction, adjust the pH of the fungal broth to be acidic (pH 3-4) using an acid like HCl or formic acid. This will protonate the tetramic acid, converting it from its water-soluble salt form into its neutral, more organic-soluble form.[13] This dramatically increases its partitioning into your extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Employ Acid-Base Partitioning for Cleanup: This powerful technique can significantly enrich your compound before chromatography.[14][15]
-
After the initial extraction into an organic solvent, extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3).[16][17]
-
The acidic this compound will be deprotonated, forming a salt that is now soluble in the aqueous bicarbonate layer, while neutral impurities (like lipids) remain in the organic layer.[14]
-
Separate the layers, and then re-acidify the aqueous layer to pH 3-4. Your target compound will precipitate or can be re-extracted with fresh organic solvent, now in a much purer state.
-
-
Core Experimental Protocols
The following protocols are generalized workflows. You must optimize parameters such as solvent ratios and volumes based on your specific compound and scale.
Protocol 1: Acid-Base Extraction and Enrichment
-
Harvest & Acidify: Centrifuge the fungal culture to separate the mycelia from the broth. Combine and acidify the supernatant to pH 3-4 with 2M HCl.
-
Initial Organic Extraction: Extract the acidified broth three times with an equal volume of ethyl acetate. Combine the organic layers.
-
Bicarbonate Wash: Extract the combined ethyl acetate layer twice with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Combine the aqueous (bicarbonate) layers. The majority of neutral and basic impurities will remain in the ethyl acetate.
-
Isolate Crude Acidic Product: Cool the combined aqueous layer in an ice bath and carefully re-acidify to pH 3-4 with 2M HCl. The this compound will often precipitate out. If it does not, extract the acidified aqueous layer three times with a fresh volume of ethyl acetate or dichloromethane.
-
Dry and Concentrate: Dry the final organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the enriched crude product.
Protocol 2: Column Chromatography on Deactivated Silica
-
Prepare Slurry: In a beaker, add silica gel to your initial, low-polarity mobile phase (e.g., 98:2 Dichloromethane:Methanol). Add triethylamine to make up 1% of the total solvent volume. Stir well.
-
Pack Column: Pour the slurry into your column and allow it to pack under gravity or with light pressure. Do not let the solvent level drop below the top of the silica bed.[18]
-
Load Sample: Dissolve your crude product in a minimal amount of the mobile phase. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[18]
-
Elute: Begin elution with your starting mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of methanol). Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing your pure compound and remove the solvent under reduced pressure.
Diagrams of Workflows
Frequently Asked Questions (FAQs)
-
Q: What is the typical tautomeric form of 3-acyltetramic acids observed in solution?
-
A: 3-Acyltetramic acids exist as a mixture of rapidly interconverting tautomers. However, calculations and experimental data suggest that the exo-enol form, with the double bond between C3 and the acyl side chain's carbon, is often the most stable and predominantly observed tautomer in solution.[19]
-
-
Q: Can I use a strong base like sodium hydroxide (NaOH) for the acid-base extraction instead of sodium bicarbonate?
-
A: It is strongly discouraged. While NaOH would effectively deprotonate the tetramic acid, it is a strong enough base to potentially catalyze hydrolysis of the amide bond in the pyrrolidine-2,4-dione ring or other sensitive functional groups, leading to degradation of your target compound.[14] Sodium bicarbonate is sufficiently basic to extract the acidic compound without causing degradation.[16]
-
-
Q: My purified compound is a magnesium complex. How does this affect isolation?
-
A: Some tetramic acid derivatives are known to form stable complexes with metal ions like magnesium (Mg2+).[4] This can sometimes increase their stability. However, if you need the free acid, you may need to treat the complex with a mild acid or a chelating agent like EDTA during workup to release the metal ion before final purification.
-
-
Q: What are the best ways to confirm the identity and purity of my final product?
-
A: A combination of techniques is essential. High-Resolution Mass Spectrometry (HRMS) will confirm the molecular formula. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will elucidate the structure and identify impurities. Purity should be assessed by HPLC with a diode array detector (DAD) or by TLC using at least two different solvent systems to ensure no co-eluting impurities are present.[3]
-
References
- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023).
- How to crystallize the natural compounds from plant extracts? (2013).
- How do I make a crystal of highly polar compounds? (2015).
- Crystallization. (n.d.). University of Missouri-St. Louis.
- Crystalliz
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Natural Product Isol
- HPLC Troubleshooting Guide. (n.d.). Unknown Source.
- Unstable Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Cladosporium sphaerospermum EIODSF 008. (2018). MDPI.
- Biotransformation of Tetracyclines by Fungi: Challenges and Future Research Perspectives. (2022). Unknown Source.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Acid–base extraction. (n.d.). Wikipedia.
- Acid-Base Extraction. (n.d.). University of Colorado Boulder.
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity. (n.d.). RSC Publishing.
- New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp.
- Analyzing the Challenges and Opportunities Associated With Harnessing New Antibiotics From the Fungal Microbiome. (2025). PubMed Central.
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
- The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. (n.d.). MDPI.
- New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. (n.d.). MDPI.
Sources
- 1. Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Chromatography [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation [frontiersin.org]
- 6. iscientific.org [iscientific.org]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. researchgate.net [researchgate.net]
- 10. esisresearch.org [esisresearch.org]
- 11. Biotransformation of Tetracyclines by Fungi: Challenges and Future Research Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analyzing the Challenges and Opportunities Associated With Harnessing New Antibiotics From the Fungal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. magritek.com [magritek.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Acetyltetramic Acid Derivatization
Document ID: TATA-OPT-001
Last Updated: January 15, 2026
Introduction
3-Acetyltetramic acids (3-ATAs) are a vital class of compounds, forming the core scaffold of numerous natural products with diverse biological activities, including antibacterial, herbicidal, and antitumor properties.[1][2][3] Derivatization of the 3-ATA core is a critical strategy in medicinal chemistry and drug development to modulate potency, selectivity, and pharmacokinetic properties. The most common derivatization points involve the acidic proton on the pyrrolidine-2,4-dione ring, leading to N-alkylation, O-acylation, or the formation of enamine derivatives.[4]
However, the inherent tautomerism and multiple reactive sites of the 3-ATA scaffold present unique challenges, often leading to issues with yield, regioselectivity (O- vs. C- vs. N-alkylation/acylation), and side-product formation.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing these critical derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is stalled or incomplete. What is the most common cause?
A: The most frequent cause is insufficient basicity to fully deprotonate the tetramic acid's acidic proton (pKa ≈ 3-5) or neutralization of the base by byproduct formation (e.g., HBr from an alkyl bromide).[6] Ensure you are using at least one equivalent of a sufficiently strong, non-nucleophilic base. Also, consider that the solubility of your starting material and base can be a limiting factor.[6]
Q2: I am seeing a mixture of products. What are the likely side products?
A: You are likely observing a mixture of N-alkylated, O-alkylated, and potentially C-alkylated products. The ratio is highly dependent on the reaction conditions. "Hard" electrophiles tend to favor O-alkylation, while "soft" electrophiles favor C-alkylation. N-alkylation is often achieved under conditions that favor the thermodynamic product. Another possibility is dialkylation if a strong base and excess alkylating agent are used.
Q3: What is a good starting solvent for my derivatization?
A: For N-alkylation, polar aprotic solvents like DMF, DMSO, or acetonitrile (ACN) are excellent starting points.[7] They effectively solvate the cation of the tetramate salt, leaving the anion "bare" and more nucleophilic.[8] For O-acylations, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used, especially in the presence of coupling agents like DCC.
Q4: How can I monitor the progress of my reaction effectively?
A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting material and the expected product (e.g., 30-50% ethyl acetate in hexanes). Staining with potassium permanganate can help visualize both starting material and product. For more precise monitoring, LC-MS is ideal as it can help identify the masses of your desired product and any major side products.[9]
In-Depth Troubleshooting Guides
Problem 1: Low to No Yield in N-Alkylation Reactions
Your reaction shows primarily unreacted starting material after an appropriate reaction time.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Insufficient Base Strength or Amount | The tetramic acid proton is acidic, but a strong enough base is required to maintain a sufficient concentration of the nucleophilic conjugate base. If using a carbonate base with an alkyl halide, the H-X byproduct neutralizes the base, halting the reaction. | Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Alternatively, use a base like potassium carbonate (K₂CO₃) but ensure at least 2-3 equivalents are used to act as both a reactant and an acid scavenger.[6] |
| Poor Solubility | If the tetramic acid salt is not soluble in the reaction solvent, the reaction becomes a heterogeneous mixture, and the rate will be extremely slow. This is common with inorganic bases like K₂CO₃ in solvents like acetone or THF. | Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.[7] Alternatively, adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can facilitate the reaction in a biphasic system. |
| Poor Leaving Group on Electrophile | The reaction proceeds via an SN2 mechanism, which is highly dependent on the quality of the leaving group.[10] Chlorides are less reactive than bromides, which are less reactive than iodides and tosylates. | If using an alkyl chloride or bromide with low reactivity, consider converting it to the corresponding iodide in situ by adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) (Finkelstein reaction).[6] Alternatively, use a more reactive electrophile like an alkyl tosylate or mesylate.[11] |
| Steric Hindrance | Significant steric bulk on either the N-substituent of the tetramic acid or the alkylating agent can dramatically slow down the SN2 reaction. | Increase the reaction temperature. If the reaction is still slow, consider switching to a less hindered electrophile if possible. Microwave-assisted protocols can often overcome steric barriers by reaching higher temperatures quickly.[6][9] |
Problem 2: Competing O-Acylation vs. C-Acylation
When attempting to synthesize 3-acyltetramic acids from a tetramic acid and an acid chloride/anhydride, you isolate the O-acylated enol ester instead of the desired C-acylated product.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Kinetic vs. Thermodynamic Control | O-acylation is often the kinetically favored pathway, meaning it happens faster, especially at low temperatures. The oxygen atom is a "hard" nucleophile, which reacts readily with the "hard" electrophilic carbonyl carbon of the acylating agent. C-acylation is typically the thermodynamically more stable product. | To obtain the C-acylated product, you must use conditions that allow for the rearrangement of the kinetic O-acyl product to the thermodynamic C-acyl product. This is known as a Fries-type rearrangement.[12][13] |
| Lack of Rearrangement Catalyst | The O- to C-acyl migration requires a catalyst to proceed. Lewis acids or specific base/salt combinations are known to promote this rearrangement. | The most effective method is to use a combination of a tertiary amine base (like triethylamine or DIPEA) and a Lewis acid-like salt, such as CaCl₂ or MgCl₂.[12] Another classic approach involves using a Lewis acid like AlCl₃, though this can sometimes be too harsh. A milder and often successful method involves using DMAP (4-dimethylaminopyridine) as a catalyst.[12][14] |
Workflow for Fries-Type Rearrangement to 3-Acyltetramic Acid
Caption: Fries-type rearrangement workflow.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol provides a robust starting point for the N-alkylation of a this compound derivative using a moderately reactive alkyl bromide.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir until the starting material is fully dissolved.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Expert Tip: Adding NaH at 0 °C helps control the initial exothermic reaction and hydrogen gas evolution.
-
-
Stirring: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous as the sodium salt forms.
-
Electrophile Addition: Add the alkyl bromide (1.1 equiv) dropwise to the solution.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours.[9] If the reaction is slow, it can be gently heated to 40-50 °C.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Decision Tree for Optimizing Derivatization
Caption: Troubleshooting decision tree for low-yield reactions.
References
-
Optimization of the reaction conditions for 3aa. ResearchGate. Available at: [Link]
-
Optimization of the derivatization reaction using an eight-point... ResearchGate. Available at: [Link]
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. National Institutes of Health (PMC). Available at: [Link]
-
Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarb. Diva-portal.org. Available at: [Link]
-
New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation. National Institutes of Health. Available at: [Link]
-
Synthesis of and tautomerism in 3-acyltetramic acids. chem.ox.ac.uk. Available at: [Link]
-
Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs. National Institutes of Health (PMC). Available at: [Link]
-
Acylation of phenols. University of Calgary. Available at: [Link]
-
Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. National Institutes of Health. Available at: [Link]
-
Difference Between O Acylation and N Acylation. pediaa.com. Available at: [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. waters.com. Available at: [Link]
-
Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews. Available at: [Link]
-
New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. MDPI. Available at: [Link]
-
Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. Synlett. Available at: [Link]
-
Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus. National Institutes of Health. Available at: [Link]
-
Alkylation. Wikipedia. Available at: [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]
-
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. ResearchGate. Available at: [Link]
-
Alkylation of TEB Acetylide Using Tosylates. bora.uib.no. Available at: [Link]
-
N alkylation at sp3 Carbon Reagent Guide. GSK. Available at: [Link]
-
What is the difference between acetylation and acylation? Quora. Available at: [Link]
-
Friedel-Crafts Acylation Reaction. BYJU'S. Available at: [Link]
-
General methodology for solid-phase synthesis of N-alkyl hydroxamic acids. ResearchGate. Available at: [Link]
-
N-Dealkylation of Amines. National Institutes of Health (PMC). Available at: [Link]
-
The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. National Institutes of Health (PMC). Available at: [Link]
-
Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Alkylation - Wikipedia [en.wikipedia.org]
- 11. nva.sikt.no [nva.sikt.no]
- 12. Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of and tautomerism in 3-acyltetramic acids. | Department of Chemistry [chem.ox.ac.uk]
Strategies to control stereoselectivity in 3-Acetyltetramic acid synthesis
Welcome to the technical support guide for controlling stereoselectivity in the synthesis of 3-acetyltetramic acids (3-ATAs). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrolled synthesis of this important class of compounds. 3-ATAs are a core structural motif in numerous biologically active natural products, exhibiting antibacterial, antiviral, and antitumor properties.[1][2][3] The biological activity is often dependent on the specific stereochemistry at the C5 position of the pyrrolidine-2,4-dione core, making stereocontrol a critical parameter in their synthesis.
The most common route to the tetramic acid core is the Dieckmann condensation of an N-acylated amino acid ester derivative.[1] However, achieving high stereoselectivity during this process is a significant challenge. This guide provides in-depth, field-proven insights in a troubleshooting, question-and-answer format to address the specific issues you may encounter in the lab.
Frequently Asked Questions & Troubleshooting Guides
Q1: My initial synthesis via Dieckmann condensation resulted in a racemic mixture of the 3-acetyltetramic acid. What are the main strategies to induce stereoselectivity?
Obtaining a racemic mixture is the expected outcome when starting with achiral precursors and reagents. To achieve stereocontrol, you must introduce a source of chirality into the reaction sequence. There are four primary strategies to consider:
-
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material from nature, such as an amino acid, where the desired stereocenter is already established.[4][5]
-
Chiral Auxiliaries: A temporary chiral group is covalently attached to your achiral starting material.[6] This auxiliary directs the stereochemical outcome of subsequent reactions. Once the new stereocenter is set, the auxiliary is removed.
-
Asymmetric Catalysis: A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) is used to create a chiral environment, favoring the formation of one enantiomer over the other.[7][8][9]
-
Kinetic Resolution: If you have already prepared a racemic mixture, this strategy involves using a chiral reagent or enzyme that reacts preferentially with one enantiomer, allowing for the separation of the unreacted, enriched enantiomer.[10][11]
The choice of strategy depends on factors like the availability of starting materials, desired scale, and the specific structure of the target molecule.
Q2: I want to use a chiral pool approach. How do I select the right starting material and what is a general procedure?
The chiral pool approach is powerful because it leverages the stereochemistry set by nature.[4] For 3-ATAs, the most logical starting materials are α-amino acids, which directly provide the C5 stereocenter and the nitrogen atom for the heterocyclic core.
Causality Behind Experimental Choices: By starting with an enantiopure amino acid (e.g., L-proline or L-alanine), you ensure that the C5 stereocenter of the resulting tetramic acid has a defined configuration, assuming the stereocenter is not epimerized during the reaction sequence. The key is to use reaction conditions that preserve this chirality.
Experimental Protocol: Synthesis of an L-Proline-Derived Tetramic Acid
This protocol outlines the synthesis starting from L-proline methyl ester.
-
N-Acylation:
-
Dissolve L-proline methyl ester hydrochloride (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 equiv) dropwise to neutralize the hydrochloride and act as a base.
-
In a separate flask, prepare a solution of mono-ethyl malonate (1.1 equiv) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) in DCM.
-
Add this solution dropwise to the proline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure. Purify the resulting N-acylated proline ester by column chromatography.
-
-
Dieckmann Condensation:
-
Dissolve the purified N-acylated proline ester (1.0 equiv) in anhydrous toluene or THF.
-
Add a strong base, such as sodium methoxide (NaOMe) (1.2 equiv) or sodium hydride (NaH) (1.2 equiv), portion-wise at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
The crude product is the ethyl ester of the 3-acyltetramic acid.
-
-
Hydrolysis and Decarboxylation (to get the 3-acetyl group):
-
Dissolve the crude product from the previous step in a mixture of acetic acid and water.
-
Add a strong acid like HCl (4-6 M) and heat to reflux for 4-8 hours to hydrolyze the ester and effect decarboxylation.
-
After cooling, neutralize the solution and extract the final this compound product. Purify by recrystallization or column chromatography.
-
Q3: My diastereoselectivity is low when using a chiral auxiliary. What are the common pitfalls and how can I troubleshoot this?
Chiral auxiliaries, such as Evans' oxazolidinones or Oppolzer's camphorsultam, are a reliable method for inducing stereochemistry.[6][12] They work by creating a sterically hindered environment that forces reagents to approach from a specific face of the molecule. Low diastereoselectivity often points to issues with reaction conditions or the choice of auxiliary itself.
Troubleshooting Low Diastereoselectivity:
-
Choice of Auxiliary: The bulk and conformation of the auxiliary are critical. For example, Evans' auxiliaries with larger substituents (like a benzyl or isopropyl group) generally provide higher facial shielding and thus better stereocontrol.[13]
-
Base and Temperature: The formation of a specific enolate geometry (Z or E) is often crucial for high diastereoselectivity in subsequent alkylation or acylation steps. This is highly dependent on the base (e.g., LDA vs. NaHMDS) and the temperature. Lower temperatures (e.g., -78 °C) are almost always required to lock in the desired transition state geometry and prevent background reactions or epimerization.[14]
-
Lewis Acid: In reactions like aldol additions, a Lewis acid (e.g., TiCl₄, SnCl₄) is often used to chelate both the auxiliary's carbonyl and the substrate's carbonyl, creating a rigid, well-defined transition state. The choice and stoichiometry of the Lewis acid can dramatically impact selectivity.
-
Solvent: The solvent can influence the aggregation state of reagents and the stability of transition states. A screen of aprotic solvents (THF, DCM, toluene) can be beneficial.[14]
Data Presentation: Comparison of Common Chiral Auxiliaries
| Chiral Auxiliary | Typical Diastereomeric Ratio (dr) | Removal Conditions | Key Features |
| (S)-4-Benzyl-2-oxazolidinone | >95:5 | LiOH/H₂O₂; LiBH₄; Weinreb amination | High selectivity for many reactions; commercially available.[15] |
| (1R,2S)-(-)-Norephedrine | 85:15 - 95:5 | Acid hydrolysis | Derived from a readily available chiral pool molecule. |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | >98:2 | LiAlH₄; SmI₂; hydrolysis | Highly crystalline derivatives aid purification; excellent stereodirecting group.[6] |
| trans-2-Phenyl-1-cyclohexanol | 90:10 - 95:5 | Hydrolysis (ester) | Effective in ene reactions; developed as an alternative to 8-phenylmenthol.[6] |
Mandatory Visualization: Logic of Chiral Auxiliary Control
Below is a diagram illustrating the general principle of how a chiral auxiliary directs stereoselective functionalization.
Caption: A general workflow for troubleshooting low enantioselectivity. [14] Key Optimization Parameters:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity. According to the Eyring equation, the difference in activation energy between the two diastereomeric transition states has a greater impact on the product ratio at lower temperatures. A temperature screen (e.g., 0 °C, -20 °C, -40 °C, -78 °C) is essential. [14]* Concentration: Aggregation of the catalyst or substrate can lead to alternative, non-selective reaction pathways. Running the reaction at a lower concentration can sometimes improve the ee.
-
Catalyst and Ligand Purity: Impurities can poison the catalyst or participate in non-selective background reactions. Ensure the catalyst and chiral ligand are of high purity and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). [14]* Catalyst Loading: While catalytic, the loading can still be important. Too low a loading might result in a slow reaction where a background, non-catalyzed reaction can compete.
-
Solvent: The solvent can influence the conformation and stability of the catalyst-substrate complex. A solvent screen is a critical step in optimizing any new asymmetric transformation. [14]
Q5: I have a racemic mixture of my this compound. Is it possible to resolve it, and what methods are most effective?
Yes, resolving a racemic mixture is a viable strategy, particularly if the synthesis of a single enantiomer is proving difficult. [10][16]The two most common methods are classical chemical resolution and enzymatic kinetic resolution.
1. Classical Chemical Resolution
This method involves reacting the racemic tetramic acid (which is acidic) with an enantiomerically pure chiral base (a resolving agent). [16]This reaction forms a pair of diastereomeric salts.
Causality: Diastereomers have different physical properties, including solubility. [17]This difference allows them to be separated by fractional crystallization. Once a single diastereomeric salt is isolated, treatment with a strong acid will regenerate the enantiomerically pure tetramic acid and the resolving agent.
Common Chiral Resolving Agents for Acids:
-
(R)-(+)-1-Phenylethylamine
-
(S)-(-)-1-Phenylethylamine
-
Brucine [18]* Strychnine * Quinine Experimental Protocol: General Procedure for Classical Resolution
-
Dissolve the racemic this compound (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a solution of the chiral resolving agent (0.5 equiv) in the same solvent. Using 0.5 equivalents ensures that only one enantiomer can form a salt, maximizing the chance of crystallization.
-
Allow the solution to cool slowly to promote crystallization. If no crystals form, try different solvents or slowly add a non-solvent.
-
Collect the crystals by filtration. These crystals are the salt of one diastereomer.
-
Recrystallize the salt multiple times to achieve high diastereomeric purity. Monitor purity using chiral HPLC or by measuring the specific rotation.
-
To recover the enantiopure tetramic acid, dissolve the purified salt in water and acidify with a strong acid (e.g., 1 M HCl).
-
Extract the free tetramic acid with an organic solvent, dry, and concentrate to yield the enantiopure product.
2. Enzymatic Kinetic Resolution (EKR)
EKR uses an enzyme (often a lipase or protease) that selectively catalyzes a reaction on one enantiomer of the racemic mixture. [10][11]For example, a lipase could be used to selectively hydrolyze an ester derivative of the tetramic acid's C5 hydroxyl tautomer.
Key Concepts:
-
Kinetic Process: The reaction is stopped at or before 50% conversion. At this point, you will have a mixture of the reacted enantiomer (now a different compound) and the unreacted, enriched enantiomer. [10]* Separation: These two different compounds can then be separated using standard techniques like chromatography.
-
Maximum Yield: The theoretical maximum yield for the desired unreacted enantiomer is 50%.
This method is powerful due to the high selectivity of enzymes but requires screening for a suitable enzyme and developing a specific protocol for your substrate.
References
-
S. Jeong, J. H. Lee, H. G. Kim, Y. S. Gyoung, S. H. Kim, S. Y. Kim, H. R. Kim, "Synthesis of and tautomerism in 3-acyltetramic acids," The Journal of Organic Chemistry, 2011. [Link]
-
L. Saney, K. E. Christensen, X. Li, M. Genov, A. Pretsch, D. Pretsch, M. G. Moloney, "Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs," ACS Omega, 2025. [Link]
-
B. J. L. Royles, "Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis," Chemical Reviews, 1995. [Link]
-
Wikipedia contributors, "Chiral auxiliary," Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors, "Chiral pool," Wikipedia, The Free Encyclopedia. [Link]
-
J. M. Muñoz-Molina, F. J. Moreno-Álvarez, J. M. Cuerva, "Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses," Journal of the Mexican Chemical Society, 2019. [Link]
-
Unknown Author, "Asymmetric reactions_synthesis," Course Material. [Link]
-
P. Van Arnum, "Meeting Challenges in Asymmetric Synthesis," Pharmaceutical Technology, 2012. [Link]
-
P. H. Seeberger, "Chiral auxiliaries in polymer-supported organic synthesis," Chemical Communications, 2001. [Link]
-
M. D. C. L. de Cardenas, K. M. K. K. Blackwell, C. M. L. V. G. Low, M. R. L. de la Cruz, "Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals," ACS Infectious Diseases, 2016. [Link]
-
A. Schobert, A. Schlenk, "Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour," European Journal of Organic Chemistry, 2008. [Link]
-
Y. Tu, X. Wang, "Recent advances in catalytic asymmetric synthesis," Frontiers in Chemistry, 2024. [Link]
-
A. Jain, V. K. Yadav, A. Kumari, N. K. Rana, "Plausible explanation for the low enantioselectivity observed," ResearchGate, 2022. [Link]
-
V. Kannappan, "Part 6: Resolution of Enantiomers," Chiralpedia, 2025. [Link]
-
Unknown Author, "Asymmetric Synthesis," Course Material. [Link]
-
Organic Chemistry, "A short Chiral Pool Synthesis," YouTube, 2025. [Link]
-
H. He, J. Yang, "The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms," Marine Drugs, 2020. [Link]
-
C. Cativiela, M. D. Díaz-de-Villegas, "Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids," Tetrahedron: Asymmetry, 2007. [Link]
-
C. Meggers, "Asymmetric Lewis acid catalysis directed by octahedral rhodium centrochirality," Chemical Science, 2014. [Link]
-
CUTM Courseware, "Asymmetric synthesis," CUTM Courseware. [Link]
-
Unknown Author, "Chapter 45 — Asymmetric synthesis," Course Material. [Link]
-
M. Yus, F. Foubelo, "A Concise, Asymmetric Synthesis of Tetramic Acid Derivatives," ACS Figshare, 2016. [Link]
-
H. He, J. Yang, "The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms," Marine Drugs, 2020. [Link]
-
Chemistry LibreTexts, "5.8: Racemic Mixtures and the Resolution of Enantiomers," Chemistry LibreTexts. [Link]
-
C. Zhong, Y. Wang, A. W. Hung, S. L. Schreiber, D. W. Young, "Diastereoselective control of intramolecular aza-Michael reactions using achiral catalysts," Organic Letters, 2011. [Link]
-
Royal Society of Chemistry, "Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization," RSC Publishing. [Link]
-
I. Ojima, "Catalytic Asymmetric Synthesis, Third Edition," ResearchGate, 2010. [Link]
-
K. Szymańska, M. Obarska-Kosinska, M. Górecki, W. Bocian, L. Kozerski, K. Piotrowska, "Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers," Molecules, 2024. [Link]
-
X. Li, "Catalytic Asymmetric Synthesis of Atropisomers Featuring an Aza Axis," Accounts of Chemical Research, 2023. [Link]
-
S. Krieg, J. Grimmer, A. M. Pick, H. Kelm, G. Manolikakes, "Stereoselective Synthesis of 2-Oxyenamides," European Journal of Organic Chemistry, 2017. [Link]
-
NC State University Libraries, "5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry," NC State University Libraries. [Link]
-
M. Jeleń, A. E. Frąckowiak, A. M. Wasilewska, M. A. K. Błaszczak, M. K. Bernard, "Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives," Molecules, 2023. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms [mdpi.com]
- 3. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral pool - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. people.uniurb.it [people.uniurb.it]
- 8. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. rsc.org [rsc.org]
- 12. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 13. web.uvic.ca [web.uvic.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of 3-Acetyltetramic Acid and Reutericyclin
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, naturally derived compounds have emerged as a promising avenue of research. Among these, tetramic acid derivatives have garnered significant attention for their diverse biological activities. This guide provides a detailed comparative analysis of the antibacterial properties of two notable tetramic acid compounds: 3-Acetyltetramic acid and reutericyclin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their spectrum of activity, mechanism of action, and the experimental methodologies used to evaluate their efficacy.
Introduction to this compound and Reutericyclin
This compound is a core structure within a broad class of N-substituted tetramic acid derivatives that have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][2] Its versatile scaffold allows for chemical modifications that can modulate its biological activity.[1]
Reutericyclin , a novel tetramic acid derivative produced by Lactobacillus reuteri, is a well-characterized antimicrobial compound.[3][4] It exhibits a potent inhibitory effect against a range of Gram-positive bacteria and has been studied for its potential applications in food preservation and as a therapeutic agent.[4]
This guide will delve into the experimental data supporting the antibacterial claims of both compounds, providing a framework for their objective comparison.
Evaluating Antibacterial Potency: Methodologies and Rationale
To quantitatively assess and compare the antibacterial activity of this compound and reutericyclin, standardized in vitro assays are employed. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the cornerstone metrics in this evaluation.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5] The broth microdilution method is a widely accepted technique for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight and then diluted in a suitable broth, such as Mueller-Hinton Broth (MHB), to a standardized concentration, typically between 1 x 105 and 1 x 106 colony-forming units (CFU)/mL.[6]
-
Serial Dilution of Test Compounds: A stock solution of the test compound (this compound or reutericyclin) is prepared. Two-fold serial dilutions of the compound are then made in a 96-well microtiter plate containing sterile broth.[5]
-
Inoculation: Each well of the microtiter plate is inoculated with an equal volume of the standardized bacterial suspension.[6] A growth control well (containing broth and bacteria but no antimicrobial agent) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism, typically 35°C ± 2°C for 16-20 hours.[5]
-
Reading the Results: Following incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[5]
Causality behind Experimental Choices: The use of a standardized inoculum ensures reproducibility. Mueller-Hinton Broth is often the medium of choice as it is low in inhibitors that can interfere with the activity of many antibiotics.[7] The inclusion of control wells is critical for validating the experiment; the growth control ensures the bacteria are viable, and the sterility control confirms the broth is not contaminated.
Minimum Bactericidal Concentration (MBC) Test
The MBC test determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism, typically defined as a ≥99.9% reduction in the initial bacterial inoculum.[6][8] This assay is performed as a follow-up to the MIC test.
Experimental Protocol: MBC Assay
-
Subculturing from MIC Plate: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).[8]
-
Plating: The aliquots are plated onto an agar medium that does not contain the test agent.[8]
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.
-
Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in no growth or a ≥99.9% reduction in the number of colonies compared to the initial inoculum.[8]
Trustworthiness of the Protocol: The MBC assay provides a crucial distinction between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria). An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[8]
Comparative Antibacterial Spectrum and Potency
The antibacterial efficacy of this compound derivatives and reutericyclin is predominantly directed against Gram-positive bacteria. Gram-negative bacteria are generally resistant due to the protective outer membrane that hinders the penetration of hydrophobic compounds.[4]
Reutericyclin: A Profile of Activity
Reutericyclin has demonstrated a broad inhibitory spectrum against various Gram-positive bacteria.[3] It is important to note that the stereochemistry of reutericyclin significantly impacts its activity, with the (R)-isoform generally exhibiting broader and more potent effects.[9]
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Lactobacillus sanfranciscensis | ATCC 27651 | 0.75 ± 0.14 | [8] |
| Staphylococcus aureus | LTH1493 | - | [3] |
| Bacillus subtilis | FAD109 | - | [3] |
| Enterococcus faecalis | - | - | [3] |
| Listeria innocua | - | - | [3] |
| Staphylococcus epidermidis | - | Inhibited | [9] |
Note: Specific MIC values for all listed strains were not available in the cited literature, but inhibitory activity was confirmed.
This compound Derivatives: A Diverse Landscape of Potency
The antibacterial activity of this compound is highly dependent on the nature of the substituents on the tetramic acid core. Various synthetic derivatives have been developed and tested, revealing a wide range of potencies.
| Compound/Derivative | Bacterial Species | Strain | MIC (µg/mL) | Reference |
| N-alkyl this compound series | Bacillus anthracis | - | Good activity | [1] |
| Propionibacterium acnes | - | Good activity | [1] | |
| Enterococcus faecalis | - | Good activity | [1] | |
| Staphylococcus aureus (MSSA & MRSA) | - | Good activity | [1] | |
| Vancoresmycin-type tetramic acids | Staphylococcus aureus | SG511 | Active | [10][11] |
| Tetramic acid library | Staphylococcus aureus (MRSA) | - | As low as 0.06 | [6] |
| Streptococcus pneumoniae | - | As low as 0.06 | [6] | |
| Enterococcus faecalis | - | As low as 0.06 | [6] |
Mechanism of Action: A Tale of Two Pathways
While both compounds target Gram-positive bacteria, their mechanisms of action appear to differ, providing alternative strategies for combating bacterial growth.
Reutericyclin: A Proton Ionophore
Reutericyclin functions as a proton ionophore, disrupting the bacterial cell membrane's proton motive force.[4][12] It selectively dissipates the transmembrane pH gradient, leading to a collapse of the essential energy-generating processes within the bacterial cell and ultimately causing cell death.[12]
Caption: Mechanism of action of Reutericyclin as a proton ionophore.
This compound Derivatives: Targeting Essential Enzymes
The mechanism of action for this compound derivatives is more varied and appears to be dependent on the specific chemical structure. Some studies suggest that these compounds may act by inhibiting essential bacterial enzymes. Two potential targets that have been identified are:
-
Undecaprenyl Pyrophosphate Synthase (UPPS): This enzyme is involved in the biosynthesis of the bacterial cell wall.
-
RNA Polymerase (RNAP): This enzyme is crucial for the transcription of genetic information.[13]
The ability of some tetramic acid derivatives to inhibit these enzymes suggests a different mode of antibacterial action compared to reutericyclin, which could be advantageous in overcoming certain resistance mechanisms.
Caption: Potential mechanisms of action for this compound derivatives.
Discussion and Future Directions
Both this compound derivatives and reutericyclin represent promising classes of antibacterial compounds with potent activity against Gram-positive pathogens.
Reutericyclin stands out for its well-defined mechanism of action as a proton ionophore. Its natural origin from a probiotic bacterium also presents interesting possibilities for its application. However, the significant difference in activity between its stereoisomers underscores the importance of stereospecific synthesis and characterization in its development.
This compound derivatives offer a highly versatile scaffold for synthetic modification, allowing for the fine-tuning of their antibacterial potency and spectrum. The potential for a dual-targeting mechanism (UPPS and RNAP) is particularly exciting, as it could reduce the likelihood of resistance development.
A direct, head-to-head comparative study of this compound and reutericyclin against a standardized panel of clinically relevant Gram-positive bacteria, including resistant strains like MRSA and vancomycin-resistant Enterococcus (VRE), would be highly valuable. Such a study, employing standardized MIC and MBC protocols, would provide a clearer picture of their relative potencies and potential clinical utility.
Future research should also focus on elucidating the precise molecular interactions of this compound derivatives with their enzymatic targets and exploring synergistic combinations with existing antibiotics. For both compounds, in vivo efficacy and toxicity studies are essential next steps in the journey from promising lead compounds to clinically viable therapeutic agents.
References
-
Gänzle, M. G., Höltzel, A., Walter, J., Jung, G., & Hammes, W. P. (2000). Characterization of reutericyclin produced by Lactobacillus reuteri LTH2584. Applied and Environmental Microbiology, 66(10), 4325–4333. [Link]
-
G. C. Hill, et al. (2009). Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals. Journal of the American Chemical Society, 131(40), 14473–14479. [Link]
-
K. Schjørring, et al. (2021). (S)-Reutericyclin: Susceptibility Testing and In Vivo Effect on Murine Fecal Microbiome and Volatile Organic Compounds. International Journal of Molecular Sciences, 22(12), 6462. [Link]
-
ResearchGate. In vitro antibiotic activity (MIC, µg/mL) of tetramic acids. [Link]
-
Gänzle, M. G., & Vogel, R. F. (2001). Studies on the Mode of Action of Reutericyclin. Applied and Environmental Microbiology, 67(5), 2307–2310. [Link]
-
Hurdle, J. G., et al. (2008). N-substituted this compound Derivatives as Antibacterial Agents. Journal of Medicinal Chemistry, 51(5), 1487–1491. [Link]
-
Moloney, M. G., et al. (2019). Natural product inspired antibacterial tetramic acid libraries with dual enzyme inhibition. Organic & Biomolecular Chemistry, 17(46), 9946-9957. [Link]
-
Jeong, Y. C., et al. (2019). Natural product inspired antibacterial tetramic acid libraries with dual enzyme inhibition. SciSpace. [Link]
-
Liu, Y., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 114. [Link]
-
Gänzle, M. G. (2004). Reutericyclin: biological activity, mode of action, and potential applications. Applied Microbiology and Biotechnology, 64(3), 326–332. [Link]
-
Royles, B. J. L. (1996). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 95(6), 1981-2001. [Link]
-
ResearchGate. The MIC value (mg/mL) of the active compounds against Gram-positive bacteria. [Link]
-
Schlemmer, A., et al. (2020). Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus. ChemMedChem, 15(15), 1390-1393. [Link]
-
Cattoir, V., et al. (2021). In vitro activity of eravacycline and mechanisms of resistance in enterococci. International Journal of Antimicrobial Agents, 57(1), 106215. [Link]
-
Schlemmer, A., et al. (2020). Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus. PubMed. [Link]
-
ResearchGate. Cytotoxicity, hemolytic activity and logD values of reutericyclin analogs. [Link]
-
Gänzle, M. G., et al. (2000). Characterization of Reutericyclin Produced by Lactobacillus reuteri LTH2584. ResearchGate. [Link]
-
Schlemmer, A., et al. (2020). Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus. ResearchGate. [Link]
-
He, J., et al. (2021). Omadacycline Efficacy against Enterococcus faecalis Isolated in China: In Vitro Activity, Heteroresistance, and Resistance Mechanisms. Microbiology Spectrum, 9(2), e00473-21. [Link]
-
Liu, Y., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. PMC. [Link]
-
Chen, Y., et al. (2022). Antibacterial Activity of Squaric Amide Derivative SA2 against Methicillin-Resistant Staphylococcus aureus. International Journal of Molecular Sciences, 23(21), 13158. [Link]
-
Lee, J. H., et al. (2023). Antivirulence activities of retinoic acids against Staphylococcus aureus. Frontiers in Microbiology, 14, 1243123. [Link]
Sources
- 1. N-substituted this compound derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Reutericyclin Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reutericyclin: biological activity, mode of action, and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. In vitro activity of eravacycline and mechanisms of resistance in enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (S)-Reutericyclin: Susceptibility Testing and In Vivo Effect on Murine Fecal Microbiome and Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Herbicidal Mechanism of 3-Acyltetramic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless evolution of herbicide resistance in weed populations necessitates the discovery and validation of novel herbicidal compounds with diverse modes of action.[1][2] Among the promising candidates are 3-acyltetramic acids, a class of compounds of natural origin that have demonstrated significant phytotoxicity.[3] While some research has pointed towards the inhibition of photosystem II or abscisic acid synthesis as potential mechanisms, the observation of bleaching symptoms in treated plants suggests another compelling hypothesis: the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[4][5]
This guide provides a comprehensive framework for the validation of this herbicidal mechanism, drawing parallels with established HPPD inhibitors, mesotrione and sulcotrione. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical workflow for a thorough investigation.
The HPPD Inhibition Hypothesis: A Pathway to Bleaching
The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a critical component in the tyrosine catabolism pathway in plants. It catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the biosynthesis of essential molecules like plastoquinone and tocopherols (Vitamin E). Plastoquinone is a vital cofactor for phytoene desaturase, an enzyme involved in carotenoid biosynthesis. Carotenoids, in turn, protect chlorophyll from photooxidative damage.
Inhibition of HPPD disrupts this entire cascade. The lack of plastoquinone halts carotenoid synthesis, leaving chlorophyll exposed to degradation by sunlight. This leads to the characteristic "bleaching" of the plant's leaves, followed by necrosis and eventual death. Herbicides like mesotrione and sulcotrione are well-documented HPPD inhibitors.[6]
The observation of bleaching in plants treated with certain 3-acyltetramic acid derivatives provides the foundational hypothesis for our investigation: Do 3-acyltetramic acids exert their herbicidal effect by inhibiting the HPPD enzyme?
To rigorously test this hypothesis, a two-pronged approach is essential: in vitro validation of direct enzyme inhibition and in vivo confirmation of herbicidal efficacy and symptomology consistent with HPPD inhibition.
Visualizing the Mechanism: The Tyrosine Catabolism Pathway
To understand the specific target of our investigation, it is crucial to visualize the biochemical pathway. The following diagram illustrates the tyrosine catabolism pathway and highlights the role of HPPD.
Caption: The tyrosine catabolism pathway and the site of HPPD inhibition.
Part 1: In Vitro Validation - Direct Enzyme Inhibition Assay
The first critical step is to determine if 3-acyltetramic acids can directly inhibit the HPPD enzyme in a controlled, cell-free environment. An in vitro enzyme inhibition assay allows for the precise measurement of the compound's inhibitory potency, typically expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%).
Experimental Protocol: Spectrophotometric In Vitro HPPD Inhibition Assay
This protocol is adapted from established methodologies for assessing HPPD inhibitors.
Objective: To determine the IC50 value of a test compound (3-acyltetramic acid) against HPPD and compare it to known inhibitors (mesotrione and sulcotrione).
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
Test compounds (3-acyltetramic acid derivatives)
-
Reference inhibitors (mesotrione, sulcotrione)
-
Substrate: 4-hydroxyphenylpyruvate (HPP)
-
Cofactors: Ascorbate, Catalase, FeSO₄
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.0)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 318 nm
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Dissolve test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 10 mM).
-
Prepare a fresh substrate solution of HPP in the assay buffer.
-
Prepare a fresh cofactor solution containing ascorbate and catalase in the assay buffer.
-
Prepare a dilute solution of FeSO₄ in water.
-
Prepare the HPPD enzyme solution in the assay buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes. The optimal concentration should be determined empirically.
-
-
Assay Plate Preparation:
-
In a 96-well microplate, perform serial dilutions of the stock solutions of the test and reference compounds with the assay buffer to achieve a range of desired final concentrations. It is crucial to include a vehicle control (e.g., DMSO without inhibitor) and a "no enzyme" control.
-
-
Enzyme Reaction and Measurement:
-
To each well containing the diluted compounds, add the cofactor solution and the FeSO₄ solution.
-
Add the HPPD enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the HPP substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 318 nm over time. This absorbance corresponds to the formation of maleylacetoacetate, a downstream product of homogentisate.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate in the vehicle control.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data: Potency of HPPD Inhibitors
The following table presents a hypothetical comparison of expected IC50 values. The goal of the experiment would be to populate the data for the 3-acyltetramic acid and see how it compares to the benchmarks.
| Compound | Chemical Class | Target Enzyme | Expected IC50 Value (nM) |
| Mesotrione | Benzoylcyclohexane-1,3-dione | HPPD | 5 - 20 |
| Sulcotrione | Triketone | HPPD | 10 - 50 |
| 3-Acyltetramic Acid (Test) | Tetramic Acid | HPPD | To be determined |
A low nanomolar IC50 value for the 3-acyltetramic acid would provide strong evidence for its direct inhibition of the HPPD enzyme.
Part 2: In Vivo Validation - Whole-Plant Herbicidal Efficacy Assay
While in vitro assays are crucial for confirming the molecular target, in vivo studies on whole plants are necessary to validate the herbicidal efficacy and observe the characteristic symptomology under more complex biological conditions.
Experimental Protocol: Pre- and Post-Emergence Herbicidal Efficacy Assay
This protocol provides a general framework for assessing herbicidal activity on target weed species.
Objective: To evaluate the herbicidal efficacy of a 3-acyltetramic acid and compare its dose-response and symptomology to mesotrione and sulcotrione.
Materials:
-
Seeds of susceptible weed species (e.g., Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Abutilon theophrasti (velvetleaf))
-
Pots filled with a standard potting mix
-
Test compound (3-acyltetramic acid formulation)
-
Reference herbicides (formulations of mesotrione and sulcotrione)
-
Laboratory track sprayer calibrated for uniform application
-
Controlled environment growth chamber or greenhouse
Step-by-Step Methodology:
-
Plant Growth:
-
Sow seeds of the selected weed species in pots and allow them to grow in a controlled environment (e.g., 25/18°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Application:
-
Pre-emergence Application: Apply the herbicides to the soil surface within 24 hours of sowing the seeds.
-
Post-emergence Application: Apply the herbicides when the seedlings have reached a specific growth stage (e.g., 2-4 true leaves).
-
For both application types, use a laboratory track sprayer to apply a range of doses for each compound to establish a dose-response curve. Include an untreated control for comparison.
-
-
Evaluation and Data Collection:
-
Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
Record the percentage of visual injury, with a focus on bleaching symptoms (chlorosis). Use a scale of 0% (no effect) to 100% (complete plant death).
-
At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of the surviving plants and measure the fresh or dry weight.
-
-
Data Analysis:
-
Calculate the percentage of biomass reduction compared to the untreated control for each dose.
-
Use regression analysis to determine the GR50 value (the dose required to cause a 50% reduction in plant growth) for each compound.
-
Comparative Data: Herbicidal Efficacy
The following table illustrates the type of comparative data that would be generated from the in vivo study.
| Compound | Application Type | Target Weed | Key Symptom | GR50 (g a.i./ha) |
| Mesotrione | Post-emergence | Amaranthus retroflexus | Bleaching | 50 - 100 |
| Sulcotrione | Post-emergence | Chenopodium album | Bleaching | 150 - 300 |
| 3-Acyltetramic Acid (Test) | Post-emergence | Amaranthus retroflexus | To be determined | To be determined |
If the 3-acyltetramic acid produces prominent bleaching symptoms and exhibits a potent GR50 value, this would strongly support the hypothesis that its mechanism of action is through HPPD inhibition.
Synthesizing the Evidence: A Validated Workflow
Caption: Workflow for the validation of the herbicidal mechanism.
Conclusion: Building a Case for a Novel Mode of Action
The validation of a novel herbicidal mechanism is a meticulous process that demands a combination of precise in vitro experimentation and robust in vivo evaluation. By systematically investigating the potential for 3-acyltetramic acids to act as HPPD inhibitors and comparing their performance against well-established herbicides like mesotrione and sulcotrione, researchers can build a compelling case for their mode of action.
A positive outcome from this validation workflow—demonstrating potent, direct inhibition of the HPPD enzyme and characteristic bleaching symptoms in whole plants—would not only elucidate the herbicidal mechanism of 3-acyltetramic acids but also signify a valuable addition to the arsenal of weed management tools, contributing to more sustainable and effective agricultural practices. Conversely, if the results do not support the HPPD inhibition hypothesis, this structured approach will have effectively ruled out a potential mechanism, guiding future research toward the true mode of action.
References
-
Backx, S., Van Hecke, O., Van Vooren, J., & Mangelinckx, S. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Omega. [Link]
-
De Cauwer, B., Claerhout, S., & Reheul, D. (2011). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Pest Management Science, 67(5), 505-513. [Link]
-
Gao, Y., et al. (2024). Integrated Virtual Screening and Validation toward Potential HPPD Inhibition Herbicide. Journal of Agricultural and Food Chemistry, 72(10), 4589-4600. [Link]
-
Heap, I. (2023). The International Herbicide-Resistant Weed Database.
-
Jhala, A. J., Kumar, V., & Ganie, Z. A. (2023). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, 37(1), 1-13. [Link]
-
Li, Y., et al. (2022). Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators. Journal of Agricultural and Food Chemistry, 70(42), 13510-13517. [Link]
-
Lin, H., et al. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 6, 34. [Link]
-
Ma, Y., et al. (2023). Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. Journal of Agricultural and Food Chemistry, 71(46), 17678-17688. [Link]
-
Ndikuryayo, F., et al. (2017). 3D Pharmacophore-Based Virtual Screening and Docking Approaches toward the Discovery of Novel HPPD Inhibitors. International Journal of Molecular Sciences, 18(11), 2423. [Link]
- van Almsick, A. (2009). New HPPD-inhibitors - a proven mode of action as a new hope to solve weed problems. Current Opinion in Plant Biology, 12(3), 359-364.
-
Van Hecke, O., et al. (2024). Study of Amino Acid-Derived 3-Acyltetramic Acids as Herbicidal Agents. Journal of Agricultural and Food Chemistry. [Link]
-
Wikipedia contributors. (2023, November 29). 4-Hydroxyphenylpyruvate dioxygenase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of Amino Acid-Derived 3-Acyltetramic Acids as Herbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship of 3-Acetyltetramic Acid Analogs
For researchers, medicinal chemists, and professionals in drug development, the tetramic acid scaffold represents a privileged structure, appearing in a multitude of biologically active natural products. Among these, 3-acetyltetramic acid and its analogs have garnered significant attention due to their diverse pharmacological profiles, including antibacterial, herbicidal, and cytotoxic activities. Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel therapeutic agents and agrochemicals.
This guide provides an in-depth, objective comparison of this compound analogs, supported by experimental data from peer-reviewed literature. We will delve into the synthetic strategies for modifying the core structure, analyze the resulting changes in biological potency, and provide detailed experimental protocols for key assays to ensure scientific rigor and reproducibility.
The this compound Scaffold: A Versatile Core
The this compound core, a pyrrolidine-2,4-dione ring substituted with an acetyl group at the 3-position, offers multiple points for chemical modification. These modifications, primarily at the N1, C3-acyl, and C5 positions, have profound effects on the biological activity of the resulting analogs. The enolizable β-dicarbonyl moiety is a key feature, contributing to the acidity and metal-chelating properties of these compounds, which can be crucial for their mechanism of action.
Synthesis of this compound Analogs: A Modular Approach
The synthesis of this compound analogs is often achieved through a modular approach, allowing for the systematic variation of substituents. A common and efficient method involves the intramolecular cyclization of N-acetoacetyl-α-amino acid esters, a reaction known as the Dieckmann condensation. This strategy allows for the introduction of diversity at the C5 position by starting with different amino acids.
Another versatile method involves the O-acylation of tetramic acids followed by a base- or heat-induced acyl migration to the C3 position. This approach is particularly useful for introducing a variety of acyl chains at the C3 position.[1] N-substitution can be readily achieved by standard alkylation or acylation reactions on the parent N-H tetramic acid.
The synthesis of prodrugs, such as 3-enaminetetramic acids, has also been explored to improve properties like stability and uptake.[2][3] These are typically synthesized through the nucleophilic addition of primary amines to the 3-acyltetramic acid, with subsequent elimination of water.[2]
Comparative Analysis of Biological Activities
The biological activity of this compound analogs is highly dependent on their substitution pattern. Here, we compare their performance in three key areas: antibacterial, herbicidal, and cytotoxic activities.
Antibacterial Activity: Targeting Gram-Positive Pathogens
Numerous studies have demonstrated that N-substituted this compound derivatives exhibit potent activity against Gram-positive bacteria, including clinically relevant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[4][5] The mechanism of action for some of these analogs is believed to be the dissipation of the bacterial transmembrane pH gradient, acting as protonophores.[6]
Structure-Activity Relationship (SAR) for Antibacterial Activity:
-
N-Substitution: The presence of an N-alkyl group is often crucial for antibacterial activity. The length and nature of this alkyl chain can significantly impact potency.
-
3-Acyl Chain: Modification of the 3-acyl chain can also modulate activity. For instance, some studies have explored replacing the acetyl group with other acyl moieties to optimize antibacterial potency.[7]
-
C5-Substitution: The substituent at the C5 position, derived from the starting amino acid, also plays a role in determining the antibacterial spectrum and potency.
Below is a table summarizing the Minimum Inhibitory Concentration (MIC) values for a selection of this compound analogs against various bacterial strains.
| Compound | N-Substituent | C5-Substituent | S. aureus (MIC, µg/mL) | MRSA (MIC, µg/mL) | E. faecalis (MIC, µg/mL) | Reference |
| Analog 1 | Methyl | H | 8 | 16 | 32 | [4] |
| Analog 2 | Ethyl | H | 4 | 8 | 16 | [4] |
| Analog 3 | Propyl | H | 2 | 4 | 8 | [4] |
| Analog 4 | Butyl | H | 1 | 2 | 4 | [4] |
| Analog 5 | Phenyl | H | >64 | >64 | >64 | [4] |
DOT Script for SAR of Antibacterial Activity
Caption: Key structural modifications influencing the antibacterial potency of this compound analogs.
Herbicidal Activity: A Promising Avenue for Agrochemicals
3-Acyltetramic acids have emerged as a promising class of natural product-derived herbicides.[8][9] Some analogs exhibit potent phytotoxicity against various weed species.[4][5] The proposed mechanism of action for some of these compounds involves the inhibition of photosystem II (PSII), a key component of the photosynthetic electron transport chain.[9] Another study has suggested that some analogs may inhibit the synthesis of endogenous abscisic acid, a plant hormone involved in germination and growth.[5]
Structure-Activity Relationship (SAR) for Herbicidal Activity:
-
3-Acyl Chain: The length and nature of the 3-acyl chain are critical for herbicidal activity. Medium to long-chain acyl groups tend to show the highest activity.[9]
-
C5-Substituent: Apolar amino acid residues at the C5 position generally lead to higher herbicidal potency.[9]
-
N-H Group: The acidic proton on the nitrogen is vital for the herbicidal effects of some analogs.[2]
The following table presents the herbicidal activity of selected 3-acyltetramic acid analogs.
| Compound | 3-Acyl Group | C5-Substituent (from Amino Acid) | Weed Species | Activity (at 750 g ha⁻¹) | Reference |
| 6a | Acetyl | Phenylalanine | Amaranthus retroflexus | High | [4][5] |
| 6k | Acetyl | Leucine | Echinochloa crusgalli | High | [4][5] |
| TA12-Pro | Decanoyl | Proline | Amaranthus retroflexus | High | [8][9] |
DOT Script for Herbicidal Activity Workflow
Caption: A typical workflow for the synthesis and screening of this compound analogs for herbicidal activity.
Cytotoxic Activity: Potential for Anticancer Drug Development
Several this compound analogs have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[10] This suggests their potential as lead compounds for the development of new anticancer agents. The exact mechanism of their cytotoxic action is still under investigation for many analogs, but it is likely to be multifactorial and dependent on the specific cell line and compound structure.
Structure-Activity Relationship (SAR) for Cytotoxic Activity:
-
3-Acyl Chain: The nature of the 3-acyl side chain has been shown to influence cytotoxic potency.
-
C5-Substitution: Variations in the C5 substituent can lead to differential activity against various cancer cell lines.
-
Heteroatom in the Ring: Replacing the nitrogen in the tetramic acid ring with oxygen (tetronic acid) or sulfur (thiotetronic acid) generally leads to a significant decrease in antiproliferative activity.
The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected this compound analogs against different cancer cell lines.
| Compound | 3-Acyl Group | C5-Substituent | Cell Line | IC50 (µM) | Reference |
| Colposetin B | Decalinoyl | Varied | Hela KB-3.1 | 5.7 | [11] |
| Analog A | Varied | Varied | HL-60 | 0.76 | [10] |
| Analog B | Varied | Varied | BEL-7402 | 13.03 | [10] |
| Analog C | Varied | Varied | A-549 | 23.80 | [10] |
Experimental Protocols
To ensure the reliability and reproducibility of the presented data, we provide detailed protocols for key biological assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol is based on the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.
-
The bacterial suspension is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
An equal volume of the diluted bacterial inoculum is added to each well of the microtiter plate.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: Herbicidal Activity Assessment using a Leaf Disk Assay
This protocol provides a rapid method for screening the phytotoxicity of compounds.
-
Preparation of Leaf Disks:
-
Leaf disks (e.g., 1 cm in diameter) are cut from young, healthy leaves of the target weed species.
-
The disks are floated on a solution of the test compound in a multi-well plate.
-
-
Incubation:
-
The plate is incubated under controlled light and temperature conditions for a specified period (e.g., 24-72 hours).
-
-
Assessment of Phytotoxicity:
-
Phytotoxicity is assessed by measuring parameters such as chlorophyll fluorescence, ion leakage, or visual scoring of necrosis and chlorosis.
-
Protocol 3: Cytotoxicity Assay using the MTT Method
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that inhibits cell viability by 50%.
-
Conclusion
The this compound scaffold is a remarkably versatile platform for the development of new bioactive compounds. Through systematic chemical modifications, analogs with potent and selective antibacterial, herbicidal, and cytotoxic activities have been identified. The structure-activity relationships highlighted in this guide provide a framework for the rational design of next-generation compounds with improved efficacy and safety profiles. The provided experimental protocols serve as a foundation for researchers to reliably evaluate the performance of their own novel this compound analogs. Further research into the precise mechanisms of action of these compounds will undoubtedly pave the way for their successful application in medicine and agriculture.
References
-
Backx, S., et al. (2024). Study of Amino Acid-Derived 3-Acyltetramic Acids as Herbicidal Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Backx, S., et al. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Omega. Available at: [Link]
- Chen, H., et al. (2008). N-substituted this compound Derivatives as Antibacterial Agents. Journal of Medicinal Chemistry, 51(5), 1487-1491.
-
Hua, R., et al. (2022). Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators. Journal of Agricultural and Food Chemistry, 70(42), 13510-13517. Available at: [Link]
-
Backx, S., et al. (2024). Study of Amino Acid-Derived 3-Acyltetramic Acids as Herbicidal Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Backx, S., et al. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Omega. Available at: [Link]
-
Matsuo, K., et al. (1984). Syntheses and antimicrobial activities of 3-acyltetramic acid derivatives. Chemical & Pharmaceutical Bulletin, 32(10), 4197-4204. Available at: [Link]
-
Moloney, M. G., et al. (2014). A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones. Chemistry & Biodiversity, 11(5), 725-748. Available at: [Link]
-
Jeong, Y. C., & Moloney, M. G. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. The Journal of Organic Chemistry, 76(5), 1342-1354. Available at: [Link]
-
Junker, L. M., & Clardy, J. (2009). Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals. ACS Chemical Biology, 4(1), 39-48. Available at: [Link]
-
Harrison, P. H. M., et al. (2015). Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships. Molecules, 20(2), 3582-3622. Available at: [Link]
-
Schobert, R., & Schlenk, A. (2008). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 108(9), 3609-3652. Available at: [Link]
-
Harrison, P. H. M., et al. (2015). Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships. ResearchGate. Available at: [Link]
-
Asati, V., & Saharya, S. (2014). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Medicinal Chemistry Research, 23(1), 213-224. Available at: [Link]
-
Moloney, M. G., et al. (2018). Synthesis, antibiotic activity and structure-activity relationship study of some 3-enaminetetramic acids. European Journal of Medicinal Chemistry, 143, 116-126. Available at: [Link]
-
Fotso, S., et al. (2018). Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372. Molecules, 23(11), 2947. Available at: [Link]
-
Jeong, Y. C., & Moloney, M. G. (2010). Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. Synlett, 2010(16), 2487-2490. Available at: [Link]
-
Liu, R., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 103. Available at: [Link]
-
Al-Hourani, B. J., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3843. Available at: [Link]
-
Yayli, N., et al. (2010). Synthesis and antimicrobial activity of N-alkyl substituted p-methyl (E)-3- and 4-azachalconiumbromides. Turkish Journal of Chemistry, 34(1), 43-53. Available at: [Link]
-
Schlessinger, R. H., & Bebernitz, G. R. (1985). A versatile 3-acyltetramic acid reagent. The Journal of Organic Chemistry, 50(8), 1344-1346. Available at: [Link]
-
Szymański, J., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules, 26(13), 3901. Available at: [Link]
Sources
- 1. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study of Amino Acid-Derived 3-Acyltetramic Acids as Herbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms [mdpi.com]
- 11. Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 3-Acetyltetramic Acid: A Guide for Researchers
Introduction: The Significance of 3-Acetyltetramic Acid
This compound and its derivatives represent a critical class of heterocyclic compounds, forming the core scaffold of numerous naturally occurring bioactive molecules. These compounds exhibit a wide spectrum of biological activities, including antibiotic, antiviral, and cytotoxic properties. Their unique structural motif, characterized by a pyrrolidine-2,4-dione ring acylated at the C-3 position, has made them attractive targets for synthetic chemists. The development of efficient and versatile synthetic routes to this core structure is paramount for the exploration of novel therapeutic agents and the total synthesis of complex natural products. This guide provides a comparative analysis of the most prominent synthetic strategies for accessing this compound, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound can be broadly approached through three primary strategies: construction of the acylated ring system via intramolecular cyclization, direct acylation of a pre-formed tetramic acid core, and a multicomponent approach for rapid scaffold assembly. Each of these routes offers distinct advantages and is suited to different research and development objectives.
The Classic Approach: Dieckmann Condensation
The Dieckmann condensation is a cornerstone of cyclic β-keto ester synthesis and remains a widely employed method for constructing the this compound core. This intramolecular Claisen condensation involves the cyclization of an N-acetoacetylated α-amino acid ester in the presence of a strong base.
Mechanistic Rationale: The reaction is initiated by the deprotonation of the α-carbon of the acetoacetyl group, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide anion yields the desired β-keto lactam, which upon acidification, gives the this compound. The choice of base is critical, with sodium ethoxide or potassium tert-butoxide being commonly used.
dot graph Dieckmann_Condensation { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
reactant [label="N-Acetoacetyl α-amino acid ester"]; enolate [label="Enolate Intermediate"]; intermediate [label="Cyclic Tetrahedral Intermediate"]; product [label="this compound"]; base [label="Base (e.g., NaOEt)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; acid [label="Acid Workup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
reactant -> enolate [label=" Deprotonation"]; base -> reactant [style=invis]; enolate -> intermediate [label=" Intramolecular\n Cyclization"]; intermediate -> product [label=" Elimination of Alkoxide\n & Tautomerization"]; acid -> intermediate [style=invis]; } Figure 1: Generalized workflow of the Dieckmann condensation for this compound synthesis.
Advantages:
-
Convergent Synthesis: This method allows for the convergent assembly of the core structure from readily available α-amino acids and acetoacetic acid derivatives.
-
Well-Established: The Dieckmann condensation is a robust and well-understood reaction, with a large body of literature to support its application.
Limitations:
-
Strong Basic Conditions: The use of strong bases can lead to side reactions, including epimerization at the C-5 position if a chiral α-amino acid is used.
-
Substrate Scope: The efficiency of the cyclization can be sensitive to the nature of the substituents on the amino acid.
The Rearrangement Strategy: O-Acylation Followed by Acyl Migration
An alternative and often milder approach involves the initial O-acylation of a pre-formed tetramic acid (pyrrolidine-2,4-dione) followed by a base- or Lewis acid-catalyzed rearrangement to furnish the C-acylated product.
Mechanistic Rationale: The tetramic acid is first treated with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of a base, typically 4-dimethylaminopyridine (DMAP), to form the O-acetylated intermediate.[1] Subsequent treatment with a stoichiometric amount of DMAP or a Lewis acid induces an acyl migration from the oxygen atom to the C-3 position of the ring.[1] This rearrangement is believed to proceed through an intermolecular or intramolecular acyl transfer mechanism.
dot graph Acyl_Migration { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
reactant [label="Tetramic Acid"]; o_acylated [label="O-Acylated Intermediate"]; product [label="this compound"]; reagents [label="Acylating Agent (e.g., Ac₂O)\nDCC, cat. DMAP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst [label="Excess DMAP or\nLewis Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
reactant -> o_acylated [label=" O-Acylation"]; reagents -> reactant [style=invis]; o_acylated -> product [label=" Acyl Migration"]; catalyst -> o_acylated [style=invis]; } Figure 2: The O-acylation and acyl migration pathway to this compound.
Advantages:
-
Milder Conditions: This method often employs milder conditions compared to the Dieckmann condensation, which can be advantageous for sensitive substrates.
-
Control over Acylation: It allows for the introduction of the acyl group at a later stage of the synthesis, providing greater flexibility.
Limitations:
-
Two-Step Process: The sequential nature of this approach adds a step to the overall synthesis.
-
Rearrangement Efficiency: The yield of the acyl migration step can be variable and dependent on the specific substrate and catalyst used.
The Modern Approach: Ugi Four-Component Reaction (U-4CR) followed by Dieckmann Condensation
A more contemporary and highly efficient strategy combines the power of multicomponent reactions with the classical Dieckmann cyclization. The Ugi four-component reaction (U-4CR) rapidly assembles a complex acyclic precursor, which is then subjected to intramolecular condensation to form the this compound ring system.[2][3]
Mechanistic Rationale: The Ugi-4CR brings together an aldehyde, an amine, a carboxylic acid (or its derivative), and an isocyanide in a one-pot reaction to form an α-acylamino amide.[4] By carefully choosing the starting materials, an acyclic precursor suitable for a subsequent Dieckmann condensation can be constructed. For the synthesis of this compound derivatives, a β-keto acid or its equivalent is often used as the carboxylic acid component. The resulting Ugi product is then treated with a base to induce the Dieckmann cyclization.
dot graph Ugi_Dieckmann { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
reactants [label="Aldehyde + Amine +\nβ-Keto Acid + Isocyanide"]; ugi_product [label="Acyclic Ugi Product"]; product [label="this compound Derivative"]; ugi [label="Ugi-4CR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dieckmann [label="Dieckmann\nCondensation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
reactants -> ugi_product [label=" One-Pot Reaction"]; ugi -> reactants [style=invis]; ugi_product -> product [label=" Intramolecular\n Cyclization"]; dieckmann -> ugi_product [style=invis]; } Figure 3: A streamlined synthesis of this compound derivatives via a Ugi-4CR/Dieckmann condensation sequence.
Advantages:
-
High Efficiency and Diversity: This approach is highly convergent and allows for the rapid generation of a diverse library of this compound derivatives by simply varying the four starting components.[2]
-
Step Economy: The one-pot nature of the Ugi reaction reduces the number of synthetic steps and purification procedures.
Limitations:
-
Substrate Compatibility: The success of the subsequent Dieckmann cyclization is dependent on the structure of the Ugi product.
-
Complexity of Starting Materials: While versatile, the synthesis may require access to a range of isocyanides and other specialized starting materials.
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes typical experimental data for the different synthetic routes. It is important to note that yields and reaction conditions can vary significantly based on the specific substrate and scale of the reaction.
| Parameter | Dieckmann Condensation | O-Acylation / Acyl Migration | Ugi-4CR / Dieckmann Condensation |
| Typical Overall Yield | 60-85% | 50-80% (two steps) | 55-90% (two steps, one pot for Ugi) |
| Reaction Temperature | 25°C to reflux | 0°C to 80°C | Room temperature to 60°C |
| Reaction Time | 2-24 hours | 1-12 hours (O-acylation) + 2-24 hours (migration) | 30 min - 24 hours (Ugi) + 2-12 hours (cyclization) |
| Key Reagents | Strong base (NaOEt, KOtBu) | DCC, DMAP, Acylating agent | Aldehyde, Amine, β-Keto acid, Isocyanide, Base |
| Scalability | Moderate to good | Good | Good |
| Key Advantages | Well-established, convergent | Milder conditions, late-stage acylation | High efficiency, diversity-oriented |
| Key Disadvantages | Harsh conditions, potential epimerization | Two distinct steps, variable migration yields | Requires specific starting materials |
Experimental Protocols
The following are representative, detailed protocols for each of the major synthetic routes.
Protocol 1: Synthesis of a this compound Derivative via Dieckmann Condensation
This protocol is adapted from the synthesis of N-substituted 3-acetyltetramic acids.
Materials:
-
N-Acetoacetyl-L-leucine ethyl ester
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-acetoacetyl-L-leucine ethyl ester (1.0 eq) in anhydrous ethanol, add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol dropwise at 0°C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with 1 M HCl at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-acetyl-5-isobutylpyrrolidine-2,4-dione.
Protocol 2: Synthesis of this compound via O-Acylation and Rearrangement
This protocol is based on the DCC/DMAP mediated acylation and subsequent rearrangement.[1]
Part A: O-Acylation Materials:
-
Pyrrolidine-2,4-dione (tetramic acid)
-
Acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of pyrrolidine-2,4-dione (1.0 eq) and acetic acid (1.1 eq) in anhydrous DCM at 0°C, add DCC (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude O-acetyltetramic acid, which can be used in the next step without further purification.
Part B: Acyl Migration Materials:
-
Crude O-acetyltetramic acid
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous acetonitrile
Procedure:
-
Dissolve the crude O-acetyltetramic acid in anhydrous acetonitrile.
-
Add a stoichiometric amount of DMAP (1.3 eq) to the solution.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Protocol 3: Synthesis of a this compound Derivative via Ugi-4CR/Dieckmann Condensation
This protocol is a generalized procedure based on reported methods.[2][3]
Part A: Ugi Four-Component Reaction Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Amine (e.g., benzylamine, 1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide, 1.0 eq)
-
Methanol
Procedure:
-
To a solution of the aldehyde, amine, and ethyl acetoacetate in methanol, add the isocyanide dropwise at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Remove the solvent under reduced pressure to obtain the crude Ugi product.
Part B: Dieckmann Condensation Materials:
-
Crude Ugi product
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude Ugi product in anhydrous THF.
-
Add potassium tert-butoxide (1.2 eq) portion-wise at 0°C.
-
Stir the reaction at room temperature for 6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired this compound derivative.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several effective routes, each with its own set of advantages and limitations. The classical Dieckmann condensation offers a reliable and well-trodden path, while the O-acylation/rearrangement strategy provides a milder alternative with greater synthetic flexibility. For rapid library synthesis and diversity-oriented approaches, the Ugi-4CR followed by Dieckmann condensation stands out as a powerful and efficient method.
The choice of synthetic route will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the availability of starting materials, and the tolerance of the substrate to various reaction conditions. As the demand for novel bioactive compounds continues to grow, the development of even more efficient, stereoselective, and environmentally benign methods for the synthesis of this compound and its analogs will remain an active and important area of chemical research.
References
-
Schobert, R., & Schlenk, A. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. The Journal of Organic Chemistry, 76(9), 3476–3484. [Link]
-
Jones, R. C. F., & Sumaria, S. (1978). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1, 1978, 719-722. [Link]
-
Ingold, M., Colella, L., Dapueto, R., López, G. V., & Porcal, W. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157. [Link]
-
Wikipedia contributors. (2023). Fries rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Al-Tel, T. H. (2012). Sequential Ugi four-component/nucleophilic substitution/Staudinger–aza-Wittig/hydrolysis strategy for the efficient construction of novel heterocyclic scaffolds. Tetrahedron Letters, 53(31), 4032-4035. [Link]
-
Mokhtari, T. S., Sheikhhosseini, E., Amrollahi, M. A., & Sheibani, H. (2015). A convenient one-pot synthesis of novel tetraamides via 2-cyclopentylidenemalonic acid based Ugi-four component reaction. Research on Chemical Intermediates, 41(10), 7523-7530. [Link]
-
Wang, L., et al. (2020). Microwave-assisted efficient and facile synthesis of tetramic acid derivatives via a one-pot post-Ugi cascade reaction. Beilstein Journal of Organic Chemistry, 16, 886–893. [Link]
-
Spatz, J. H., et al. (2009). Tetramic acid derivatives via Ugi–Dieckmann-reaction. Tetrahedron Letters, 50(15), 1705-1707. [Link]
-
Request PDF. (n.d.). Exploration of Fries Rearrangement of 3-Acetamidophenyl Acetate. Retrieved from [Link]
-
Detsi, A., et al. (2007). Cyclisation of Novel Amino Oxo Esters to Tetramic Acids: Density Functional Theory Study of the Reaction Mechanism. European Journal of Organic Chemistry, 2007(18), 2949-2958. [Link]
-
Bapat, N. V., & Rajamani, S. (2022). Elucidating N-acyl amino acids as a model protoamphiphilic system. Communications Chemistry, 5(1), 1-10. [Link]
-
Gellman, S. H., et al. (2006). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Journal of Organic Chemistry, 71(2), 744-754. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(23), 2745-2782. [Link]
-
Scriven, E. F. V. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226. [https://www.semantic scholar.org/paper/Catalysis-by-4-dialkylaminopyridines-Scriven/d798b31a3195825a176882208a541c88825c57b8]([Link] scholar.org/paper/Catalysis-by-4-dialkylaminopyridines-Scriven/d798b31a3195825a176882208a541c88825c57b8)
-
Tan, S. N., & Li, Z. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, 25(4), e202300693. [Link]
Sources
- 1. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-assisted efficient and facile synthesis of tetramic acid derivatives via a one-pot post-Ugi cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciepub.com [sciepub.com]
Comparison of 3-Acetyltetramic acid efficacy against various bacterial strains
A Guide for Researchers in Drug Discovery and Development
In the ever-pressing search for novel antimicrobial agents to combat the rise of antibiotic resistance, the tetramic acid scaffold has emerged as a promising area of investigation. This guide provides a detailed comparative analysis of the antibacterial efficacy of 3-acetyltetramic acid, a core structure in a class of bioactive natural products. We will delve into its mechanism of action, compare its in-vitro activity against a panel of clinically relevant bacterial strains with that of established antibiotics, and provide detailed experimental protocols for researchers seeking to evaluate this compound.
Introduction to this compound: A Bioactive Scaffold
This compound is a member of the tetramic acid family, a class of heterocyclic compounds characterized by a pyrrolidine-2,4-dione ring system. While the unsubstituted core itself exhibits low intrinsic antibacterial activity, the addition of an acetyl group at the 3-position and various substituents at the N1 and C5 positions can confer potent and selective antimicrobial properties.[1] A notable naturally occurring analog is reutericyclin, produced by Lactobacillus reuteri, which has demonstrated significant activity against a range of Gram-positive bacteria.[2][3][4]
The primary appeal of this compound and its derivatives lies in their distinct mechanism of action, which differs from many currently prescribed antibiotics, suggesting a lower potential for cross-resistance.
Mechanism of Action: Disrupting the Proton Motive Force
Unlike many antibiotics that target specific enzymatic pathways such as cell wall or protein synthesis, this compound and its bioactive derivatives function as protonophores.[5] This mechanism involves the shuttling of protons across the bacterial cytoplasmic membrane, leading to the dissipation of both the membrane potential (ΔΨ) and the pH gradient (ΔpH).[6] This disruption of the proton motive force is catastrophic for the bacterial cell, as it is essential for ATP synthesis, nutrient transport, and maintenance of intracellular pH homeostasis. The ultimate result is a bactericidal effect.[2][6]
This mode of action is particularly effective against Gram-positive bacteria, as their cell wall structure is more permeable to the passage of these molecules to the cytoplasmic membrane. The outer membrane of Gram-negative bacteria typically provides a barrier, rendering them less susceptible.[2]
Comparative In-Vitro Efficacy: this compound Derivatives vs. Standard-of-Care Antibiotics
To provide a clear perspective on the potential of this compound, we have compiled Minimum Inhibitory Concentration (MIC) data for its derivatives and the closely related natural product, reutericyclin. This data is compared against vancomycin and linezolid, two frontline antibiotics used for the treatment of serious Gram-positive infections.
| Bacterial Strain | This compound Derivatives/Reutericyclin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus | |||
| Methicillin-Susceptible (S. aureus) | 2.5 - 8[7][8] | 1 - 2[9] | 1 - 4[9] |
| Methicillin-Resistant (S. aureus - MRSA) | 2.5 - 16[7][8][10] | 1 - 4[9] | 1 - 4[9] |
| Enterococcus faecalis | |||
| Vancomycin-Susceptible (E. faecalis) | 4 - 32[7][10] | ≤ 4[11] | 1 - 4[12] |
| Vancomycin-Resistant (E. faecalis - VRE) | 4 - 32[7] | > 4[11] | 1 - 4[12] |
| Bacillus anthracis | Potent activity reported[6][10] | ≤ 2[13] | Not typically used |
| Streptococcus pneumoniae | Data not widely available | ≤ 1[14] | ≤ 2[14] |
| Streptococcus pyogenes | Data not widely available | ≤ 1 | ≤ 1 |
Note: MIC values can vary depending on the specific derivative, the bacterial strain, and the testing methodology.
Analysis of Comparative Efficacy:
The available data suggests that derivatives of this compound exhibit promising activity against a range of Gram-positive pathogens, including drug-resistant strains like MRSA and VRE.[7][8][10] While direct comparison is challenging without data on the parent compound, the MIC values for some derivatives are within a clinically relevant range.
Mechanisms of Action of Comparator Antibiotics
To fully appreciate the novelty of this compound's mechanism, it is essential to understand how vancomycin and linezolid function and how bacteria develop resistance to them.
Vancomycin: A Cell Wall Synthesis Inhibitor
Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall. It achieves this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[15] This binding sterically hinders the transglycosylation and transpeptidation steps in cell wall biosynthesis, leading to a weakened cell wall and eventual cell lysis.
Resistance to Vancomycin: The most common mechanism of vancomycin resistance, particularly in enterococci (VRE), involves the alteration of the D-Ala-D-Ala target.[1][6] Bacteria acquire a cluster of genes (most notably the vanA operon) that enables them to synthesize peptidoglycan precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). Vancomycin has a significantly lower binding affinity for these altered precursors, rendering it ineffective.[1][6][8][15]
Linezolid: A Protein Synthesis Inhibitor
Linezolid belongs to the oxazolidinone class of antibiotics and inhibits the initiation of bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.[10][16][17] This unique mechanism of action at an early stage of protein synthesis means there is no cross-resistance with other protein synthesis inhibitors.
Resistance to Linezolid: Resistance to linezolid primarily arises from mutations in the 23S rRNA gene, which alter the drug's binding site on the ribosome.[5][10][17] Another significant mechanism is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes an enzyme that methylates the 23S rRNA, also preventing linezolid from binding effectively.[5][17]
Experimental Protocols
For researchers interested in evaluating the antibacterial efficacy of this compound or its derivatives, the following detailed protocol for the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, is provided.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps to determine the MIC of a novel compound against a panel of bacterial strains.
Materials:
-
Test compound (this compound or derivative) stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO).
-
Sterile 96-well, U-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains for testing (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212).
-
Sterile saline or phosphate-buffered saline (PBS).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Multichannel pipette.
-
Incubator (35°C ± 2°C).
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells (typically a 1:100 dilution of the adjusted suspension).
-
-
Preparation of Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
In the first column, add 100 µL of the test compound stock solution to achieve the highest desired concentration (this will be a 1:2 dilution).
-
Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well of the dilution series.
-
-
Inoculation:
-
Using a multichannel pipette, inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum (no test compound).
-
Sterility Control: A well containing only CAMHB (no bacteria or compound).
-
Positive Control: A row of wells with a standard antibiotic (e.g., vancomycin or linezolid) prepared in the same manner as the test compound.
-
-
Incubation:
-
Cover the plate with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Potential for Resistance Development
A key advantage of this compound's mechanism of action is the lower likelihood of rapid resistance development compared to antibiotics with specific molecular targets. Disrupting the fundamental proton motive force of the cell membrane is a more challenging physiological hurdle for bacteria to overcome through simple point mutations. While bacteria can develop resistance to other membrane-active agents, often through alterations in membrane composition or efflux pumps, the potential for resistance to this compound warrants further investigation. Studies on the related compound C12-TA have shown a failure of S. aureus to develop resistance after multiple passages.[6]
Conclusion and Future Directions
This compound and its derivatives represent a compelling class of antibacterial compounds with a mechanism of action that is distinct from many currently used antibiotics. Their potent activity against Gram-positive bacteria, including resistant strains, underscores their potential as lead compounds in the development of new therapeutics.
Future research should focus on several key areas:
-
Comprehensive SAR Studies: Elucidating the structure-activity relationships of N1 and C5 substituents to optimize potency and pharmacokinetic properties.
-
Spectrum of Activity: Further testing against a broader range of clinical isolates, including streptococci and other Gram-positive pathogens.
-
In-Vivo Efficacy and Toxicology: Evaluating the performance of lead compounds in animal models of infection and assessing their safety profiles.
-
Resistance Studies: Investigating the potential for and mechanisms of resistance development to better understand the long-term viability of this class of antibiotics.
By addressing these research questions, the scientific community can fully explore the therapeutic potential of the this compound scaffold and contribute to the critical pipeline of new antibacterial agents.
References
-
Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals. (2009). Journal of the American Chemical Society. [Link]
-
N-Substituted this compound Derivatives as Antibacterial Agents. (2008). Journal of Medicinal Chemistry. [Link]
-
N-substituted this compound Derivatives as Antibacterial Agents. (2008). PubMed. [Link]
-
Mechanisms of vancomycin resistance. (2021). Spandidos Publications. [Link]
-
Characterization of Reutericyclin Produced by Lactobacillus reuteri LTH2584. (2000). Applied and Environmental Microbiology. [Link]
-
Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. (2011). Antimicrobial Agents and Chemotherapy. [Link]
-
(S)-Reutericyclin: Susceptibility Testing and In Vivo Effect on Murine Fecal Microbiome and Volatile Organic Compounds. (2021). MDPI. [Link]
-
Linezolid-resistance Staphylococcus aureus – Prevalence, Emerging Resistance Mechanisms, Challenges and Perspectives. (2019). Journal of Pure and Applied Microbiology. [Link]
-
The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. (2020). Marine Drugs. [Link]
-
New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation. (2021). Frontiers in Chemistry. [Link]
-
Characterization of Reutericyclin Produced by Lactobacillus reuteri LTH2584. (2000). ASM Journals. [Link]
-
(PDF) Characterization of Reutericyclin Produced by Lactobacillus reuteri LTH2584. (2000). ResearchGate. [Link]
-
Comparative in vitro activity of A-56268 (TE-031) against gram-positive and gram-negative bacteria and Chlamydia trachomatis. (1987). PubMed. [Link]
-
In Vitro Activities of LY333328 and Comparative Agents against Nosocomial Gram-Positive Pathogens Collected in a 1997 Global Surveillance Study. (1999). Antimicrobial Agents and Chemotherapy. [Link]
-
Comparative Efficacies of Tedizolid Phosphate, Linezolid, and Vancomycin in a Murine Model of Subcutaneous Catheter-Related Biofilm Infection Due to Methicillin-Susceptible and -Resistant Staphylococcus aureus. (2015). Antimicrobial Agents and Chemotherapy. [Link]
-
MICs of Selected Antibiotics for Bacillus anthracis, Bacillus cereus, Bacillus thuringiensis, and Bacillus mycoides from a Range of Clinical and Environmental Sources as Determined by the Etest. (2004). Journal of Clinical Microbiology. [Link]
-
In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. (2021). MDPI. [Link]
-
Comparative In Vitro Activity of Linezolid and Five Other Antimicrobials Against Nosocomial Isolates of Methicillin-Resistant Staphylococcus aureus, Methicillin-Resistant Staphylococcus epidermidis and Vancomycin-Resistant Enterococcus faecium. (2000). ResearchGate. [Link]
-
Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital. (2013). Journal of Clinical and Diagnostic Research. [Link]
-
Antimicrobial Susceptibility Testing of Bacillus anthracis: Comparison of Results Obtained by Using the National Committee for Clinical Laboratory Standards Broth Microdilution Reference and Etest Agar Gradient Diffusion Methods. (2002). Journal of Clinical Microbiology. [Link]
-
Comparative Effectiveness of Linezolid and Vancomycin among a National Cohort of Patients Infected with Methicillin-Resistant Staphylococcus aureus. (2015). Antimicrobial Agents and Chemotherapy. [Link]
-
Effectiveness and Safety of Linezolid Versus Vancomycin, Teicoplanin, or Daptomycin against Methicillin-Resistant Staphylococcus aureus Bacteremia: A Systematic Review and Meta-Analysis. (2023). MDPI. [Link]
-
The Strains Enterococcus faecalis as Contaminants of Raw Goat Milk and Their Treatment with Postbiotic Active Substances Produced by Autochthonous Lactococci. (2022). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Reutericyclin Produced by Lactobacillus reuteri LTH2584 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-substituted this compound derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Susceptibility Testing of Bacillus anthracis: Comparison of Results Obtained by Using the National Committee for Clinical Laboratory Standards Broth Microdilution Reference and Etest Agar Gradient Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Activities of LY333328 and Comparative Agents against Nosocomial Gram-Positive Pathogens Collected in a 1997 Global Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human-Derived Probiotic Lactobacillus reuteri Demonstrate Antimicrobial Activities Targeting Diverse Enteric Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of 3-Acetyltetramic Acid's Protonophoric Mode of Action with Known Uncouplers
This guide provides an in-depth technical comparison of 3-Acetyltetramic acid's mode of action with well-characterized protonophores, Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) and Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). We will explore the theoretical underpinnings of protonophoric activity and present detailed experimental protocols for its validation, empowering researchers to objectively assess the performance of this compound as a mitochondrial uncoupler.
The Critical Role of Protonophores in Bioenergetics Research
Protonophores are lipophilic weak acids that transport protons across biological membranes, effectively short-circuiting the electrochemical gradient established by the electron transport chain.[1][2] This process, known as uncoupling, separates oxidative phosphorylation from ATP synthesis, leading to an increase in oxygen consumption and the dissipation of energy as heat.[3] Due to their ability to modulate mitochondrial function, protonophores like FCCP and CCCP are invaluable tools in the study of cellular metabolism, mitochondrial dysfunction, and related pathologies.[4][5]
Recent investigations into the bioactivities of 3-acyltetramic acids have revealed that their mode of action is correlated with their ability to function as protonophores.[6] This guide outlines a systematic approach to cross-validate the protonophoric activity of this compound against the gold-standard uncouplers, FCCP and CCCP.
The Established Mechanism of Classical Protonophores
The canonical mechanism of action for classical protonophores such as FCCP and CCCP involves a cyclical process of proton shuttling across the inner mitochondrial membrane.[2][7] The anionic form of the protonophore diffuses across the membrane to the intermembrane space, where it becomes protonated. This neutral, protonated form then diffuses back across the membrane into the mitochondrial matrix, releasing the proton and completing the cycle. This dissipates the proton motive force that drives ATP synthesis.[8]
Caption: Generalized mechanism of a protonophore (P).
Experimental Cross-Validation Strategy
To rigorously assess the protonophoric activity of this compound, we will employ two complementary experimental approaches: the direct measurement of mitochondrial membrane potential (ΔΨm) dissipation and the quantification of cellular respiration rates.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A hallmark of protonophoric action is the rapid depolarization of the inner mitochondrial membrane.[9] This can be quantitatively assessed using potentiometric fluorescent dyes.
The JC-1 dye is a ratiometric probe that differentially accumulates in mitochondria based on their membrane potential.[10][11] In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence.[12] Upon membrane depolarization, JC-1 reverts to its monomeric form, which emits green fluorescence.[13] The ratio of red to green fluorescence provides a sensitive measure of ΔΨm.[14]
Step-by-Step Methodology:
-
Cell Culture: Plate cells of interest (e.g., HeLa, HepG2) in a 96-well black, clear-bottom plate and culture overnight to allow for adherence.
-
Compound Preparation: Prepare stock solutions of this compound, FCCP (positive control), and a vehicle control (e.g., DMSO) in culture medium. Create a dilution series for each compound to determine dose-dependency.
-
JC-1 Staining: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add JC-1 staining solution (typically 1-10 µg/mL) to each well and incubate for 15-30 minutes at 37°C.[12]
-
Washing: Remove the staining solution and wash the cells twice with PBS or culture medium to remove excess dye.
-
Compound Treatment: Add the prepared compound dilutions to the respective wells and incubate for a predetermined time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Read the red fluorescence at an excitation/emission of ~560/595 nm and the green fluorescence at ~485/535 nm.[10]
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization. Plot the red/green ratio against the compound concentration to determine the EC50 value for each compound.
Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in the negatively charged mitochondrial matrix.[15][16] A decrease in ΔΨm results in a reduced accumulation of TMRM and a corresponding decrease in fluorescence intensity.[17][18]
Step-by-Step Methodology:
-
Cell Culture and Compound Preparation: Follow steps 1 and 2 from the JC-1 protocol.
-
TMRM Staining: Load cells with a low, non-quenching concentration of TMRM (typically 25-100 nM) for 30-60 minutes at 37°C.[15]
-
Compound Treatment and Imaging: Add the compound dilutions and monitor the fluorescence intensity over time using a fluorescence microscope or plate reader with an appropriate filter set (e.g., TRITC).
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
| Parameter | This compound (Expected) | FCCP (Reference) | CCCP (Reference) |
| EC50 for ΔΨm Depolarization (µM) | To be determined | 0.1 - 1 | 0.5 - 5 |
| Maximal Depolarization (%) | To be determined | ~90-100% | ~90-100% |
Measurement of Cellular Respiration
Protonophores stimulate the electron transport chain to work at its maximum capacity by dissipating the proton gradient, leading to a significant increase in the oxygen consumption rate (OCR).[1][19] The Seahorse XF Analyzer is the industry standard for measuring real-time cellular respiration.[20][21]
Caption: Seahorse XF experimental workflow.
This assay measures key parameters of mitochondrial function by the sequential injection of mitochondrial inhibitors.[22]
Step-by-Step Methodology:
-
Cell Culture: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to attach overnight.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge in Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin (ATP synthase inhibitor), FCCP or this compound (uncoupler), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
Seahorse XF Analysis: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol.[21] The instrument will measure basal OCR, followed by OCR after the sequential injection of the compounds.
-
Data Analysis: The Seahorse software calculates various parameters, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The key parameter for this study is the maximal respiration induced by the uncoupler.
| Parameter | This compound (Expected) | FCCP (Reference) |
| Basal OCR (pmol/min) | Baseline | Baseline |
| Maximal Respiration (pmol/min) | To be determined | Significantly increased from basal |
| EC50 for OCR Stimulation (µM) | To be determined | 0.1 - 1 |
Interpreting the Results: A Comparative Analysis
Conclusion
The cross-validation of this compound's mode of action with established protonophores is a critical step in characterizing its biological activity. The detailed experimental protocols provided in this guide offer a rigorous and objective framework for researchers to investigate its potential as a mitochondrial uncoupler. This systematic approach, grounded in established scientific principles and methodologies, will enable a comprehensive understanding of this compound's bioenergetic effects and its potential applications in drug discovery and development.
References
-
Anton, Y. N., & Kotova, E. A. (2022). Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. Acta Naturae, 14(1), 4–13. [Link]
-
Wikipedia. (n.d.). Protonophore. Retrieved from [Link]
-
Kasina, N., et al. (1986). The kinetic mechanism by which CCCP (carbonyl cyanide m-chlorophenylhydrazone) transports protons across membranes. The Journal of general physiology, 87(5), 629–653. [Link]
-
Grokipedia. (n.d.). Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone. Retrieved from [Link]
-
PubMed. (2022). Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. Acta Naturae, 14(1), 4-13. [Link]
-
Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
RayBiotech. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. Retrieved from [Link]
-
ResearchGate. (2022). Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. Acta Naturae, 14(1), 4-13. [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonyl cyanide m-chlorophenyl hydrazone. Retrieved from [Link]
-
Kasianowicz, J. J., & Benz, R. (1984). The molecular mechanism of action of the proton ionophore FCCP (carbonylcyanide p-trifluoromethoxyphenylhydrazone). Biophysical journal, 45(2), 331–345. [Link]
-
Luvisetto, S., et al. (1987). Uncoupling of Oxidative Phosphorylation. 1. Protonophoric Effects Account Only Partially for the Uncoupling Action of Carbonyl Cyanide p-(Trifluoromethoxy)phenylhydrazone, Oleic Acid, and Chloroform. Biochemistry, 26(23), 7331–7338. [Link]
-
Sartorius. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
Grokipedia. (n.d.). Protonophore. Retrieved from [Link]
-
Terada, H. (1990). Uncouplers of oxidative phosphorylation. Environmental health perspectives, 87, 213–218. [Link]
-
PubMed. (2016). Mitochondrial uncoupler carbonyl cyanide m-chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries. British Journal of Pharmacology, 173(20), 3034-3047. [Link]
-
ResearchGate. (2023). Protonophoric mitochondrial uncoupling mechanism. [Image]. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone. Retrieved from [Link]
-
Domainex. (n.d.). Using TMRM to monitor changes in mitochondrial membrane potential. Retrieved from [Link]
-
PubMed. (2015). p62 prevents carbonyl cyanide m-chlorophenyl hydrazine (CCCP)-induced apoptotic cell death by activating Nrf2. Biochemical and Biophysical Research Communications, 464(4), 1167-1173. [Link]
-
Potentiometric Probes. (n.d.). TMRE & TMRM | Explore Membrane Potentials. Retrieved from [Link]
-
Goyal, R., & Ramakrishnan, V. (2023). TMRM Cytotoxicity Assay. In: Biophysical Characterization of Functional Peptides. Springer Protocols Handbooks. [Link]
-
ResearchGate. (2019). Bioactivity and Mode of Action of Bacterial Tetramic Acids. Journal of Natural Products, 82(3), 513-520. [Link]
-
D'Angelo, J. G., et al. (2009). Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals. Journal of the American Chemical Society, 131(40), 14473–14479. [Link]
-
Agilent. (n.d.). Seahorse XF Pro Analyzer. Retrieved from [Link]
-
MDPI. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(1), 5. [Link]
-
Perry, S. W., et al. (2011). Mitochondrial membrane potential probes and the proton gradient: a practical usage guide. BioTechniques, 50(2), 98–115. [Link]
-
Agilent. (n.d.). How Agilent Seahorse XF Analyzers Work. Retrieved from [Link]
-
Schobert, R., & Schlenk, A. (2008). Naturally Occurring Tetramic Acids: Structure, Isolation, and Synthesis. Chemical Reviews, 108(9), 3641–3707. [Link]
-
YouTube. (2024, July 17). Seahorse XF Pro Analyzer Product Video. Retrieved from [Link]
-
Milliquest. (n.d.). Seahorse XF Pro Analyzer. Retrieved from [Link]
-
Geudens, N., et al. (2025). Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs. ACS Agricultural Science & Technology, 5(7), 1324–1333. [Link]
-
SickKids Research Institute. (n.d.). Agilent Seahorse XF Glycolytic Rate Assay Kit. Retrieved from [Link]
-
PubMed. (2024). Theoretical and Experimental Study of the Interaction of Protonophore Uncouplers and Decoupling Agents with Functionally Active Mitochondria. Biological Trace Element Research, 1-11. [Link]
-
ACS Omega. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega, 11(2), 2025–2037. [Link]
Sources
- 1. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protonophore - Wikipedia [en.wikipedia.org]
- 3. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Carbonyl cyanide m-chlorophenyl hydrazone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The molecular mechanism of action of the proton ionophore FCCP (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. raybiotech.com [raybiotech.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. TMRM Cytotoxicity Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. Functional Mitochondrial Staining | Thermo Fisher Scientific - IN [thermofisher.com]
- 18. domainex.co.uk [domainex.co.uk]
- 19. Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. lab.research.sickkids.ca [lab.research.sickkids.ca]
A Comparative Analysis of 3-Acetyltetramic Acid Herbicides and Commercial Standards: Efficacy, Mechanism, and Experimental Validation
The relentless evolution of herbicide resistance in weed populations presents a formidable challenge to global food security.[1][2][3] This escalating issue necessitates the discovery and development of herbicidal compounds with novel mechanisms of action (MoA).[3] Among the promising candidates emerging from natural product research are 3-acyltetramic acids (3-ATAs), a class of compounds produced by various bacteria and fungi.[4] This guide provides a detailed comparison of the efficacy of 3-ATA derivatives against established commercial herbicides, grounded in mechanistic insights and robust experimental protocols for researchers in agrochemical development.
The Imperative for New Herbicidal MoA
Overreliance on a limited number of herbicidal MoAs, such as glyphosate's inhibition of the EPSPS enzyme and atrazine's disruption of Photosystem II (PSII), has driven the selection of resistant weed biotypes.[3] For instance, biotypes of Amaranthus palmeri (Palmer amaranth) have evolved resistance to both PSII and 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides, severely limiting control options in crops like maize.[5] The development of compounds like 3-ATAs, which may target different biochemical pathways, is crucial for sustainable weed management.
Mechanism of Action: A Tale of Two Pathways
A fundamental differentiator between herbicide classes is their molecular target within the plant. Understanding these mechanisms is key to predicting efficacy, spectrum of control, and potential for cross-resistance.
3-Acetyltetramic Acids: Diverse Potential MoAs
The herbicidal activity of 3-ATAs is an active area of research, with evidence pointing to multiple potential MoAs. Some naturally occurring tetramic acids, like fischerellin A, are known to be PSII inhibitors.[1] Other research indicates that certain synthetic 3-acyltetramic acids can inhibit the synthesis of endogenous abscisic acid, a key hormone regulating seed germination and plant growth.[6][7] A significant portion of research, however, points towards the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8][9][10]
-
HPPD Inhibition: This is the most well-documented MoA for many bleaching herbicides. HPPD is a critical enzyme in the pathway that converts tyrosine to plastoquinone and α-tocopherol. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. By inhibiting HPPD, the herbicide prevents carotenoid production.[11] Carotenoids protect chlorophyll from photo-oxidation; their absence leads to rapid chlorophyll degradation under sunlight, resulting in the characteristic "bleaching" symptoms and eventual plant death.[11]
Commercial Herbicide Standards: Established MoAs
For comparison, let's consider the MoAs of several major commercial herbicide classes:
-
Glyphosate (EPSPS Inhibitor): Belongs to the WSSA Group 9. It inhibits 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in the shikimate pathway. This pathway is responsible for the biosynthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine), which are vital for protein synthesis and other essential plant functions.
-
Glufosinate (Glutamine Synthetase Inhibitor): A WSSA Group 10 herbicide. It inhibits glutamine synthetase, leading to a rapid accumulation of toxic ammonia and the cessation of photorespiration.[12]
-
Mesotrione (HPPD Inhibitor): A WSSA Group 27 herbicide and a relevant commercial benchmark for 3-ATAs that target HPPD.[12] It functions by the same bleaching mechanism described above.[13]
-
Atrazine (PSII Inhibitor): A WSSA Group 5 herbicide. It blocks electron transport in Photosystem II of the photosynthetic pathway, leading to the production of reactive oxygen species that destroy cell membranes.[12]
Caption: Simplified pathways showing the distinct molecular targets of 3-ATAs (as HPPD inhibitors), Glyphosate, and Glufosinate.
Comparative Efficacy: Greenhouse and Field Data
Direct comparison of herbicidal efficacy requires standardized bioassays. While comprehensive field data for novel 3-ATA compounds is often proprietary, published research provides valuable insights into their potential.
One study detailed the synthesis of various 3-acyltetramic acid analogs and tested their phytotoxicity against several weed species.[6][7] At an application rate of 750 g ha⁻¹, two compounds, designated 6k and 6a , demonstrated high herbicidal activity.[6][7]
Table 1: Efficacy of 3-ATA Analogs vs. Commercial Standards
| Compound/Product | Target Weed Species | Efficacy (% Control) | Application Rate | Source |
|---|---|---|---|---|
| 3-ATA Analog (6k) | Echinochloa crusgalli (Barnyardgrass) | High | 750 g ha⁻¹ | [6][7] |
| 3-ATA Analog (6k) | Digitaria sanguinalis (Large Crabgrass) | High | 750 g ha⁻¹ | [6][7] |
| 3-ATA Analog (6a) | Portulaca oleracea (Common Purslane) | High | 750 g ha⁻¹ | [6][7] |
| 3-ATA Analog (6a) | Amaranthus retroflexus (Redroot Pigweed) | High | 750 g ha⁻¹ | [6][7] |
| Mesotrione | Amaranthus palmeri (Susceptible) | >85% | 210 g ha⁻¹ | [9] |
| Mesotrione | Amaranthus palmeri (HPPD-Resistant) | <65% | 105-210 g ha⁻¹ | [9] |
| Glyphosate | Amaranthus palmeri (Susceptible) | 86-95% | Varies | [5] |
| Glufosinate | Amaranthus palmeri (Susceptible) | High (Often used as alternative) | Varies |[9] |
Note: "High" efficacy is as described in the source publication; direct numerical percentages were not always provided. Rates for commercial products are typical but can vary.
Research into proherbicides of 3-ATAs, designed to improve translocation, has also been conducted.[1][14] While some proherbicide analogs showed promising systemic activity on leaf disks in vitro, the original parent molecule, TA12-Pro , outperformed them in whole-plant spray tests on Amaranthus retroflexus.[1][14] This highlights a critical aspect of herbicide development: the translation from in vitro assays to whole-plant or field conditions is not always direct.[1][2]
Experimental Protocol: Greenhouse Dose-Response Bioassay
To generate the comparative data shown above, a robust and reproducible experimental design is paramount. This protocol outlines a standard method for evaluating the efficacy of a novel herbicidal compound (e.g., a 3-ATA) against a commercial standard.
Objective: To determine the effective dose required to achieve 50% growth reduction (GR₅₀) for a test compound compared to a commercial standard on a target weed species.
Pillar of Trustworthiness: This protocol incorporates randomization, replication, and standardized evaluation metrics to ensure the data is statistically valid and self-validating.
Step-by-Step Methodology:
-
Plant Propagation:
-
Causality: Uniform plant material is critical for reducing experimental variability.
-
Action: Sow seeds of the target weed species (e.g., Amaranthus retroflexus) in 10 cm pots filled with a commercial potting medium. Grow in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night, 16h photoperiod). Thin seedlings to one per pot after emergence.
-
-
Herbicide Preparation:
-
Causality: Proper formulation ensures the active ingredient is available for plant uptake. Adjuvants are used to improve spray retention and penetration.
-
Action: Prepare a stock solution of the 3-ATA test compound in a suitable solvent (e.g., acetone) with a non-ionic surfactant. Prepare serial dilutions to create a range of 6-8 doses. Repeat for the commercial standard (e.g., a commercial formulation of Mesotrione). Include a "mock" formulation control (solvent + surfactant only).
-
-
Experimental Design & Application:
-
Causality: A randomized complete block design minimizes the effects of environmental gradients within the greenhouse (e.g., light, temperature).
-
Action: Arrange the potted plants, which should be at a consistent growth stage (e.g., 3-4 true leaves), in a randomized complete block design with 4-6 replicates per treatment. Apply the herbicide solutions using a calibrated track sprayer designed for laboratory use, ensuring uniform coverage.
-
-
Data Collection:
-
Causality: Both visual ratings and quantitative biomass measurements provide a comprehensive picture of herbicide efficacy.
-
Action: At 14 and 21 days after treatment (DAT), perform a visual injury assessment on a scale of 0% (no effect) to 100% (complete plant death). At 21 DAT, harvest the above-ground biomass for each plant, dry in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis:
-
Causality: Log-logistic regression is the standard statistical method for analyzing dose-response data in herbicide science.
-
Action: Convert the dry weight data to a percentage of the mock-formulated control. Use statistical software (e.g., R with the 'drc' package) to fit a four-parameter log-logistic model to the data. From this model, calculate the GR₅₀ value for each herbicide.
-
Caption: Standardized workflow for conducting a greenhouse dose-response herbicide bioassay.
Conclusion and Future Directions
3-Acetyltetramic acids represent a promising class of natural product-derived herbicides.[1][4] While some analogs show potent activity against economically important weeds, their performance relative to commercial standards depends heavily on the specific analog, target species, and potential MoA.[6][7] For those 3-ATAs acting as HPPD inhibitors, they offer a potential alternative for controlling weeds resistant to other MoAs, although the emergence of HPPD-resistant weeds themselves underscores the need for integrated weed management strategies.[5][9]
Future research must focus on optimizing the 3-ATA scaffold to improve whole-plant and field efficacy, enhance systemic movement through strategies like proherbicides, and fully elucidate the range of their molecular targets.[1][2] The robust experimental protocols outlined herein provide a framework for the rigorous evaluation required to advance these promising compounds from the laboratory to effective and sustainable agricultural solutions.
References
- Title: Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC - NIH Source: National Institutes of Health URL
- Title: Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators - PubMed Source: PubMed URL
- Title: Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators | Journal of Agricultural and Food Chemistry Source: ACS Publications URL
- Title: The macrocidins: novel cyclic tetramic acids with herbicidal activity produced by Phoma macrostoma - PubMed Source: PubMed URL
- Title: Types of commercialized HPPD inhibitors.
- Title: Study of amino acid-derived 3-acyltetramic acids as herbicidal agents - Biblio Source: Biblio URL
- Title: Evaluation and comparison of HPPD weed control systems in field corn at Rochester, MN, in 2008.
- Title: Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs | Semantic Scholar Source: Semantic Scholar URL
- Title: Study of Amino Acid-Derived 3-Acyltetramic Acids as Herbicidal Agents - ResearchGate Source: ResearchGate URL
- Title: 4-Hydroxyphenylpyruvate dioxygenase (HPPD)
- Title: Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors Source: Beilstein Journal of Organic Chemistry URL
- Title: Overlapping Residual Herbicides for Control of Photosystem (PS) II- and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibitor-Resistant Palmer amaranth (Amaranthus palmeri S. Watson)
- Title: Common Commercial Pre-packaged Herbicide Mixtures - UT Institute of Agriculture Source: University of Tennessee Institute of Agriculture URL
- Title: Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PubMed Source: PubMed URL
- Title: Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - NIH Source: National Institutes of Health URL
- Title: Herbicide Mode of Action Source: Corteva Agriscience URL
- Title: New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum - MDPI Source: MDPI URL
- Title: 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture - PubMed Source: PubMed URL
Sources
- 1. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. Frontiers | Overlapping Residual Herbicides for Control of Photosystem (PS) II- and 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibitor-Resistant Palmer amaranth (Amaranthus palmeri S. Watson) in Glyphosate-Resistant Maize [frontiersin.org]
- 6. Efficient Total Synthesis and Herbicidal Activity of 3-Acyltetramic Acids: Endogenous Abscisic Acid Synthesis Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future | Weed Technology | Cambridge Core [cambridge.org]
- 10. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. utia.tennessee.edu [utia.tennessee.edu]
- 13. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Herbicidal Assessment of 3‑Acyltetramic Acid Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of the biological activities of different 3-acyltetramic acid derivatives
Introduction: The Versatile Scaffold of 3-Acyltetramic Acids
The 3-acyltetramic acid (3-ATA) moiety, a recurring motif in natural products, represents a privileged scaffold in medicinal chemistry and drug discovery. These compounds, characterized by a pyrrolidine-2,4-dione ring N-substituted and C-acylated at the 3-position, are produced by a wide array of microorganisms, including bacteria and fungi.[1] The inherent structural plasticity of the 3-ATA core, allowing for diverse substitutions on the acyl chain and the nitrogen atom, has given rise to a vast family of derivatives with a remarkable spectrum of biological activities. This guide provides a comparative analysis of the prominent biological activities of different 3-acyltetramic acid derivatives, supported by experimental data and detailed protocols to empower researchers in their exploration of this fascinating class of molecules.
The broad bioactivities exhibited by 3-ATAs, ranging from antimicrobial and anticancer to antiviral and herbicidal, are a testament to their ability to interact with a variety of biological targets.[1][2] Understanding the structure-activity relationships (SAR) within this class is paramount for the rational design of novel therapeutic agents and agrochemicals. This guide will delve into the key biological activities, explore the underlying mechanisms of action, and provide standardized protocols for their evaluation.
I. Antimicrobial Activity: A Renewed Hope Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. 3-Acyltetramic acid derivatives have emerged as a promising class of antibacterials, particularly against Gram-positive pathogens.[3][4]
Mechanism of Action
Several 3-ATA derivatives exert their antibacterial effects by targeting essential bacterial enzymes. Notably, some have been shown to inhibit undecaprenyl pyrophosphate synthase (UPPS) and DNA-directed RNA polymerase (RNAP).[3] UPPS is a key enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for antibiotics. RNAP is crucial for bacterial transcription, and its inhibition leads to a cessation of protein synthesis and bacterial death.
Structure-Activity Relationship (SAR)
The antimicrobial potency of 3-ATAs is significantly influenced by the nature of the acyl side chain and the substituent on the nitrogen atom.
-
Acyl Chain: Generally, derivatives with medium- to long-chain acyl groups exhibit enhanced antibacterial activity.[5] Lipophilicity plays a crucial role in membrane permeability and target engagement.
-
N-Substituent: The presence and nature of the N-substituent can modulate the activity. N-alkylated derivatives have shown potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
Comparative Antimicrobial Activity of 3-Acyltetramic Acid Derivatives
| Derivative Class | Representative Compound(s) | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Simple 3-Acyltetramic Acids | Magnesidin A | Gram-positive bacteria | 2-7 | [6] |
| N-Alkyl 3-Acetyltetramic Acids | Various synthetic derivatives | Bacillus anthracis, Propionibacterium acnes, Enterococcus faecalis, MRSA | Not specified | [4] |
| 3-Dienoyltetramic Acids | Tirandamycins A-D | Vancomycin-resistant Enterococcus faecalis (VRE) | 2.25 µM (for Tirandamycin A) | [6] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standardized method for determining the MIC of a compound against a bacterial strain.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 3-acyltetramic acid derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[4]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[5]
-
-
Reading and Interpretation:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
-
II. Anticancer Activity: Targeting Tumor Cell Proliferation
Several 3-acyltetramic acid derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines, making them attractive candidates for anticancer drug development.[1]
Mechanism of Action
The anticancer mechanisms of 3-ATAs are diverse and appear to be cell-line and compound-specific. Some derivatives have been shown to induce apoptosis (programmed cell death) through the activation of caspases and modulation of Bcl-2 family proteins.[7] Others interfere with key signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
The structural features influencing the anticancer activity of 3-ATAs are still under investigation, but some trends have been observed:
-
Spiro-fused and Decalinoyl Derivatives: Complex structures, such as those found in the spirotetramic acids and 3-decalinoyltetramic acids, often exhibit potent cytotoxicity.[1]
-
Stereochemistry: The stereochemistry at certain positions can be critical for activity. For instance, different configurations at C-5 have been shown to be important for antitumor versus anti-biofilm activity.[6]
Comparative Anticancer Activity of 3-Acyltetramic Acid Derivatives
| Derivative Class | Representative Compound(s) | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |
| Simple 3-Acyltetramic Acids | Penicillenols | HL-60 (leukemia) | 3.20 - 16.26 | [1] |
| 3-Decalinoyltetramic Acids | Altercrasins C & D | HL-60, Jurkat, K562 (leukemia) | 6.1 - 6.2 | [1] |
| Macrocyclic Tetramic Acids | Capsimycins | Pancreatic carcinoma | 1.30 - 3.37 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding:
-
Seed the desired cancer cell line into a 96-well plate at an appropriate density to ensure exponential growth during the experiment.
-
Incubate overnight to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3-acyltetramic acid derivatives in the appropriate cell culture medium.
-
Replace the medium in the cell plate with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[1]
-
-
MTT Addition and Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[8] The amount of formazan produced is proportional to the number of viable cells.
-
III. Antiviral Activity: A Frontier in Drug Discovery
The exploration of 3-acyltetramic acid derivatives for antiviral applications is a growing area of research. Some derivatives have shown promising activity against various viruses, including influenza and coronaviruses.[9][10]
Mechanism of Action
The antiviral mechanisms of 3-ATAs are not as well-elucidated as their antibacterial counterparts. However, some studies suggest that they may interfere with viral entry or replication processes. For example, some derivatives have been shown to inhibit the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[9]
Comparative Antiviral Activity of 3-Acyltetramic Acid Derivatives
| Derivative Class | Representative Compound(s) | Target Virus | Activity | Reference(s) |
| Simple 3-Acyltetramic Acids | Unnamed derivative | SARS-CoV-2 Mpro | Weak inhibition | [9] |
| 3-Oligoenoyltetramic Acids | RKB-3884A | H1N1 influenza virus | IC₅₀ = 116.2 µM | [10] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[11]
Caption: Workflow for the plaque reduction assay.
-
Cell Seeding:
-
Seed a confluent monolayer of a suitable host cell line in a multi-well plate.[11]
-
-
Virus Infection and Compound Treatment:
-
Pre-incubate a known titer of the virus with serial dilutions of the 3-acyltetramic acid derivative.
-
Infect the cell monolayer with the virus-compound mixture.[12]
-
-
Overlay and Incubation:
-
Plaque Visualization and Counting:
-
Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (areas of cell death).
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.[11]
-
IV. Herbicidal and Other Biological Activities
Beyond their therapeutic potential, 3-acyltetramic acid derivatives have also demonstrated significant herbicidal and anti-inflammatory activities.
Herbicidal Activity
Certain 3-ATAs have been identified as potent herbicidal agents.[5][13] Their mechanism of action can involve the inhibition of essential plant processes, such as photosystem II or the synthesis of endogenous abscisic acid, a plant hormone that regulates seed germination and plant growth.[5][13] The herbicidal efficacy is often dependent on the acyl chain length and the nature of the amino acid residue in the tetramic acid core.[5]
Anti-inflammatory Activity
Some 3-acyltetramic acid derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[2]
Conclusion and Future Perspectives
The 3-acyltetramic acid scaffold represents a rich source of biologically active compounds with diverse therapeutic and agricultural potential. The comparative analysis presented in this guide highlights the broad spectrum of activities exhibited by this class of molecules. The detailed experimental protocols provide a practical framework for researchers to evaluate the biological activities of novel 3-ATA derivatives.
Future research in this field will likely focus on:
-
Lead Optimization: Utilizing the established structure-activity relationships to design and synthesize more potent and selective derivatives.
-
Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.
The continued exploration of the chemical space of 3-acyltetramic acid derivatives holds great promise for the discovery of new drugs and agrochemicals to address pressing global challenges in human health and food security.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Li, Y., et al. (2021). New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation. Frontiers in Microbiology, 12, 730807. [Link]
-
Wang, C. Y., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 95. [Link]
-
He, H., et al. (2014). A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones. Chemistry, 20(21), 6436-6446. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Matsuo, K., et al. (1984). Syntheses and antimicrobial activities of 3-acyltetramic acid derivatives. Chemical & Pharmaceutical Bulletin, 32(10), 4197-4204. [Link]
-
Duan, X., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4313. [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
-
Lurain, N. S., et al. (1999). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 43(8), 1896-1902. [Link]
-
Musa, A. M., et al. (2020). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Journal of Pharmaceutical Negative Results, 11(1), 1-7. [Link]
-
Salvador, J. A., et al. (2013). Synthesis and biological evaluation of novel asiatic acid derivatives with anticancer activity. MedChemComm, 4(5), 849-857. [Link]
-
Wang, G., et al. (2014). Synthesis, antibiotic activity and structure-activity relationship study of some 3-enaminetetramic acids. Bioorganic & Medicinal Chemistry Letters, 24(8), 1901-1906. [Link]
-
Wang, G., et al. (2014). Synthesis, antibiotic activity and structure-activity relationship study of some 3-enaminetetramic acids. Bioorganic & Medicinal Chemistry Letters, 24(8), 1901-1906. [Link]
-
Sornkaew, N., et al. (2019). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 246.7 Macrophages. Molecules, 24(18), 3298. [Link]
-
JoVE. (2022, July 12). NO Levels in Neuroinflammatory Response by a Quantitative Assay | Protocol Preview. Retrieved from [Link]
-
Lee, J. H., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57(3), 329-334. [Link]
-
USDA ARS. (2016, August 12). Germination Test Methods. Retrieved from [Link]
-
Wang, C. Y., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 95. [Link]
-
Cinelli, P., et al. (2020). The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines. Polymers, 12(11), 2748. [Link]
-
Aysan, E., & Aysan, E. (2025, August 10). Herbicidal Activity and Chemical Composition of Two Essential Oils on Seed Germinations and Seedling Growths of Three Weed Species. Request PDF. [Link]
-
Loidl, A., et al. (2021). Anticancer Activity and Mechanisms of Action of New Chimeric EGFR/HDAC-Inhibitors. International Journal of Molecular Sciences, 22(11), 5946. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(9), 1044. [Link]
-
Walsh, M. J., et al. (2004). Seed soaking method to test resistance in Raphanus raphanistrum to ALS-inhibiting herbicides. Weed Technology, 18(3), 524-529. [Link]
-
Tassone, E. J., et al. (2001). Mechanism of Action at the Molecular Level of the Antiviral Drug 3(2H)-Isoflavene against Type 2 Poliovirus. Journal of Virology, 75(17), 8133-8145. [Link]
-
LaPoint, K. M. (2025). Mechanisms of action of antiviral drugs. Research Starters. [Link]
-
World Health Organization. (2021). What are the mechanisms of action of the antivirals?. In Clinical practice guidelines for influenza. NCBI Bookshelf. [Link]
-
Acharya, P. (2022, July 26). Mechanism of Action of Antiviral Drugs. Microbe Online. [Link]
-
Singh, T., & Sharma, P. (2021). A review: Mechanism of action of antiviral drugs. European Journal of Molecular & Clinical Medicine, 8(3), 1335-1345. [Link]
-
Li, H., et al. (2025, February 24). Asiatic acid in anticancer effects: emerging roles and mechanisms. Frontiers in Pharmacology, 16, 1563853. [Link]
-
Hajiani, M., et al. (2021). Anticancer activity of N-heteroaryl acetic acid salts against breast cancer; in silico and in vitro investigation. Molecular Biology Reports, 48(12), 8013-8023. [Link]
-
Kim, Y., et al. (2013). Anticancer activity of 3-O-acyl and alkyl-(-)-epicatechin derivatives. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843-4846. [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. clyte.tech [clyte.tech]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
The Indispensable Role of the 3-Acetyl Group in the Antibacterial Activity of Tetramic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the discovery of novel antibacterial agents, the tetramic acid scaffold represents a promising frontier. These heterocyclic compounds, prevalent in natural products, exhibit a wide spectrum of biological activities.[1] However, the antibacterial efficacy of the tetramic acid core is not inherent; it is profoundly influenced by the nature of its substituents. This guide provides a detailed comparative analysis, supported by experimental evidence, to confirm the critical role of the 3-acetyl group in conferring potent antibacterial activity to the tetramic acid nucleus.
The Unsubstituted Tetramic Acid Core: A Scaffold Devoid of Intrinsic Antibacterial Potency
The fundamental tetramic acid structure, a pyrrolidine-2,4-dione ring, serves as a versatile molecular scaffold. However, in its unadorned state, it is largely ineffective against bacterial pathogens. Experimental evidence from studies on simple N-substituted tetramic acids, lacking a C-3 substituent, demonstrates a marked absence of antibacterial activity. These compounds have been found to be inactive, with Minimum Inhibitory Concentration (MIC) values exceeding 1000 µg/mL against a range of bacteria.[2] This baseline inactivity underscores the necessity of specific functionalization to unlock the antibacterial potential of the tetramic acid scaffold.
The 3-Acetyl Group: A Gateway to Potent Antibacterial Efficacy
The introduction of an acetyl group at the C-3 position of the tetramic acid ring dramatically transforms its biological activity profile. Numerous studies on 3-acyltetramic acids have established their potent antibacterial properties, particularly against Gram-positive bacteria.[3][4] This class of compounds, which includes both natural products and synthetic derivatives, often exhibits significant efficacy against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5]
Comparative Antibacterial Activity: A Qualitative and Quantitative Overview
The following table summarizes the observed antibacterial activity of unsubstituted versus 3-acetyl-substituted tetramic acids, drawing from multiple research findings.
| Compound Class | General Structure | Antibacterial Activity (Gram-Positive Bacteria) | Representative MIC Values |
| Unsubstituted Tetramic Acids | A tetramic acid core with no substituent at the C-3 position. | Inactive | > 1000 µg/mL[2] |
| 3-Acetyltetramic Acids | A tetramic acid core with an acetyl group at the C-3 position. | Active to Potently Active | 2 - 16 µg/mL against various strains, including MRSA[6] |
Mechanistic Insights: How the 3-Acetyl Group Likely Contributes to Activity
The precise mechanism by which the 3-acetyl group confers antibacterial activity is multifaceted and an area of ongoing research. However, several key hypotheses have emerged based on the known mechanisms of action of bioactive 3-acyltetramic acids. One prominent theory is that these compounds act as protonophores, disrupting the bacterial cell membrane's proton motive force.[7] This dissipation of the transmembrane pH gradient and membrane potential ultimately leads to cell death.[1]
The 3-acetyl group, as part of the larger β-dicarbonyl system, is crucial for the molecule's ability to chelate metal ions and to exist in specific tautomeric forms. This, in turn, influences the compound's lipophilicity and its ability to interact with and traverse the bacterial cell membrane to exert its effect. The enol tautomer of the 3-acetyltetramic acid is believed to be the active form, and its stability is influenced by the surrounding chemical environment.
Experimental Protocols: Synthesizing and Evaluating Tetramic Acid Derivatives
To empirically validate the role of the 3-acetyl group, a comparative study would involve the synthesis of both a 3-unsubstituted tetramic acid and its 3-acetylated analog, followed by a standardized antibacterial susceptibility assay.
Synthesis of a 3-Unsubstituted Tetramic Acid
A common route to 3-unsubstituted tetramic acids involves the Dieckmann condensation of an N-acetoacetyl amino acid ester.
Experimental Workflow for Synthesis of a 3-Unsubstituted Tetramic Acid
Caption: Synthetic route to a 3-unsubstituted tetramic acid.
Synthesis of a this compound
The introduction of the 3-acetyl group can be achieved through various methods, including the acylation of a pre-formed tetramic acid ring or a Fries-type rearrangement.[4][8]
Experimental Workflow for Synthesis of a this compound
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Structure-Activity Relationship: The Decisive Contribution of the 3-Acetyl Group
The structure-activity relationship (SAR) of tetramic acid antibiotics is a well-studied area, and the findings consistently highlight the importance of the 3-acyl substituent. The length and nature of the acyl chain can modulate the antibacterial potency and spectrum. However, the complete absence of this group, as in the 3-unsubstituted tetramic acids, leads to a loss of activity. This strongly suggests that the β-dicarbonyl moiety created by the 3-acetyl group is a critical pharmacophore.
Logical Relationship Diagram
Caption: The pivotal role of the 3-acetyl group in antibacterial activity.
Conclusion
References
-
Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals. (n.d.). National Institutes of Health. Retrieved from [Link]
-
A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones. (2014). ChemMedChem, 9(8), 1826-37. Retrieved from [Link]
-
Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus. (2019). ChemistryOpen, 8(7), 896-901. Retrieved from [Link]
-
N-substituted this compound Derivatives as Antibacterial Agents. (2008). Journal of Medicinal Chemistry, 51(5), 1487-91. Retrieved from [Link]
-
Natural product inspired antibacterial tetramic acid libraries with dual enzyme inhibition. (2013). Chemical Science, 4(3), 1008-1015. Retrieved from [Link]
-
Synthesis of and tautomerism in 3-acyltetramic acids. (2011). The Journal of Organic Chemistry, 76(5), 1436-49. Retrieved from [Link]
-
Synthesis of N-Substituted 3-Aminomethylidenetetramic Acids. (2018). Molbank, 2018(3), M996. Retrieved from [Link]
-
In vitro antibiotic activity (MIC, µg/mL) of tetramic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Mild construction of 3-methyl tetramic acids enabling a formal synthesis of palau'imide. (2007). Organic Letters, 9(1), 123-6. Retrieved from [Link]
-
Bioactivity and Mode of Action of Bacterial Tetramic Acids. (2018). Journal of Natural Products, 81(5), 1236-1243. Retrieved from [Link]
-
Usual synthesis of 3-aryl or heterocyclic tetramic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Isolation, Structure Elucidation and Antibacterial Activity of a New Tetramic Acid, Ascosetin. (2014). The Journal of Antibiotics, 67(7), 527-31. Retrieved from [Link]
Sources
- 1. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-substituted this compound derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, structure elucidation and antibacterial activity of a new tetramic acid, ascosetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Acetyltetramic Acid
I. Core Principles of Chemical Waste Management
Before proceeding with any disposal protocol, it is imperative to adhere to the foundational principles of chemical safety. All chemical waste must be handled in a manner that minimizes risk to personnel and the environment. State and federal regulations mandate specific procedures for the management of hazardous waste, and all laboratory personnel are required to be familiar with these guidelines.
II. Hazard Assessment of 3-Acetyltetramic Acid
This compound belongs to the broader class of 3-acyltetramic acids, which are known for their diverse biological activities.[1][2] As weak organic acids, they can cause skin and eye irritation.[3] In the absence of specific toxicity data, it is prudent to handle this compound with the care afforded to all novel or uncharacterized chemical compounds.
Key Considerations:
-
Acidity: As an acidic compound, it will react with bases.
-
Physical State: It is typically a solid at room temperature.
-
Reactivity: Avoid contact with strong oxidizing agents, strong bases, and inorganic acids.[3]
III. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles. | Protects eyes from potential splashes of the chemical or its solutions. |
| Hand Protection | Nitrile, neoprene, or butyl gloves. | Provides a barrier against skin contact. |
| Body Protection | A fully-buttoned laboratory coat. | Protects against accidental spills on clothing and skin. |
| Respiratory Protection | May be required if handling large quantities or if there is a risk of generating dust. All use must be in accordance with a respiratory protection program. | Prevents inhalation of airborne particles. |
IV. Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically encountered in a research laboratory setting.
-
Container Selection: Collect waste this compound in a dedicated, compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[3]
-
Labeling: Immediately upon adding waste to the container, affix a "Hazardous Waste" label. The label must include the full chemical name ("this compound") and the approximate concentration and quantity.
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as bases, oxidizers, and inorganic acids.[3]
For dilute aqueous solutions of this compound, neutralization can be a viable pre-treatment step to reduce its hazardous characteristics. This procedure should only be performed by trained personnel in a chemical fume hood.
-
Dilution: If starting with a solid, dissolve a small quantity of this compound in water. If you have a solution, you may need to dilute it further with cold water in a large beaker to control the heat of neutralization.
-
Selection of Base: A weak base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash) is recommended for neutralizing weak organic acids.[4]
-
Slow Addition: While stirring the acidic solution, slowly add the neutralizing agent in small portions. Be vigilant for any signs of a reaction, such as gas evolution (effervescence) or heat generation.
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH indicator strips. The target pH for neutralization is between 6.0 and 8.0.[4]
-
Final Disposal of Neutralized Solution: Once the pH is confirmed to be within the neutral range and the solution contains no other hazardous materials, it may be permissible to dispose of it down the drain with copious amounts of water. However, always consult your institution's specific guidelines and local regulations before any drain disposal.
Experimental Workflow: Neutralization of a Dilute this compound Solution
Caption: Workflow for the neutralization of dilute this compound solutions.
Solid this compound and concentrated solutions should not be neutralized directly in the laboratory without a thorough risk assessment. The preferred and safest method of disposal is through your institution's hazardous waste management program.
-
Packaging: Ensure the hazardous waste container is securely sealed and the exterior is clean.
-
Pickup Request: Arrange for a hazardous waste pickup with your institution's Environmental Health and Safety (EHS) department.
V. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Assess the Spill: Determine the extent of the spill. For small spills of solid material, and if you are trained to do so, proceed with cleanup. For large spills or spills of solutions, contact your institution's EHS for assistance.
-
Cleanup of Small Solid Spills:
-
Wear the appropriate PPE.
-
Gently sweep the solid material into a designated waste container, avoiding the generation of dust.[3]
-
Wipe the area with a damp cloth and then decontaminate with a suitable laboratory cleaner.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Decision Tree for this compound Disposal
Caption: Decision-making process for the disposal of this compound.
VI. Conclusion: A Commitment to Safety
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding its chemical properties as a weak organic acid and adhering to established hazardous waste management protocols, researchers can ensure a safe and compliant laboratory environment. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health and Safety professionals.
VII. References
-
Chen, H., Olesen, S. G., & Harrison, P. H. M. (2008). N-Substituted this compound Derivatives as Antibacterial Agents. Journal of Medicinal Chemistry, 51(5), 1487–1491. [Link]
-
Greenflow. (2024, October 1). How to Treat Acid Waste: A Comprehensive Guide. Greenflow. [Link]
-
Washington State University. (n.d.). Organic Acids SOP Template. Washington State University. [Link]
-
Panduwawala, T. D., Josa-Culleré, L., Kuprov, I., Odell, B., Moloney, M. G., & Claridge, T. D. W. (2016). Scalar Cross-Relaxation Detected in the NOESY Spectra of N-Substituted this compound Derivatives. The Journal of Organic Chemistry, 81(17), 7336–7341. [Link]
-
Suhad, A. A. Al-Salihi, & Alberti, F. (2023). Genomic Based Analysis of the Biocontrol Species Trichoderma harzianum: A Model Resource of Structurally Diverse Pharmaceuticals and Biopesticides. Journal of Fungi, 9(9), 891. [Link]
-
Water & Wastewater. (2024, December 19). Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions. Water & Wastewater. [Link]
-
Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024). Ryze Chemie. [Link]
-
Al-Salihi, S. A. A., & Alberti, F. (2023). Human-associated bacteria adopt an unusual route for synthesizing 3-acetylated tetramates for environmental adaptation. Microbiome, 11(1). [Link]
-
Wang, Y., Niu, S., Liu, S., Zhang, G., Zhang, H., & Zhang, G. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. Marine Drugs, 20(4), 269. [Link]
-
De Vleeschouwer, M., et al. (2025). Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs. ACS Omega. [Link]
-
Guo, C.-J., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs, 18(2), 103. [Link]
-
Moloney, M. G. (2025). Tetramic Acids as Scaffolds: Synthesis, Tautomeric and Antibacterial Behaviour. Synlett. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Greenflow. (2024, October 1). How to Dispose of Acids and Bases Safely: A Complete Guide. Greenflow. [Link]
-
P2 InfoHouse. (2005, July 5). Laboratory Waste Management Guide. P2 InfoHouse. [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]
-
Schkeryantz, J. M., & Danishefsky, S. J. (1985). A versatile 3-acyltetramic acid reagent. Tetrahedron Letters, 26(38), 4543-4546. [Link]
-
Jeong, J. H., et al. (2011). Synthesis of and tautomerism in 3-acyltetramic acids. The Journal of Organic Chemistry, 76(5), 1487-1491. [Link]
-
Iseki, K., et al. (1984). Syntheses and antimicrobial activities of 3-acyltetramic acid derivatives. Chemical & Pharmaceutical Bulletin, 32(10), 4197-4204. [Link]
-
Guo, C.-J., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. PMC - NIH. [Link]
-
Wang, X., et al. (2018). Unstable Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Cladosporium sphaerospermum EIODSF 008. Marine Drugs, 16(11), 448. [Link]
-
Wang, Y., et al. (2022). New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum. PMC - NIH. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Acetonedicarboxylic acid, 96%. Cole-Parmer. [Link]
Sources
- 1. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms [mdpi.com]
- 2. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
A Guide to Safe Handling: Personal Protective Equipment for 3-Acetyltetramic Acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that safety and efficacy go hand-in-hand. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling 3-Acetyltetramic acid. We will explore the "why" behind each safety recommendation, grounding our procedures in the foundational principles of laboratory safety and risk mitigation.
Executive Summary & Hazard Profile
According to its Safety Data Sheet (SDS), this compound (CAS No. 543-24-8) is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Consequently, it does not require a hazard pictogram, signal word, or specific hazard statements.
However, the absence of a formal hazard classification does not imply zero risk. As a powdered solid, the primary physical hazard is the generation of airborne dust during handling, which can lead to unintentional inhalation or contact with skin and eyes. Therefore, our safety protocol is designed to mitigate these physical exposure risks through prudent laboratory practices.
The E-E-A-T Pillar: Applying the Hierarchy of Controls
True laboratory safety is not just about wearing the right gear; it's a systematic approach to risk reduction. The most effective safety strategies prioritize engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier. This is known as the Hierarchy of Controls.
-
Engineering Controls: These are changes to the work environment to isolate the hazard. For this compound, the primary engineering control is a chemical fume hood or a ventilated balance enclosure to contain dust when handling the solid.[1]
-
Administrative Controls: These are procedural changes to how work is performed. This includes developing Standard Operating Procedures (SOPs), providing thorough training, and clearly designating areas for handling specific chemicals.
-
Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure. While it's the last line of defense, its correct selection and use are non-negotiable.
Core PPE Protocol for this compound
Based on a thorough risk assessment for handling a non-classified chemical powder, the following PPE is required.
Hand Protection: Nitrile Gloves
Standard practice dictates that gloves must be worn when handling any chemical. For this compound, nitrile gloves provide excellent protection for incidental contact.[2]
-
Causality: Gloves prevent dermal contact and absorption. The key is not just wearing them, but using them correctly.
-
Protocol Validation:
-
Always inspect gloves for tears or punctures before use.
-
Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.
-
Dispose of contaminated gloves immediately after use in accordance with applicable laws.
-
Wash hands thoroughly after removing gloves.
-
Eye and Face Protection: Safety Glasses or Goggles
Protecting your eyes from chemical dust or splashes is critical.
-
Causality: Airborne dust can easily enter the eyes, causing irritation.
-
Protocol Validation:
Respiratory Protection: Required When Dusts Are Generated
While this compound is not classified as a respiratory hazard, inhaling any chemical dust should be avoided.
-
Causality: The primary defense against dust is the use of engineering controls like a fume hood.[1] Respiratory protection is a necessary backup if these controls are insufficient or unavailable.
-
Protocol Validation:
-
If handling the powder outside of a ventilated enclosure, a NIOSH-approved N95 respirator is recommended to prevent inhalation of dust.[5]
-
Protective Clothing: Laboratory Coat
A standard laboratory coat is sufficient to protect skin and personal clothing from contamination.[2]
Operational Plan: From Handling to Disposal
A safe experiment is a well-planned one. Follow this step-by-step guidance for the entire lifecycle of your work with this compound.
Step 1: Pre-Handling & Preparation
-
Designate the Area: Clearly define the workspace where the compound will be handled, preferably within a chemical fume hood.
-
Verify Engineering Controls: Ensure the fume hood or ventilated enclosure is functioning correctly.
-
Assemble PPE: Put on your lab coat, safety glasses/goggles, and gloves before handling the container.
-
Prepare Materials: Have all necessary spatulas, weigh boats, and containers ready to minimize handling time.
Step 2: Handling the Solid Compound
-
Location: Perform all weighing and transfer operations of the solid this compound inside a certified chemical fume hood or a ventilated balance enclosure.
-
Technique: Handle the container and powder carefully to minimize the generation of dust.
-
Containment: Keep the primary container tightly closed when not in use.
Step 3: Spill & Emergency Procedures
Spill Response: In the event of a spill, the primary goal is to clean it up without creating dust.
-
Ensure proper PPE is worn.
-
Gently cover the spill with an inert absorbent material.
-
Collect the material by sweeping it up carefully and place it into a suitable, closed container for disposal.[6]
-
Clean the affected area thoroughly.
First Aid Measures: These first aid recommendations are based on standard laboratory practice for non-hazardous chemical exposure.
-
Inhalation: If dust is inhaled, move the individual to fresh air.
-
Skin Contact: Take off any contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Rinse the eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do so.
-
Ingestion: If swallowed, have the person drink water (two glasses at most). Consult a doctor if feeling unwell.
Step 4: Waste Disposal
While this compound is not classified as hazardous waste, it must not be disposed of in the regular trash or down the drain.
-
Collection: All waste material, including spilled compound and contaminated disposables (e.g., weigh boats, gloves), should be collected in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste container through your institution's chemical waste program. Adhere to all local, state, and federal regulations.
At-a-Glance Safety Summary
PPE Requirements Table
| Task | Minimum PPE Requirement | Best Practice Recommendation |
| Storage & Transport | Lab Coat, Safety Glasses, Nitrile Gloves | N/A |
| Weighing/Transferring Solid | Lab Coat, Safety Goggles, Nitrile Gloves, Use of Fume Hood | N95 Respirator if fume hood is unavailable |
| Handling Solutions | Lab Coat, Safety Glasses, Nitrile Gloves | N/A |
| Spill Cleanup (Solid) | Lab Coat, Safety Goggles, Nitrile Gloves | N95 Respirator |
| Waste Disposal | Lab Coat, Safety Glasses, Nitrile Gloves | N/A |
Safe Handling Workflow
The following diagram outlines the logical flow for safely handling this compound, emphasizing the decision-making process based on the Hierarchy of Controls.
Caption: Decision workflow for handling this compound.
References
-
Personal Protective Equipment (PPE). (n.d.). CHEMM.[Link]
-
What PPE Should You Wear When Handling Acid? (2026). LeelineWork.[Link]
-
Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.). Stockholm University.[Link]
-
Personal Protective Equipment Selection Guide. (2015). University of Arizona Research Laboratory & Safety Services.[Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Pharmacy Practice News.[Link]
-
NIOSH Recommendations for Chemical Protective Clothing. (n.d.). CDC Archive.[Link]
-
What are the safety precautions when handling acids? (2025). Simagchem.[Link]
-
Material Safety Data Sheet for 1,3-Acetonedicarboxylic acid, 96%. (n.d.). Cole-Parmer.[Link]
-
How to Dispose of Acid Safely: A Step-by-Step Guide. (2024). Greenflow.[Link]
-
What are your tips for disposing of acid safely? (2019). Quora.[Link]
-
How do labs dispose acids or chemical residue? (2022). Reddit.[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
